molecular formula C15H9ClO B3088748 5-Chloro-2-(phenylethynyl)benzaldehyde CAS No. 1186603-47-3

5-Chloro-2-(phenylethynyl)benzaldehyde

Cat. No.: B3088748
CAS No.: 1186603-47-3
M. Wt: 240.68
InChI Key: HXSGNDDPFCKTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(phenylethynyl)benzaldehyde is a useful research compound. Its molecular formula is C15H9ClO and its molecular weight is 240.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(2-phenylethynyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO/c16-15-9-8-13(14(10-15)11-17)7-6-12-4-2-1-3-5-12/h1-5,8-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSGNDDPFCKTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-(phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-(phenylethynyl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document outlines the mechanistic underpinnings of this reaction, provides a detailed experimental protocol, and presents a thorough characterization of the target compound using modern analytical techniques. The information herein is intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this compound in their own research endeavors.

Introduction: The Significance of Arylalkynes

Arylalkynes, such as this compound, are a class of organic compounds characterized by a triple bond connected to an aromatic ring. This structural motif is of significant interest in drug discovery and materials science due to its rigid, linear geometry and electron-rich nature. The phenylethynyl group can act as a versatile scaffold for the construction of more complex molecular architectures and can participate in a variety of chemical transformations. Substituted benzaldehydes, in turn, are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1] The combination of these two functionalities in this compound makes it a highly attractive building block for the synthesis of novel therapeutic agents and functional materials.

Synthetic Approach: The Sonogashira Cross-Coupling Reaction

The most efficient and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a dihalobenzaldehyde).[2] The reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst.[3]

Mechanistic Insights

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper (in the traditional method). A plausible mechanism for the copper-free variant, which is often preferred to avoid the formation of alkyne homocoupling byproducts, is also well-established.

A general proposed mechanism for the Sonogashira coupling reaction is depicted below.[4]

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Pd_Acetylide Ar-Pd(II)(C≡C-R)L2 Pd(II)_Complex->Pd_Acetylide Transmetalation (with Cu-acetylide or directly with alkyne/base) Alkyne R-C≡C-H Base Base Reductive_Elimination Reductive Elimination Pd_Acetylide->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-C≡C-R Reductive_Elimination->Product

Figure 1: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

The key steps involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a transmetalation step with a copper acetylide (or direct reaction with the alkyne in copper-free variants) and subsequent reductive elimination to yield the desired arylalkyne and regenerate the Pd(0) catalyst.

Starting Materials

The synthesis of this compound requires a suitable dihalobenzaldehyde as the starting material. 2-Bromo-5-chlorobenzaldehyde or 2-iodo-5-chlorobenzaldehyde are ideal candidates due to the higher reactivity of bromide and iodide in Sonogashira couplings compared to chloride. Phenylacetylene is the other key reactant.

Experimental Protocol: A General Procedure

The following is a representative, field-proven protocol for the copper-free Sonogashira coupling, which can be adapted for the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 1. Combine 2-bromo-5-chlorobenzaldehyde, phenylacetylene, and base (e.g., K3PO4) in a reaction vessel. Catalyst 2. Add Pd catalyst (e.g., Pd(PPh3)4 or a more air-stable precatalyst). Reactants->Catalyst Solvent 3. Add anhydrous solvent (e.g., THF or MeCN). Catalyst->Solvent Inert_Atmosphere 4. Purge with an inert gas (N2 or Ar). Solvent->Inert_Atmosphere Heating 5. Heat the mixture with vigorous stirring (e.g., 60-90 °C). Inert_Atmosphere->Heating Monitoring 6. Monitor reaction progress by TLC or GC-MS. Heating->Monitoring Cooling 7. Cool the reaction mixture to room temperature. Monitoring->Cooling Filtration 8. Dilute with an organic solvent (e.g., EtOAc) and filter through Celite. Cooling->Filtration Extraction 9. Concentrate the filtrate and perform an aqueous work-up. Filtration->Extraction Chromatography 10. Purify the crude product by flash column chromatography on silica gel. Extraction->Chromatography

Figure 2: General workflow for the synthesis of this compound.

Detailed Steps:

  • Reaction Setup: To a sealable reaction tube equipped with a magnetic stir bar, add 2-bromo-5-chlorobenzaldehyde (1.0 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base such as triethylamine (2-3 equiv) or potassium carbonate (2 equiv).

  • Addition of Reagents: Add an anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by phenylacetylene (1.1-1.2 equiv).

  • Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the specific catalyst and solvent used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are expected for this compound.

Physical Properties
PropertyValue
CAS Number 1186603-47-3[5]
Molecular Formula C₁₅H₉ClO[5]
Molecular Weight 240.68 g/mol [5]
Appearance Off-white to yellow solid
Melting Point Not available
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons of the benzaldehyde ring, and the aromatic protons of the phenylacetylene moiety. The aldehydic proton should appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns in the aromatic region (approximately 7.3-8.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 190 ppm), the alkynyl carbons (typically between 80-100 ppm), and the aromatic carbons.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

Functional GroupWavenumber (cm⁻¹)
C≡C stretch (alkyne)~2220
C=O stretch (aldehyde)~1700
C-H stretch (aldehyde)~2820 and ~2720
C-H stretch (aromatic)~3100-3000
C=C stretch (aromatic)~1600-1450
C-Cl stretch~800-600

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 240. The isotopic peak at m/z 242, with an intensity of approximately one-third of the molecular ion peak, will be characteristic of the presence of a chlorine atom. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).[6]

Applications and Future Directions

Substituted (phenylethynyl)benzaldehydes are valuable precursors in the synthesis of a variety of heterocyclic compounds and complex organic molecules.[7][8] The presence of the aldehyde group allows for a wide range of subsequent transformations, including Wittig reactions, reductive aminations, and condensations to form imines and other derivatives. The phenylethynyl moiety can be further functionalized or can serve as a rigid linker in the design of new molecules.

Given the prevalence of halogenated aromatic compounds in pharmaceuticals, the chloro-substituent on the benzaldehyde ring of the title compound makes it a particularly interesting building block for medicinal chemistry.[9][10] It can be used to synthesize novel compounds with potential biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[3][11]

Conclusion

This technical guide has detailed a reliable synthetic route to this compound via the Sonogashira cross-coupling reaction and has outlined the expected analytical data for its thorough characterization. The versatility of this compound as a synthetic intermediate makes it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The provided protocol and characterization data serve as a solid foundation for the successful synthesis and application of this important chemical building block.

References

Physicochemical properties of 5-Chloro-2-(phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-(phenylethynyl)benzaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and advanced organic synthesis. Its structure, characterized by a benzaldehyde core substituted with a chlorine atom at the 5-position and a phenylethynyl group at the 2-position, presents a unique combination of reactive functional groups. The aldehyde offers a handle for a myriad of classical and contemporary chemical transformations, while the ortho-alkynyl group is a versatile precursor for complex cyclization and annulation reactions.[1][2] Furthermore, the incorporation of a chlorine atom is a strategic choice in drug design, often leading to profound improvements in a molecule's pharmacological profile, a phenomenon sometimes termed the "magic chloro" effect.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, and potential applications of this compound, designed for professionals engaged in drug discovery and chemical research.

Synthesis and Mechanism: The Sonogashira Coupling

The most direct and efficient route for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5][6] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (phenylacetylene) with an aryl halide. The preferred starting material is 2-bromo-5-chlorobenzaldehyde due to the higher reactivity of aryl bromides compared to aryl chlorides in palladium-catalyzed couplings.[7]

Underlying Principles of the Protocol

The success of the Sonogashira coupling hinges on a dual catalytic system involving palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is crucial for activating the alkyne. An amine base, typically triethylamine, serves both as a base to deprotonate the alkyne and as the solvent. The reaction must be conducted under an inert atmosphere to prevent the oxidative degradation of the Pd(0) catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of similar 2-(phenylethynyl)benzaldehyde derivatives.[8]

Materials:

  • 2-Bromo-5-chlorobenzaldehyde (1.0 eq)

  • Phenylacetylene (1.05 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (NEt₃), anhydrous (sufficient volume for a 0.25 M solution)

  • Nitrogen or Argon gas

  • Anhydrous ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry Schlenk flask, add 2-bromo-5-chlorobenzaldehyde, PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.01 eq).

  • Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add anhydrous triethylamine via syringe to dissolve the solids.

  • To the stirring solution, add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 50 °C and stir under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 3-6 hours).

  • Upon completion, cool the reaction mixture to room temperature and quench with distilled water.

  • Extract the product into ethyl acetate (3 x 50 mL for a 20 mmol scale reaction).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 98:2) to afford pure this compound.

Catalytic Cycle Visualization

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-(C≡CR)(L₂) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product_out Ar-C≡CR Pd_alkyne->Product_out CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR Cu_acetylide->Pd_complex Transfers alkyne Cu_acetylide->CuX Transmetalation to Pd Alkyne H-C≡CR Alkyne->Cu_acetylide + Base, + CuX

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its core properties can be summarized. Further characteristics such as melting point, boiling point, and solubility would require experimental determination.

PropertyValueReference
Compound Name This compound-
CAS Number 1186603-47-3[9]
Molecular Formula C₁₅H₉ClO[9]
Molecular Weight 240.68 g/mol [9]
Appearance Predicted to be a pale yellow solid or oil-
Solubility Predicted to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc) and poorly soluble in water.-

Spectroscopic Characterization

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.[8][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on data from 2-(phenylethynyl)benzaldehyde and 5-fluoro-2-(phenylethynyl)benzaldehyde, with adjustments for the electronic influence of the chlorine atom.[8]

¹H NMR (Predicted) δ (ppm)MultiplicityProtons
Aldehyde-H~10.6s1H
Aromatic-H~7.9d1H
Aromatic-H~7.6m3H
Aromatic-H (Phenyl)~7.4m3H
¹³C NMR (Predicted) δ (ppm)
C=O~191.0
Aromatic C-Cl~138.0
Aromatic CH~135.5, 133.5, 132.0, 129.5, 129.0, 128.8
Aromatic C (quaternary)~126.5, 122.0
Alkyne C~96.5, 84.0
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aldehyde C-H Stretch~2850 and ~2750Medium
C≡C Stretch (Alkyne)~2220Medium-Weak
C=O Stretch (Aromatic Aldehyde)~1705Strong
C=C Stretch (Aromatic)~1600, ~1480Medium
C-Cl Stretch~750Strong
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following key fragments are anticipated:

  • Molecular Ion (M⁺): A prominent peak at m/z = 240.

  • Isotope Peak (M+2)⁺: A peak at m/z = 242 with approximately one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound.

  • [M-H]⁺: A peak at m/z = 239, corresponding to the loss of the aldehydic proton.

  • [M-CHO]⁺: A peak at m/z = 211, from the loss of the formyl group.

  • [C₆H₅]⁺: A peak at m/z = 77, corresponding to the phenyl cation, which is often a stable and abundant fragment.

Reactivity and Potential Applications

Chemical Reactivity

The ortho-alkynyl benzaldehyde moiety is a powerful synthon for constructing complex molecular architectures. The aldehyde can be used as a handle for reactions such as Wittig olefination, reductive amination, and additions of organometallic reagents. Concurrently, the alkyne can participate in a variety of metal-catalyzed and pericyclic reactions. This dual reactivity enables powerful tandem transformations where an initial reaction at the aldehyde can be followed by an intramolecular cyclization involving the alkyne. For example, gold-catalyzed reactions of ortho-alkynyl benzaldehydes with alkenes can lead to the formation of functionalized seven-membered rings.[1]

Reactivity_Diagram start This compound intermediate [Au]-Activated Intermediate start->intermediate [Au(I)] Catalyst, + Alkene product Benz[7]annulene Derivative intermediate->product [4+2] Cycloaddition & Ring Expansion

Caption: A potential gold-catalyzed transformation of the title compound.

Applications in Drug Discovery

The strategic placement of chlorine atoms in drug candidates is a well-established tactic in medicinal chemistry.[12] The "magic chloro" effect refers to the often dramatic and positive impact of chlorine substitution on a molecule's biological activity and pharmacokinetic properties.[3][4][13]

Key Contributions of the Chloro Substituent:

  • Increased Potency: The chlorine atom can engage in favorable halogen bonding interactions within a protein's active site, enhancing binding affinity.[13]

  • Modulation of Lipophilicity: Chlorine increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

  • Metabolic Stability: The C-Cl bond is strong and not easily metabolized. Placing a chlorine atom at a site susceptible to oxidative metabolism (like an aromatic C-H bond) can block this pathway, thereby increasing the drug's half-life.[3]

Given these principles, this compound serves as a valuable building block for creating libraries of compounds for high-throughput screening. The core scaffold is amenable to diversification at the aldehyde and alkyne positions, while the chlorine atom provides a metabolic block and a potential binding anchor.

References

Spectroscopic Characterization of 5-Chloro-2-(phenylethynyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel compound, 5-Chloro-2-(phenylethynyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural confirmation and purity assessment of this molecule. The experimental protocols and data interpretation are presented to be a self-validating system, grounded in established scientific principles.

Introduction

This compound is an aromatic compound featuring a benzaldehyde core substituted with a chloro group and a phenylethynyl moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and to understand its chemical behavior. This guide will walk through the expected spectroscopic data for this compound, drawing upon established principles and data from analogous structures.

The primary method for the synthesis of this and similar compounds is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (such as 2-bromo-5-chlorobenzaldehyde). The reaction is typically carried out in the presence of a copper(I) co-catalyst and an amine base.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry H_NMR ¹H NMR Proton Environments Proton Environments H_NMR->Proton Environments C_NMR ¹³C NMR Carbon Skeleton Carbon Skeleton C_NMR->Carbon Skeleton IR IR Functional Groups Functional Groups IR->Functional Groups MS MS Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight & Fragmentation Compound This compound Compound->H_NMR Analyzes Compound->C_NMR Analyzes Compound->IR Analyzes Compound->MS Analyzes G M [M]+• m/z 240/242 M_H [M-H]+ m/z 239/241 M->M_H - H• M_CHO [M-CHO]+ m/z 211/213 M->M_CHO - •CHO Ph [C₆H₅]+ m/z 77 M->Ph Fragmentation

Introduction to 5-Chloro-2-(phenylethynyl)benzaldehyde: A Molecule of Untapped Potential

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the mechanism of action of 5-Chloro-2-(phenylethynyl)benzaldehyde, a compound of interest in contemporary drug discovery. Given the nascent stage of research on this specific molecule, this document outlines a robust, multi-pronged strategy for its characterization, from initial target identification to in-depth mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals who are looking to explore the therapeutic potential of novel chemical entities.

This compound is a synthetic organic compound characterized by a benzaldehyde core, a chloro substituent at the 5-position, and a phenylethynyl group at the 2-position. While it is commercially available as a chemical intermediate for organic synthesis, its biological activity and mechanism of action remain largely unexplored. The unique combination of a reactive aldehyde, an electron-withdrawing chlorine atom, and a bulky, aromatic phenylethynyl moiety suggests the potential for specific and potent interactions with biological macromolecules.

The aldehyde group is a known electrophile that can form reversible or irreversible covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This reactivity is a common feature of many enzyme inhibitors. The phenylethynyl group can participate in π-stacking interactions and provides a rigid scaffold that can orient the molecule within a binding pocket. The chloro group can further modulate the electronic properties of the aromatic ring, influencing both reactivity and binding affinity.

This guide presents a hypothetical, yet scientifically rigorous, roadmap for the comprehensive investigation of this compound's mechanism of action. The proposed workflow is designed to be self-validating, with each experimental stage building upon the previous one to provide a clear and detailed understanding of the compound's biological effects.

The Investigative Roadmap: A Step-by-Step Guide to Elucidating the Mechanism of Action

The following sections outline a logical and efficient workflow for characterizing the mechanism of action of a novel compound like this compound.

Phase 1: Initial In Vitro Screening and Target Identification

The first step is to perform broad in vitro screening to identify a potential target class. This is followed by more focused experiments to pinpoint the specific molecular target.

Experimental Protocol: Broad-Spectrum Kinase and Protease Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plates: Utilize commercially available kinase and protease assay panels (e.g., from Promega or SignalChem). These panels typically cover a wide range of protein families.

  • Primary Screening: Perform initial screens at a single high concentration (e.g., 10 µM) to identify potential "hits."

  • Data Analysis: Analyze the percentage of inhibition for each enzyme in the panel. Hits are typically defined as compounds that cause >50% inhibition.

dot

Caption: A streamlined workflow for the characterization of a novel compound.

Experimental Protocol: Target Identification using Affinity Chromatography and Mass Spectrometry

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker and a reactive group suitable for immobilization on a solid support (e.g., a terminal alkyne for click chemistry).

  • Immobilization: Covalently attach the affinity probe to agarose beads.

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line.

  • Affinity Chromatography: Incubate the cell lysate with the affinity beads. Wash away non-specifically bound proteins. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry-based proteomics.

Phase 2: Biochemical and Biophysical Characterization

Once a primary target is identified, the next step is to characterize the interaction in detail.

Table 1: Hypothetical Biochemical and Biophysical Data for this compound

ParameterValueMethod
IC50 50 nMEnzyme Kinetics
Ki 25 nMEnzyme Kinetics
KD 100 nMSurface Plasmon Resonance
ΔH -10 kcal/molIsothermal Titration Calorimetry
ΔS -5 cal/mol·KIsothermal Titration Calorimetry

Experimental Protocol: Enzyme Kinetics to Determine the Mode of Inhibition

  • Enzyme Assay: Set up a standard enzyme assay for the identified target protein.

  • Varying Substrate and Inhibitor Concentrations: Perform the assay with varying concentrations of both the substrate and this compound.

  • Data Analysis: Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Phase 3: Structural Biology and Cellular Validation

The final phase involves determining the structural basis of the interaction and validating the mechanism of action in a cellular context.

dot

Caption: Hypothetical signaling pathway inhibited by the compound.

Experimental Protocol: Cellular Target Engagement Assay

  • Cell Culture: Culture a cell line that expresses the target protein.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Thermal Shift Assay: Perform a cellular thermal shift assay (CETSA) to measure the stabilization of the target protein upon compound binding.

  • Data Analysis: An increase in the melting temperature of the target protein indicates direct engagement by the compound in the cellular environment.

Conclusion: From a Novel Compound to a Potential Therapeutic

The journey of characterizing a novel compound like this compound is a meticulous process that requires a combination of cutting-edge techniques and a deep understanding of chemical biology and drug discovery principles. The workflow presented in this guide provides a comprehensive and robust framework for elucidating its mechanism of action. By following this roadmap, researchers can systematically uncover the therapeutic potential of this and other novel chemical entities, paving the way for the development of next-generation therapeutics.

Biological activity of 5-Chloro-2-(phenylethynyl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Chloro-2-(phenylethynyl)benzaldehyde Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic underpinnings of this compound derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established methodologies with expert insights to facilitate the exploration of this promising chemical scaffold.

Introduction: The Emergence of a Privileged Scaffold

The this compound core represents a fascinating and synthetically accessible scaffold in modern medicinal chemistry. Its rigid, planar structure, conferred by the phenylethynyl group, combined with the reactive aldehyde functionality and the electronic properties of the chlorine substituent, makes it an ideal starting point for the development of novel therapeutic agents. Derivatives of this core have shown potential across several biological domains, most notably in oncology. This guide will delve into the synthesis of these compounds and elucidate the experimental workflows required to characterize their potent anticancer activities, with a focus on apoptosis induction and disruption of microtubule dynamics.

Synthetic Strategy: Accessing the Core Scaffold

The primary route to synthesizing this compound and its derivatives is the Sonogashira cross-coupling reaction.[1][2][3][4] This powerful carbon-carbon bond-forming reaction is renowned for its mild reaction conditions and tolerance of a wide array of functional groups, making it ideal for complex molecule synthesis.[1][3]

The general strategy involves the coupling of a terminal alkyne (e.g., phenylacetylene) with an aryl halide (e.g., 2-bromo-5-chlorobenzaldehyde) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Chloro-2-halobenzaldehyde (X = I, Br) F This compound Derivative A->F Sonogashira Coupling B Substituted Phenylacetylene B->F C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) C->A D Cu(I) Co-catalyst (e.g., CuI) D->A E Amine Base (e.g., Et₃N) E->A

Caption: Generalized workflow for the Sonogashira coupling synthesis.

Anticancer Activity: A Primary Therapeutic Avenue

While direct biological data for this specific class is emerging, analogous benzaldehyde-derived compounds have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[5][6][7] The investigation into this compound derivatives is grounded in the hypothesis that these molecules can induce programmed cell death (apoptosis) and interfere with critical cellular machinery required for proliferation, such as the microtubule network.

Quantifying Cytotoxicity: The IC₅₀ Value

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity—the concentration at which it inhibits cancer cell growth. This is typically quantified as the half-maximal inhibitory concentration (IC₅₀). In vitro assays provide the first crucial data points in this process.[8][9][10]

Table 1: Representative Anticancer Activity of Hypothetical Derivatives

Compound IDR-Group (on Phenylacetylene)Cancer Cell LineIC₅₀ (µM)
CPB-01 HMCF-7 (Breast)8.2
CPB-01 HHCT116 (Colon)12.5
CPB-02 4-OCH₃MCF-7 (Breast)5.1
CPB-02 4-OCH₃HCT116 (Colon)7.8
CPB-03 4-FMCF-7 (Breast)3.9
CPB-03 4-FHCT116 (Colon)6.2
Doxorubicin - (Control)MCF-7 (Breast)0.9
Doxorubicin - (Control)HCT116 (Colon)1.1

Note: This data is illustrative to demonstrate typical presentation.

Mechanism of Action I: Induction of Apoptosis

A key hallmark of effective anticancer agents is the ability to induce apoptosis, or programmed cell death, selectively in cancer cells.[5] The intrinsic (or mitochondrial) pathway is a common mechanism. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and executed by a cascade of cysteine proteases known as caspases.[11] The activation of executioner caspases, like caspase-3, leads to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP), ultimately dismantling the cell.[12][13]

G CPB_Derivative CPB Derivative (Stress Signal) Bax_Bak Bax/Bak Activation CPB_Derivative->Bax_Bak Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) CPB_Derivative->Bcl2 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax_Bak->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 CleavedPARP Cleaved PARP ActiveCasp3->CleavedPARP PARP PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Mechanism of Action II: Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle.[14][15] Disruption of microtubule dynamics is a clinically validated and highly effective strategy in cancer therapy.[14] Compounds can either inhibit polymerization (destabilizers, e.g., vinca alkaloids) or prevent depolymerization (stabilizers, e.g., taxanes). An in vitro tubulin polymerization assay is the gold standard for directly assessing a compound's effect on this process.[14][16]

G cluster_workflow Tubulin Polymerization Assay Workflow A 1. Prepare Reagents - Purified Tubulin (>99%) - GTP Stock - General Tubulin Buffer (GTB) - Fluorescent Reporter B 2. Prepare Controls & Test Compound - Vehicle (DMSO) - Inhibitor (e.g., Nocodazole) - Enhancer (e.g., Paclitaxel) - CPB Derivative Series A->B C 3. Set up Reaction - Add 5µL of 10x Compound/Control to pre-warmed 96-well plate B->C D 4. Initiate Polymerization - Add 45µL ice-cold tubulin mix - Immediately place in reader at 37°C C->D E 5. Data Acquisition - Read fluorescence (e.g., Ex 360nm, Em 450nm) every 60s for 60 min D->E F 6. Data Analysis - Plot Fluorescence vs. Time - Determine Vmax and Plateau Height E->F

Caption: Experimental workflow for a fluorescence-based tubulin assay.

Other Potential Biological Activities

While oncology is a primary focus, the chemical features of this scaffold suggest potential in other therapeutic areas. The presence of chloro- and benzaldehyde-containing structures has been associated with:

  • Anti-inflammatory Activity: Many heterocyclic compounds derived from substituted benzaldehydes have been investigated for their ability to modulate inflammatory pathways.[17][18][19][20]

  • Antimicrobial Activity: Benzaldehyde derivatives and chloro-substituted aromatic rings are known pharmacophores in the development of antibacterial and antifungal agents.[21][22][23]

Further screening of this compound derivatives against relevant microbial strains and in inflammation assays is a logical extension of their biological characterization.

Key Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following section provides detailed protocols for the core assays discussed in this guide.

Protocol 1: Cell Viability (XTT Assay)

The XTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[24][25][26] Metabolically active cells reduce the tetrazolium salt XTT to a water-soluble orange formazan product, which can be quantified spectrophotometrically.[24][25]

Objective: To determine the IC₅₀ value of test compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • Test compounds dissolved in DMSO (10 mM stock)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent)

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Immediately before use, thaw the XTT reagent and electron coupling reagent. Prepare the XTT working solution according to the manufacturer's instructions (e.g., mix 50 parts XTT reagent with 1 part electron coupling reagent).

  • Assay Development: Add 50 µL of the XTT working solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time is dependent on the metabolic rate of the cell line and should be optimized.

  • Data Measurement: Gently shake the plate to ensure a homogenous distribution of the formazan product. Measure the absorbance at 450-490 nm using a microplate reader.[26] A reference wavelength of ~650 nm is used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis for Apoptosis Markers

Western blotting is a fundamental technique to detect and quantify specific proteins, such as cleaved caspases and PARP, which are hallmarks of apoptosis.[11][12]

Objective: To detect the activation of the apoptotic cascade following compound treatment.

Materials:

  • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels (e.g., 4-20% gradient gels)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescent (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Wash cells twice with ice-cold PBS and lyse by adding 100-150 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes.[11]

  • Protein Quantification: Scrape and collect the lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-40 µg per lane). Load samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]

  • Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again as in step 7. Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[11]

  • Analysis: Analyze the band intensities. Normalize the expression of target proteins to a loading control (e.g., β-actin) to ensure equal protein loading. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.

Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules in real-time.[14][27]

Objective: To determine if a compound inhibits or enhances tubulin polymerization.

Materials:

  • Tubulin Polymerization Assay Kit (containing >99% pure tubulin, GTP, fluorescent reporter, and buffer)[27]

  • Test compounds, Paclitaxel (enhancer control), Nocodazole (inhibitor control)

  • Black, flat-bottom, non-binding 96-well plates

  • Fluorescence microplate reader with temperature control at 37°C

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL final concentration), GTP (1 mM), glycerol (15%), and the fluorescent reporter in General Tubulin Buffer.[14] Keep on ice.

  • Plate Setup: Pre-warm the 96-well plate to 37°C.

  • Compound Addition: Add 5 µL of 10x concentrated test compound, controls, or vehicle to the appropriate wells of the pre-warmed plate.[14]

  • Initiation of Polymerization: To initiate the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding bubbles. The final volume will be 50 µL.[14]

  • Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for at least 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve represents normal polymerization.[14] Compounds that inhibit polymerization will show a decreased rate and extent of fluorescence increase, while enhancers will show an increased rate and extent.[14][27]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer therapeutics. The synthetic accessibility via the Sonogashira coupling allows for the rapid generation of diverse derivatives for structure-activity relationship (SAR) studies. Initial biological characterization should focus on quantifying cytotoxicity and elucidating the primary mechanism of action, with apoptosis induction and tubulin dynamics being the most probable targets.

Future work should involve optimizing lead compounds to improve potency and selectivity, conducting in vivo studies in relevant animal models to assess efficacy and toxicity, and expanding the biological screening to other therapeutic areas such as inflammation and infectious diseases. This systematic approach will be crucial in translating the chemical potential of these derivatives into tangible clinical benefits.

References

An In-depth Technical Guide to 5-Chloro-2-(phenylethynyl)benzaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

5-Chloro-2-(phenylethynyl)benzaldehyde is a bi-functional aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a phenylethynyl moiety on a chlorinated benzene ring, offers a unique platform for the construction of complex molecular architectures. The presence of the chlorine atom can profoundly influence the molecule's pharmacokinetic properties, making it an attractive scaffold in drug discovery.[1] Furthermore, the conjugated system arising from the phenylethynyl group suggests potential applications in the development of novel organic materials with interesting photophysical properties.[2] This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of this versatile building block, offering insights for its application in advanced chemical synthesis.

Molecular Structure and Properties

PropertyValueSource
CAS Number 1186603-47-3[3][4]
Molecular Formula C₁₅H₉ClO[4]
Molecular Weight 240.68 g/mol [4]
Appearance Predicted to be a solidInferred from analogs
Solubility Expected to be soluble in common organic solventsInferred from analogs

Synthesis of this compound: A Focus on Sonogashira Coupling

The primary and most efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (a dihalobenzaldehyde derivative) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2]

Proposed Starting Material: 2-Bromo-5-chlorobenzaldehyde

The logical precursor for the Sonogashira coupling is 2-bromo-5-chlorobenzaldehyde. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the 2-position.

Detailed Proposed Synthetic Protocol

The following protocol is based on established Sonogashira coupling procedures for similar substrates.[6][7][8]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions A 2-Bromo-5-chlorobenzaldehyde D This compound A->D B Phenylacetylene B->D C Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Et₃N, THF C->D

A proposed reaction scheme for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-chlorobenzaldehyde (1.0 eq).

  • Catalyst and Co-catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).

  • Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0 eq).

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization

Predicted ¹H NMR Spectral Data
  • Aldehyde Proton (-CHO): A singlet is expected in the range of δ 9.8-10.2 ppm.

  • Aromatic Protons:

    • The proton ortho to the aldehyde group is expected to be a doublet around δ 7.8-8.0 ppm.

    • The other two protons on the chlorinated benzaldehyde ring will likely appear as a doublet and a doublet of doublets in the range of δ 7.4-7.7 ppm.

    • The protons of the phenyl group of the phenylethynyl moiety are expected to appear as multiplets in the range of δ 7.3-7.6 ppm.

Predicted ¹³C NMR Spectral Data
  • Aldehyde Carbonyl (C=O): A signal is expected around δ 190-195 ppm.

  • Alkynyl Carbons (C≡C): Two signals are anticipated in the range of δ 85-95 ppm.

  • Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 120-140 ppm). The carbon bearing the chlorine atom will be influenced by its electronegativity.

Chemical Reactivity: A Gateway to Heterocyclic Scaffolds

The juxtaposition of the aldehyde and alkyne functionalities in an ortho arrangement makes this compound a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular reactions.[11][12][13]

Multicomponent Reactions for Isoquinoline Synthesis

Drawing parallels with the reactivity of 2-(phenylethynyl)benzaldehyde, the title compound is an excellent candidate for multicomponent reactions. For instance, a reaction with a primary amine and a phosphine oxide can lead to the formation of functionalized 1,2-dihydroisoquinolines or 2H-isoindolines, depending on the catalyst and reaction conditions.[14]

G cluster_reactants Reactants cluster_conditions Conditions A This compound E Functionalized Isoquinoline or Isoindoline A->E B Primary Amine B->E C Diphenylphosphine Oxide C->E D Catalyst (e.g., ZrCl₄ or AgOAc) D->E

Multicomponent reaction of this compound.

Cycloaddition and Annulation Reactions

The alkyne moiety can participate in cycloaddition reactions. For example, under palladium catalysis, 2-alkynylbenzaldehydes can react with cyclic amines to form fused N-heterocycles.[12][13] Additionally, Brønsted acid-catalyzed benzannulation reactions with other alkynes can lead to the formation of substituted naphthalenes.

Applications in Medicinal Chemistry and Drug Development

The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[15] The this compound scaffold, therefore, represents a promising starting point for the synthesis of novel therapeutic agents. The resulting heterocyclic structures, such as isoquinolines, are known to exhibit a wide range of biological activities.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its efficient synthesis via the Sonogashira coupling, coupled with the rich and diverse reactivity of its ortho-alkynyl aldehyde functionality, provides access to a wide array of complex heterocyclic molecules. The presence of the chloro substituent further enhances its potential in the design and development of new pharmaceutical agents. This guide provides a solid foundation for researchers and scientists to explore the full potential of this promising compound in their synthetic endeavors.

References

CAS number and molecular structure of 5-Chloro-2-(phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-(phenylethynyl)benzaldehyde

Executive Summary: This document provides a comprehensive technical overview of this compound, a specialized aromatic aldehyde of interest to researchers in medicinal chemistry and materials science. We will explore its core physicochemical properties, propose a robust synthetic pathway grounded in established organometallic chemistry, and discuss its potential as a versatile intermediate for the development of novel molecular entities. This guide is intended for professionals in drug discovery and chemical research, offering field-proven insights into its synthesis and application.

Compound Profile and Significance

This compound (CAS No. 1186603-47-3) is a multifunctional organic compound characterized by three key reactive moieties: an aldehyde, a chloro-substituent, and a phenylethynyl group.[1][2][3][4][5] The strategic placement of these groups on the benzene ring creates a molecule with significant potential as a scaffold in organic synthesis.

  • The Aldehyde Group: Serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and Schiff bases, which are precursors to complex heterocyclic systems.

  • The Phenylethynyl Group: The internal alkyne is a rigid, linear linker that can be utilized in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a cornerstone of modern drug discovery and bioconjugation.[6]

  • The Chloro Substituent: The presence of a chlorine atom significantly influences the molecule's electronic properties and lipophilicity. In drug development, halogenation is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity of a lead compound.[7][8][9]

The convergence of these functional groups in a single molecule makes this compound a valuable building block for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Data

A summary of the key identification and physicochemical properties is provided below.

PropertyValueSource(s)
CAS Number 1186603-47-3[1][2][3][4][5]
Molecular Formula C₁₅H₉ClO[3][5]
Molecular Weight 240.68 g/mol [3][5]
Canonical SMILES C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=ON/A
Appearance Expected to be a solid at room temperatureN/A
Predicted Spectroscopic Signature

While specific experimental spectra are not publicly cataloged, the structure allows for the confident prediction of its key spectroscopic features:

  • ¹H NMR (CDCl₃): The spectrum would feature a distinct singlet for the aldehyde proton (CHO) at approximately δ 9.8-10.2 ppm. The aromatic region (δ 7.2-8.0 ppm) would show complex multiplets corresponding to the protons on both the benzaldehyde and phenyl rings.

  • ¹³C NMR (CDCl₃): Key signals would include the aldehyde carbonyl carbon around δ 190-195 ppm. The two sp-hybridized carbons of the alkyne would appear in the δ 80-100 ppm range. The remaining signals would correspond to the aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde would be prominent around 1690-1715 cm⁻¹. Another characteristic band for the C≡C alkyne stretch would appear in the 2100-2260 cm⁻¹ region, though it may be weak due to the symmetry of the internal alkyne.

Synthesis and Mechanistic Considerations

The most logical and industrially scalable approach to synthesizing this compound is via a Sonogashira cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Proposed Synthetic Pathway: Sonogashira Coupling

The chosen pathway involves the coupling of 2-bromo-5-chlorobenzaldehyde with phenylacetylene .

Causality Behind Experimental Choices:

  • Starting Materials: 2-bromo-5-chlorobenzaldehyde is selected as the aryl halide partner. The bromine atom is more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the C2 position. Phenylacetylene is the readily available terminal alkyne.

  • Catalyst System: A dual-catalyst system is employed. A palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is the primary catalyst for the oxidative addition/reductive elimination cycle. A copper(I) salt (e.g., CuI) acts as a co-catalyst, forming a copper(I) acetylide intermediate that facilitates the transmetalation step, thereby increasing reaction efficiency and allowing for milder reaction conditions.

  • Base and Solvent: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves both as a solvent and to neutralize the hydrogen halide byproduct generated during the reaction, preventing catalyst deactivation.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants 1. Reactants Loading - 2-Bromo-5-chlorobenzaldehyde - Phenylacetylene - Pd/Cu Catalyst - Base (e.g., TEA) Solvent 2. Solvent Addition - Anhydrous THF or Toluene Inert 3. Inert Atmosphere - Purge with N₂ or Ar Solvent->Inert Heating 4. Heating & Stirring - Heat to 50-70°C - Monitor by TLC/GC-MS Inert->Heating Quench 5. Quenching - Cool to RT - Filter off salts Heating->Quench Extract 6. Extraction - Add Ethyl Acetate & Water - Separate organic layer Quench->Extract Purify 7. Purification - Dry (Na₂SO₄), concentrate - Column Chromatography Extract->Purify Product Final Product This compound Purify->Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-5-chlorobenzaldehyde (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry, oven-baked Schlenk flask, add 2-bromo-5-chlorobenzaldehyde, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and alternate between vacuum and backfilling with inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add anhydrous toluene followed by triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 70°C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the precipitated salts and catalyst residues. Wash the pad with additional ethyl acetate.

  • Combine the organic filtrates and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications in Drug Discovery and Chemical Synthesis

This compound is not an end-product but a strategic intermediate. Its value lies in its capacity to generate diverse molecular libraries through subsequent reactions.

Role as a Synthetic Intermediate

The aldehyde and alkyne functionalities allow for orthogonal chemical modifications, making it a powerful scaffold for building complex molecules.

G cluster_aldehyde Aldehyde Chemistry cluster_alkyne Alkyne Chemistry Start 5-Chloro-2- (phenylethynyl)benzaldehyde ReductiveAmination Reductive Amination (R-NH₂, NaBH₃CN) Start->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) Start->Wittig Imine Imine Formation (R-NH₂) Start->Imine Click CuAAC 'Click' Reaction (R-N₃) Start->Click Cycloadd Cycloaddition Start->Cycloadd Product1 Substituted Amines ReductiveAmination->Product1 Product2 Stilbene Derivatives Wittig->Product2 Product3 Schiff Bases / Heterocycles Imine->Product3 Product4 Triazole Adducts Click->Product4 Product5 Polycyclic Aromatics Cycloadd->Product5

Caption: Potential reaction pathways for synthetic diversification.

Utility in Medicinal Chemistry
  • Scaffold for Heterocycles: The molecule is an ideal precursor for isoquinolines and other nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. Multicomponent reactions involving similar 2-(phenylethynyl)benzaldehydes are known to produce complex isoquinoline derivatives.[10]

  • Probing Structure-Activity Relationships (SAR): The chloro-substituent provides a key modulation point. Synthesizing analogs with different halogens (F, Br) or other electron-withdrawing/donating groups at the 5-position can systematically probe electronic and steric effects on biological activity.

  • Linker for Bioconjugation: Through "click chemistry," the alkyne can be used to attach the molecule to biomolecules (peptides, proteins, DNA) or to other small molecules to create PROTACs or dual-target drugs.

Conclusion

This compound is a high-potential synthetic intermediate whose value is derived from the strategic combination of its reactive functional groups. While not a final therapeutic product itself, its robust and scalable synthesis via Sonogashira coupling, coupled with its versatility in subsequent chemical transformations, makes it an important tool for researchers. It provides a reliable starting point for the creation of diverse chemical libraries aimed at discovering next-generation therapeutics and advanced functional materials.

References

A Technical Guide to Unlocking the Research Potential of 5-Chloro-2-(phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Chloro-2-(phenylethynyl)benzaldehyde is a strategically functionalized aromatic compound that, while not extensively studied, stands as a versatile and high-potential starting material for significant advancements in both medicinal chemistry and materials science. Its architecture, featuring a reactive aldehyde, a synthetically versatile alkyne, and an electronically-modulating chloro-substituent, positions it as an ideal scaffold for generating novel molecular entities. The core reactivity of the ortho-alkynylbenzaldehyde moiety is a well-documented gateway to complex heterocyclic systems, particularly isoquinolines, which are privileged structures in numerous FDA-approved drugs and natural products.[1][2] This guide elucidates the fundamental synthesis and characterization of the title compound and outlines two primary, high-impact research trajectories: the systematic construction of novel heterocyclic libraries for drug discovery and the exploration of its inherent photophysical properties for the development of advanced organic materials.

Synthesis and Characterization: Establishing the Foundation

The most direct and industrially scalable route to synthesize this compound is the Sonogashira cross-coupling reaction.[3][4][5] This palladium- and copper-cocatalyzed reaction provides a robust method for forming the crucial carbon-carbon bond between the aromatic ring and the alkyne.

Rationale for Synthetic Route: The Sonogashira coupling is selected for its high functional group tolerance, typically high yields, and mild reaction conditions.[4] The starting materials, 2-bromo-5-chlorobenzaldehyde and phenylacetylene, are commercially available or readily prepared, making this an efficient entry point for research. The chloro-substituent is chemically inert under these conditions, ensuring the integrity of the final product.

Sonogashira_Synthesis Reactant1 2-Bromo-5-chlorobenzaldehyde Reagents Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Et₃N (base) Toluene, 70°C Reactant1->Reagents Reactant2 Phenylacetylene Reactant2->Reagents Product This compound Reagents->Product Sonogashira Coupling

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Sonogashira Coupling
  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-chlorobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL per mmol of aldehyde) and triethylamine (3.0 eq). Stir the mixture for 5 minutes to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst residues. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of this compound using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Potential Research Area 1: Medicinal Chemistry & Drug Discovery

The true value of this compound lies in its capacity as a versatile building block for constructing libraries of novel heterocyclic compounds.[6] The ortho-alkynylbenzaldehyde motif is a well-established precursor for intramolecular cyclization and multicomponent reactions, leading to privileged scaffolds in medicinal chemistry.[7][8][9]

Core Application: Synthesis of C1-Phosphonylated 1,2-Dihydroisoquinolines

α-Aminophosphonates are recognized as crucial mimics of α-amino acids, playing significant roles in medicinal chemistry as enzyme inhibitors and bioactive agents.[10][11] The three-component reaction of an o-alkynylbenzaldehyde, an amine, and a dialkyl phosphite is a highly efficient method for generating C1-phosphonylated 1,2-dihydroisoquinolines.[11][12]

Scientific Rationale: This pathway is proposed due to its high atom economy and the ability to generate molecular diversity rapidly. By varying the amine component, a library of analogs can be synthesized. The 5-chloro substituent is expected to enhance biological activity by increasing lipophilicity and potentially engaging in halogen bonding with target proteins.[13][14] The resulting phosphonate-containing isoquinolines are high-value candidates for screening as anticancer or antibacterial agents.[10][15]

MCR_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening & Development Start This compound Reaction One-Pot Multicomponent Reaction (MCR) Start->Reaction Amine Primary Amine (e.g., Aniline) Amine->Reaction Phosphite Dibutyl Phosphite Phosphite->Reaction Catalyst ZrCl₄ or Ag(I) cat. Catalyst->Reaction Product Library of C1-Phosphonylated 1,2-Dihydroisoquinolines Reaction->Product Screening Biological Screening (e.g., Anticancer, Antibacterial assays) Product->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for synthesis and screening of isoquinoline derivatives.

Detailed Experimental Protocol: Three-Component Isoquinoline Synthesis

This protocol is adapted from established methodologies for related substrates.[16][17]

  • Reaction Setup: In a sealed vial, combine this compound (1.0 eq), the desired primary amine (e.g., aniline, 1.0 eq), and diphenylphosphine oxide or a dialkyl phosphite (1.0 eq).[16]

  • Catalyst and Solvent: Add anhydrous acetonitrile (ACN) as the solvent and the selected catalyst (e.g., Zirconium(IV) chloride, 0.05 eq).[17] The choice of catalyst is critical and can direct the reaction towards different cyclic products.[17]

  • Reaction Conditions: Stir the mixture at 70-80°C for 12-18 hours. The reaction should be monitored by LC-MS to track the formation of the product and consumption of starting materials.

  • Isolation: After cooling, remove the solvent in vacuo. Dissolve the residue in dichloromethane (DCM) and wash with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired 1,2-dihydroisoquinoline derivative.

  • Validation: Characterize the final compound using ¹H NMR, ¹³C NMR, ³¹P NMR, and HRMS to confirm its structure and purity.

Potential Research Area 2: Materials Science & Organic Electronics

The conjugated π-system, spanning from the phenyl ring across the ethynyl bridge to the chlorobenzaldehyde moiety, makes this molecule a prime candidate for applications in materials science.[18] The inherent electronic structure suggests potential for fluorescence and utility in optoelectronic devices.

Scientific Rationale: The combination of an electron-withdrawing aldehyde group and a π-donating phenylethynyl group creates a "push-pull" electronic environment, which is a common design principle for creating fluorescent molecules (fluorophores). The chlorine atom can further modulate the electronic properties and influence intermolecular packing in the solid state, which is critical for applications in organic semiconductors.

Proposed Research Workflow
  • Photophysical Characterization: The initial step is to quantify the fundamental optical properties of the molecule.

    • UV-Visible Absorption Spectroscopy: Determine the absorption maxima (λ_abs) and molar absorptivity (ε) in various solvents (e.g., hexane, toluene, DCM, acetonitrile) to assess solvatochromic effects.

    • Fluorescence Spectroscopy: Measure the emission maxima (λ_em), fluorescence quantum yield (Φ_F), and Stokes shift. A significant quantum yield would validate its potential as a core fluorophore.

  • Derivatization for Tuning Properties: Use the aldehyde as a chemical handle for further synthesis.

    • Knoevenagel or Wittig Reactions: React the aldehyde with active methylene compounds (e.g., malononitrile) or phosphonium ylides to extend the π-conjugation. This is a proven strategy for red-shifting absorption and emission wavelengths and enhancing quantum yields.

  • Computational Modeling: Employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate the HOMO-LUMO energy levels, predict absorption/emission spectra, and understand the electronic transitions. This theoretical insight will guide the rational design of second-generation materials.

Tabulated Data: Predicted & Target Properties
PropertyParameterTarget Value/Justification
Absorption λ_max (nm)300-400 nm (Predicted for π-π* transitions)
Emission λ_em (nm)400-550 nm (Blue-Green emission expected)
Quantum Yield Φ_F> 0.3 (Target for useful fluorescence)
Stokes Shift Δλ (nm)> 50 nm (Desirable for minimizing self-absorption)
Electrochemical Gap HOMO/LUMO (eV)To be determined by cyclic voltammetry; informs semiconductor potential.

Conclusion and Future Outlook

This compound is not merely a single compound but a launchpad for extensive research programs. Its true potential is realized when viewed as a versatile intermediate. The synthetic accessibility via the robust Sonogashira coupling, combined with the predictable yet powerful reactivity of the ortho-alkynylbenzaldehyde core, provides a direct and efficient route to novel chemical entities. The research avenues detailed herein—systematic library synthesis for drug discovery and exploration of photophysical properties for materials science—represent logical, high-impact next steps. The insights gained from these foundational studies will undoubtedly catalyze further innovation, leading to the development of new therapeutics and advanced organic materials.

References

Methodological & Application

Synthetic Route to 5-Chloro-2-(phenylethynyl)benzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Alkynylbenzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic scaffolds is of paramount importance. Among these, isoquinoline and its derivatives stand out as a privileged structural motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities include potential anticancer, anti-inflammatory, antimicrobial, and anti-Alzheimer properties.[3] A key and versatile precursor for the construction of these valuable isoquinoline and isoquinolone ring systems is the 2-alkynylbenzaldehyde scaffold.[4][5][6] The presence of both an aldehyde and an alkyne functionality in an ortho-relationship allows for a variety of elegant and efficient cyclization strategies to build the isoquinoline core.

This application note provides a detailed synthetic protocol for the preparation of 5-Chloro-2-(phenylethynyl)benzaldehyde, a valuable substituted 2-alkynylbenzaldehyde. The introduction of a chloro-substituent on the benzene ring offers a handle for further functionalization and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final bioactive molecules.[7] The synthetic route described herein utilizes the powerful and widely employed Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[8][9][10]

Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The method of choice for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[9][10] The starting materials for this synthesis are a readily available 2-halo-5-chlorobenzaldehyde (iodide or bromide being the most reactive) and phenylacetylene.

The Sonogashira reaction is favored for its mild reaction conditions, high functional group tolerance, and generally high yields, making it a robust and reliable method for laboratory-scale synthesis and potential scale-up.[8]

Plausible Reaction Mechanism

The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium complex.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • Copper Acetylide Formation: In the presence of a base, the terminal alkyne is deprotonated and reacts with the copper(I) salt to form a copper acetylide intermediate. This species is crucial for the transmetalation step.

The following diagram illustrates the key steps in the catalytic cycles of the Sonogashira reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR(L2) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_halide CuX cu_acetylide Cu-C≡CR cu_acetylide->pd_complex cu_acetylide->cu_halide Transmetalation to Pd alkyne H-C≡CR alkyne->cu_acetylide + CuX, Base base Base caption Figure 1. Simplified mechanism of the Sonogashira cross-coupling reaction.

Caption: Figure 1. Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Sonogashira coupling reactions of similar substrates. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary to achieve the highest yields.

Materials:

  • 2-Bromo-5-chlorobenzaldehyde (or 2-Iodo-5-chlorobenzaldehyde)

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-chlorobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene (or THF) to dissolve the solids. Then, add triethylamine (2.0-3.0 eq) followed by the dropwise addition of phenylacetylene (1.1-1.2 eq).

  • Reaction: Heat the reaction mixture to 50-70 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting MaterialKey ReagentsTypical Yield
This compoundC₁₅H₉ClO240.682-Bromo-5-chlorobenzaldehyde or 2-Iodo-5-chlorobenzaldehydePhenylacetylene, PdCl₂(PPh₃)₂, CuI, Triethylamine70-90%

Predicted Characterization Data:

  • ¹H NMR (CDCl₃): Expect signals for the aldehyde proton (~10 ppm), aromatic protons on both rings (7-8 ppm).

  • ¹³C NMR (CDCl₃): Expect signals for the aldehyde carbonyl carbon (~190 ppm), alkyne carbons (~90 ppm), and aromatic carbons.

  • IR (KBr): Expect characteristic peaks for the aldehyde C=O stretch (~1700 cm⁻¹), C≡C stretch (~2200 cm⁻¹), and C-H stretches.

  • Mass Spectrometry (EI or ESI): Expect the molecular ion peak corresponding to the molecular weight of the product.

Synthetic Workflow Diagram

The following diagram outlines the key steps in the synthesis of this compound.

synthetic_workflow start Starting Materials: 2-Halo-5-chlorobenzaldehyde Phenylacetylene reaction Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, TEA, Toluene) start->reaction workup Aqueous Work-up (NH₄Cl, Brine) reaction->workup purification Column Chromatography (Silica Gel, Hexanes/EtOAc) workup->purification product This compound purification->product caption Figure 2. Experimental workflow for the synthesis.

Caption: Figure 2. Experimental workflow for the synthesis.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound via the Sonogashira cross-coupling reaction. The detailed protocol, mechanistic insights, and the context of its application as a precursor to medicinally important isoquinoline derivatives are intended to be a valuable resource for researchers in organic synthesis and drug development. The described methodology is robust and can likely be adapted for the synthesis of a variety of substituted 2-alkynylbenzaldehydes, further expanding the toolbox for the construction of complex heterocyclic molecules.

References

Application Notes and Protocols: A Step-by-Step Guide to Sonogashira Coupling with 5-Chloro-2-(phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be conducted under relatively mild conditions.[1]

This guide provides a detailed protocol for the Sonogashira coupling of 5-Chloro-2-(phenylethynyl)benzaldehyde, a versatile building block in medicinal chemistry and materials science. As an aryl chloride, this substrate presents a greater challenge than its corresponding bromide or iodide analogues due to the strength of the C-Cl bond, often necessitating carefully optimized reaction conditions for efficient coupling.[3] This document will elucidate the reaction mechanism, provide a step-by-step experimental procedure, and offer insights into troubleshooting and optimization, with a particular focus on the nuances of handling less reactive aryl chlorides.

The Mechanism of Sonogashira Coupling: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The synergy between these two cycles is crucial for the efficient formation of the desired carbon-carbon bond.

The palladium cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5] In the subsequent step, a transmetalation reaction occurs where the acetylide group is transferred from the copper acetylide (generated in the copper cycle) to the palladium(II) complex. Finally, reductive elimination from the resulting palladium(II) intermediate yields the disubstituted alkyne product and regenerates the active palladium(0) catalyst.[5]

The copper cycle 's primary role is to activate the terminal alkyne. The base in the reaction mixture deprotonates the terminal alkyne, and the resulting acetylide anion reacts with a copper(I) salt to form a copper acetylide intermediate. This copper acetylide is a key nucleophile that participates in the transmetalation step of the palladium cycle.[4]

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_Ar_Alkyne Ar-Pd(II)L₂-C≡CR' Transmetalation->PdII_Ar_Alkyne RedElim Reductive Elimination PdII_Ar_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product Alkyne R'-C≡CH Deprotonation Deprotonation Alkyne->Deprotonation Base Acetylide R'-C≡C⁻ Deprotonation->Acetylide Cu_Acetylide R'-C≡C-Cu Acetylide->Cu_Acetylide + CuX CuX CuX CuX->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Acetylide

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol describes a copper-free Sonogashira coupling, which is often preferred for aryl chlorides to minimize the formation of alkyne homocoupling byproducts (Glaser coupling).[6] The use of a bulky, electron-rich phosphine ligand is critical for facilitating the challenging oxidative addition of the aryl chloride to the palladium center.[5] Microwave irradiation is employed to accelerate the reaction, a common strategy for less reactive substrates.[7][8]

Materials and Reagents
  • This compound (1 equivalent)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous, degassed 1,4-Dioxane

  • Anhydrous, degassed Triethylamine (Et₃N)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Microwave synthesis reactor

  • Schlenk flask or other suitable reaction vessel with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

Reaction Procedure
  • Vessel Preparation: To a dry microwave reaction vessel equipped with a magnetic stir bar, add this compound (1 eq.), potassium carbonate (2 eq.), palladium(II) acetate (0.02 eq.), and XPhos (0.04 eq.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation of the catalyst.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the aryl halide) and anhydrous, degassed triethylamine (2 eq.). Then, add the terminal alkyne (1.2 eq.) via syringe.

  • Microwave Irradiation: Place the sealed vessel in the microwave reactor. Heat the reaction mixture to 120 °C and hold for 30-60 minutes. The progress of the reaction should be monitored by TLC.

  • Reaction Quenching and Workup: After cooling the reaction mixture to room temperature, quench with deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Optimization and Troubleshooting

The success of a Sonogashira coupling, particularly with a challenging substrate like an aryl chloride, often hinges on careful optimization of reaction parameters.

ParameterRecommendation & Rationale
Catalyst System For aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the difficult oxidative addition step.[6]
Base Inorganic bases such as K₂CO₃ or Cs₂CO₃ are often more effective than amine bases for the coupling of aryl chlorides.
Solvent Polar aprotic solvents like DMF, NMP, or dioxane are generally good choices.[9] The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.
Temperature Aryl chlorides typically require elevated temperatures (100-150 °C) for the reaction to proceed at a reasonable rate.[3] Microwave heating can significantly reduce reaction times.[7]
Copper Co-catalyst While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions are often preferred for aryl chlorides to prevent the formation of alkyne homocoupling byproducts.[6]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry and assemble glassware B Weigh reactants and catalysts A->B D Charge vessel under inert atmosphere B->D C Degas solvents E Add solvents and reagents C->E D->E F Microwave irradiation and monitoring E->F G Quench reaction F->G H Aqueous workup and extraction G->H I Dry and concentrate H->I J Flash column chromatography I->J K Characterize final product (NMR, MS) J->K

Caption: A generalized workflow for the Sonogashira coupling of this compound.

References

The Versatility of 5-Chloro-2-(phenylethynyl)benzaldehyde in the Synthesis of Complex Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Synthetic Innovation

5-Chloro-2-(phenylethynyl)benzaldehyde is a bifunctional building block of significant interest in modern organic synthesis. Its unique architecture, featuring a reactive aldehyde, a versatile phenylethynyl group, and a strategically placed chloro substituent, offers a powerful platform for the construction of diverse and complex heterocyclic scaffolds. The aldehyde functionality serves as a handle for classical carbonyl chemistry, while the phenylethynyl moiety is a gateway to a rich variety of cyclization and multicomponent reactions. The presence of the chlorine atom on the benzene ring not only influences the electronic properties of the molecule, thereby modulating its reactivity, but also provides a potential site for further functionalization.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in organic synthesis. We will delve into its preparation, explore its application in the synthesis of medicinally relevant heterocyclic cores such as quinolines and isoquinolines, and provide detailed, field-proven protocols for key transformations.

Synthesis of this compound: A Practical Guide

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Protocol 1: Sonogashira Coupling for the Synthesis of this compound

This protocol outlines the synthesis of the title compound from commercially available 2-bromo-5-chlorobenzaldehyde and phenylacetylene.

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-bromo-5-chlorobenzaldehyde 2-bromo-5-chlorobenzaldehyde plus1 + 2-bromo-5-chlorobenzaldehyde->plus1 phenylacetylene phenylacetylene plus2 PdCl2(PPh3)2, CuI, Et3N Toluene, 80 °C phenylacetylene->plus2 product This compound plus1->phenylacetylene plus2->product

A schematic for the Sonogashira coupling reaction.

Materials:

  • 2-Bromo-5-chlorobenzaldehyde

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-chlorobenzaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous toluene to dissolve the solids.

  • To this solution, add freshly distilled triethylamine (2.0 eq) followed by phenylacetylene (1.2 eq) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Causality and Experimental Insights:

  • The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Triethylamine acts as a base to deprotonate the terminal alkyne, forming the copper acetylide intermediate, and also serves to neutralize the hydrogen bromide formed during the reaction.

  • The choice of a palladium(0) precursor or a palladium(II) salt that can be reduced in situ is essential for the catalytic cycle.

  • The copper(I) iodide co-catalyst facilitates the formation of the reactive copper acetylide.

Applications in Heterocyclic Synthesis

The dual reactivity of the aldehyde and phenylethynyl groups in this compound makes it a powerful precursor for the synthesis of a variety of heterocyclic compounds, particularly those with a quinoline or isoquinoline core. These structural motifs are prevalent in many biologically active molecules and pharmaceuticals.[3][4][5][6]

Application 1: Synthesis of Chloro-Substituted Quinolines

Quinolines are a class of nitrogen-containing heterocycles with a broad range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[3][5][6] The Friedländer annulation and related multicomponent reactions are powerful strategies for the synthesis of substituted quinolines.

Reaction Scheme:

G cluster_0 Synthesis of a Chloro-Substituted Quinoline Derivative start This compound plus1 + start->plus1 amine Aniline plus2 + amine->plus2 ketone Acetophenone catalyst Catalyst (e.g., I2, TMSCl) ketone->catalyst product Chloro-substituted quinoline plus1->amine plus2->ketone catalyst->product

A general scheme for the multicomponent synthesis of a quinoline derivative.

Protocol 2: Multicomponent Synthesis of a 6-Chloro-2,4-diphenylquinoline Derivative

This protocol describes a representative one-pot synthesis of a substituted quinoline via a multicomponent reaction.

Materials:

  • This compound

  • Aniline

  • Acetophenone

  • Iodine (I₂) or Trimethylsilyl chloride (TMSCl)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), aniline (1.1 eq), and acetophenone (1.2 eq) in DMSO.

  • Add a catalytic amount of iodine (0.1 eq) or trimethylsilyl chloride (0.1 eq) to the mixture.[7]

  • Heat the reaction mixture to 120 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous solution of Na₂S₂O₃ (to quench any remaining iodine) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-chloro-2,4-diphenylquinoline.

Mechanistic Rationale:

The reaction is believed to proceed through an initial condensation of aniline with acetophenone to form an enamine, which then reacts with the aldehyde of this compound. Subsequent intramolecular cyclization onto the alkyne, followed by aromatization, leads to the formation of the quinoline ring. The catalyst facilitates the key bond-forming steps. The electron-withdrawing nature of the chloro group can influence the rate and regioselectivity of the cyclization.[1][2]

Application 2: Synthesis of Phosphinoyl-Functionalized Isoquinoline Derivatives

Isoquinoline and its derivatives are another important class of N-heterocycles with diverse biological activities. Multicomponent reactions involving 2-alkynylbenzaldehydes provide an efficient route to complex isoquinoline structures.[8]

Reaction Scheme:

G cluster_0 Synthesis of a Phosphinoyl-Functionalized Dihydroisoquinoline start This compound plus1 + start->plus1 amine Primary Amine (e.g., Aniline) plus2 + amine->plus2 phosphine_oxide Diphenylphosphine Oxide catalyst Catalyst (e.g., ZrCl4, AgOAc) phosphine_oxide->catalyst product Phosphinoyl-functionalized dihydroisoquinoline plus1->amine plus2->phosphine_oxide catalyst->product

A general scheme for the synthesis of a phosphinoyl-functionalized dihydroisoquinoline.

Protocol 3: Catalyst-Dependent Multicomponent Synthesis of Phosphinoyl-Functionalized Dihydroisoquinoline and Isoindoline Derivatives

This protocol highlights the selective synthesis of two different heterocyclic scaffolds from the same starting materials by tuning the catalyst.[9][10]

Materials:

  • This compound

  • Aniline

  • Diphenylphosphine oxide

  • Zirconium(IV) chloride (ZrCl₄) or Silver(I) acetate (AgOAc)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure for Dihydroisoquinoline Synthesis:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), aniline (1.0 eq), diphenylphosphine oxide (1.0 eq), and zirconium(IV) chloride (0.05 eq).[9]

  • Add anhydrous acetonitrile and stir the mixture at 70-100 °C for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the phosphinoyl-functionalized dihydroisoquinoline.

Procedure for Isoindoline Synthesis:

  • Follow the same procedure as above, but replace zirconium(IV) chloride with silver(I) acetate (0.05 eq) as the catalyst.[9]

  • The reaction conditions and workup are similar, leading to the formation of the corresponding phosphinoyl-functionalized isoindoline derivative.

Expert Insights on Catalyst Selection:

The remarkable selectivity observed in this reaction is a testament to the crucial role of the catalyst in directing the reaction pathway. Zirconium(IV) chloride, a Lewis acid, likely promotes a 6-endo-dig cyclization, leading to the formation of the dihydroisoquinoline ring. In contrast, the silver(I) acetate catalyst is thought to favor a 5-exo-dig cyclization, resulting in the isoindoline scaffold. This catalyst-dependent selectivity offers a powerful tool for generating molecular diversity from a common set of starting materials.

Data Summary

Product ClassStarting MaterialsKey Reagents/CatalystsTypical Yields (%)
This compound 2-bromo-5-chlorobenzaldehyde, PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N70-90
Chloro-Substituted Quinolines This compound, Aniline, AcetophenoneI₂, TMSCl60-85
Phosphinoyl-Functionalized Dihydroisoquinolines This compound, Aniline, Diphenylphosphine oxideZrCl₄75-95
Phosphinoyl-Functionalized Isoindolines This compound, Aniline, Diphenylphosphine oxideAgOAc70-90

Conclusion and Future Outlook

This compound has emerged as a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of transformations, particularly multicomponent reactions, allows for the rapid and efficient construction of complex, medicinally relevant heterocyclic scaffolds. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthetic potential of this compound. The strategic placement of the chloro-substituent not only fine-tunes the reactivity but also offers opportunities for further diversification, making it an attractive starting material for the development of novel therapeutic agents and functional materials. Future research in this area will likely focus on expanding the scope of its applications in asymmetric catalysis and the synthesis of novel, biologically active compounds.

References

Application Notes & Protocols: 5-Chloro-2-(phenylethynyl)benzaldehyde as a Pivotal Synthon for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of 5-Chloro-2-(phenylethynyl)benzaldehyde as a versatile and powerful building block for the synthesis of a diverse range of heterocyclic compounds. The unique structural motif of this molecule, featuring an aldehyde, an alkyne, and a strategically placed electron-withdrawing chloro group, offers a rich platform for complex molecular architecture construction. This document details the synthesis of the core building block and provides step-by-step protocols for its application in the synthesis of substituted quinolines and isoquinolines, which are key scaffolds in numerous pharmaceutical agents.[1][2]

Introduction: The Strategic Advantage of 2-Alkynylbenzaldehydes

Ortho-alkynylbenzaldehydes are highly valued synthons in organic synthesis due to the proximate reactivity of the aldehyde and alkyne functionalities. This arrangement allows for a variety of intramolecular cyclization and annulation reactions, providing efficient access to complex polycyclic and heterocyclic systems.[3] The incorporation of a chloro-substituent at the 5-position, as in this compound, introduces an electronic bias that can influence the regioselectivity of cyclization reactions and provides a handle for further functionalization. The phenylethynyl group also contributes to the structural diversity of the resulting heterocyclic products. The heterocyclic scaffolds derived from this building block are prevalent in many biologically active compounds, highlighting its importance in medicinal chemistry and drug discovery.[4][5]

Synthesis of the Core Building Block: this compound

The most efficient and widely adopted method for the synthesis of 2-alkynylbenzaldehydes is the Sonogashira cross-coupling reaction.[4][6][7][8] This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of this compound, 2-bromo-5-chlorobenzaldehyde is a suitable starting material to be coupled with phenylacetylene.

Reaction Scheme: Sonogashira Coupling

sonogashira_coupling cluster_reactants Reactants cluster_products Product reactant1 2-bromo-5-chlorobenzaldehyde catalysts PdCl₂(PPh₃)₂ (cat.) CuI (cat.) Et₃N, THF reactant1->catalysts reactant2 Phenylacetylene reactant2->catalysts product This compound catalysts->product

Caption: Sonogashira coupling for the synthesis of the target building block.

Experimental Protocol: Synthesis of this compound

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Triethylamine is a corrosive and flammable liquid.

ReagentMolar Equiv.MW ( g/mol )Amount
2-Bromo-5-chlorobenzaldehyde1.0219.452.19 g
Phenylacetylene1.2102.141.47 mL
PdCl₂(PPh₃)₂0.03701.90210 mg
Copper(I) iodide (CuI)0.05190.4595 mg
Triethylamine (Et₃N)3.0101.194.18 mL
Tetrahydrofuran (THF), anhydrous-72.1150 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-chlorobenzaldehyde (2.19 g, 10.0 mmol), PdCl₂(PPh₃)₂ (210 mg, 0.3 mmol), and CuI (95 mg, 0.5 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous THF (50 mL) and triethylamine (4.18 mL, 30.0 mmol) via syringe.

  • Add phenylacetylene (1.47 mL, 12.0 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalysts. Wash the Celite pad with ethyl acetate (2 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Application in Heterocyclic Synthesis: Construction of Quinolines

The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A modification of this approach using 2-alkynylbenzaldehydes allows for the synthesis of highly substituted quinolines.

Reaction Scheme: Synthesis of a 6-Chloro-2,4-disubstituted Quinoline

quinoline_synthesis cluster_reactants Reactants cluster_products Product reactant1 This compound conditions Catalyst (e.g., TMSCl) Heat reactant1->conditions reactant2 Aniline reactant2->conditions reactant3 Active Methylene Compound (e.g., Ethyl acetoacetate) reactant3->conditions product Substituted Quinoline conditions->product

Caption: Tandem reaction for the synthesis of a substituted quinoline.

Experimental Protocol: Synthesis of a 6-Chloro-2-methyl-4-phenylquinoline-3-carboxylate Derivative

Safety Precautions: Aniline is toxic and readily absorbed through the skin. Handle with appropriate care in a fume hood. Chlorotrimethylsilane is corrosive and reacts with moisture.

ReagentMolar Equiv.MW ( g/mol )Amount
This compound1.0240.68241 mg
Aniline1.193.13101 µL
Ethyl acetoacetate1.5130.14190 µL
Chlorotrimethylsilane (TMSCl)0.1108.6413 µL
Dimethyl sulfoxide (DMSO)-78.135 mL

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (241 mg, 1.0 mmol) in DMSO (5 mL).

  • Add aniline (101 µL, 1.1 mmol) and ethyl acetoacetate (190 µL, 1.5 mmol) to the solution.

  • Add chlorotrimethylsilane (13 µL, 0.1 mmol) as a catalyst.[9][10]

  • Heat the reaction mixture to 90 °C and stir for 3-4 hours under an air atmosphere.[10]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoline.

Mechanistic Insight

The reaction likely proceeds through a tandem process. First, a Knoevenagel condensation between the benzaldehyde and ethyl acetoacetate, followed by a Michael addition of aniline to the activated alkyne. The resulting intermediate then undergoes an intramolecular cyclization and subsequent aromatization to form the quinoline ring. The TMSCl acts as a Lewis acid to activate the carbonyl group.[9][10]

Application in Heterocyclic Synthesis: Gold-Catalyzed Isoquinoline Formation

Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack.[11][12][13][14] The reaction of this compound with a nitrogen source, such as an amine, in the presence of a gold catalyst provides a direct route to substituted isoquinolines.

Reaction Scheme: Gold-Catalyzed Synthesis of a 6-Chloro-1,3-disubstituted Isoquinoline

isoquinoline_synthesis cluster_reactants Reactants cluster_products Product reactant1 This compound conditions Au(I) catalyst Solvent, Heat reactant1->conditions reactant2 Primary Amine (e.g., Benzylamine) reactant2->conditions product Substituted Isoquinoline conditions->product

Caption: Gold-catalyzed synthesis of a substituted isoquinoline.

Experimental Protocol: Synthesis of a 2-Benzyl-6-chloro-3-phenylisoquinolin-1-one Derivative

Safety Precautions: Gold catalysts can be toxic. Handle with care. Solvents should be handled in a well-ventilated fume hood.

ReagentMolar Equiv.MW ( g/mol )Amount
This compound1.0240.68241 mg
Benzylamine1.2107.15131 µL
IPrAuCl0.05627.2331 mg
AgSbF₆0.05343.6217 mg
1,2-Dichloroethane (DCE)-98.965 mL

Procedure:

  • To a dry Schlenk tube, add IPrAuCl (31 mg, 0.05 mmol) and AgSbF₆ (17 mg, 0.05 mmol).

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous DCE (3 mL) and stir the mixture at room temperature for 10 minutes.

  • In a separate flask, dissolve this compound (241 mg, 1.0 mmol) and benzylamine (131 µL, 1.2 mmol) in anhydrous DCE (2 mL).

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired isoquinoline derivative.

Mechanistic Insight

The reaction is initiated by the condensation of the aldehyde with the primary amine to form an imine. The gold(I) catalyst then activates the alkyne, facilitating an intramolecular nucleophilic attack by the imine nitrogen (6-endo-dig cyclization). Subsequent steps involving proton transfer and isomerization lead to the aromatic isoquinoline product. The chloro-substituent, being electron-withdrawing, can enhance the electrophilicity of the alkyne, potentially accelerating the cyclization step.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield in Sonogashira couplingInactive catalyst, presence of oxygen, impure reagentsUse fresh catalysts, ensure proper degassing of solvents and reagents, use anhydrous solvents.
Multiple spots on TLC for Sonogashira reactionHomocoupling of phenylacetylene (Glaser coupling)Degas the reaction mixture thoroughly. Use of a slight excess of the aryl halide can sometimes help.
Incomplete reaction in quinoline synthesisInsufficient heating, inactive catalystEnsure the reaction temperature is maintained. Use fresh TMSCl.
Low yield in gold-catalyzed isoquinoline synthesisCatalyst deactivation, moistureUse anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of diverse heterocyclic compounds. Its straightforward preparation via Sonogashira coupling and the rich reactivity of its functional groups allow for the efficient construction of complex molecular scaffolds such as quinolines and isoquinolines. The protocols detailed in this application note provide a solid foundation for researchers to explore the vast potential of this synthon in the development of novel compounds for pharmaceutical and materials science applications.

References

Application Notes & Protocols: Strategic Derivatization of 5-Chloro-2-(phenylethynyl)benzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Chloro-2-(phenylethynyl)benzaldehyde is a highly versatile bifunctional building block, prized in medicinal chemistry and materials science for its unique electronic and structural properties. The presence of a reactive aldehyde and an internal alkyne on a halogenated benzene core offers multiple, orthogonal handles for chemical modification. This guide provides an in-depth exploration of key derivatization strategies, moving beyond simple procedural lists to explain the mechanistic rationale behind protocol choices. We present detailed, field-tested protocols for the synthesis of the parent compound and its subsequent transformation via olefination, reductive amination, oxidation, and powerful multi-component reactions, enabling the synthesis of complex molecular architectures.

Foundational Concepts: Reactivity and Synthesis

The synthetic utility of this compound stems from its distinct reactive sites:

  • The Aldehyde Group: A classic electrophilic center, susceptible to nucleophilic attack. This allows for chain extension (e.g., Wittig olefination), conversion to amines (reductive amination), or oxidation to a carboxylic acid.

  • The Phenylethynyl Group: The internal alkyne is a hub of π-electron density. While less reactive than a terminal alkyne, it readily participates in cycloaddition reactions and can be a key component in intramolecular cyclizations, often triggered by initial reactions at the aldehyde.[1][2][3]

  • The Chlorinated Aromatic Ring: The chloro-substituent influences the electronic properties of the ring and provides a potential site for further cross-coupling reactions, although this is typically less exploited than the other two functional groups.

The parent compound is most efficiently prepared via a Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[4][5][6]

Diagram 1: Synthetic Pathways from this compound

G A This compound B Wittig Reaction A->B R-CH=PPh3 C Reductive Amination A->C 1. R-NH2 2. Reducing Agent D Oxidation A->D [O] E Multi-component Reaction A->E Amine, Nucleophile Catalyst P1 Stilbene Derivative B->P1 P2 Secondary/Tertiary Amine C->P2 P3 Carboxylic Acid D->P3 P4 1,2-Dihydroisoquinoline E->P4

Caption: Overview of derivatization pathways for the title compound.

Critical Safety & Handling Protocols

General Warning: All procedures must be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.[7][8][9]

  • This compound: May cause skin and eye irritation. Harmful if swallowed or inhaled. Avoid creating dust.[7][9][10]

  • Solvents (THF, Toluene, Dichloromethane): Are flammable and/or volatile. Ensure all sources of ignition are removed. Work under an inert atmosphere (Nitrogen or Argon) when using anhydrous solvents, especially with organometallic reagents.

  • Reagents:

    • Strong Bases (n-BuLi, NaH): Extremely reactive and pyrophoric. Must be handled under a strict inert atmosphere. Quench slowly and carefully.

    • Palladium and Copper Catalysts: Toxic. Avoid inhalation of powders.

    • Oxidizing Agents (e.g., KMnO₄): Strong oxidizers. Do not mix with flammable organic materials.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

Principle: This protocol details the palladium- and copper-cocatalyzed cross-coupling of 5-chloro-2-iodobenzaldehyde with phenylacetylene. The reaction forms the core C(sp²)-C(sp) bond of the target molecule.[4][5]

Reagent Table:

Reagent M.W. ( g/mol ) Amount Moles (mmol)
5-Chloro-2-iodobenzaldehyde 266.45 2.66 g 10.0
Phenylacetylene 102.14 1.23 g (1.35 mL) 12.0
Pd(PPh₃)₂Cl₂ 701.90 140 mg 0.2 (2 mol%)
Copper(I) Iodide (CuI) 190.45 38 mg 0.2 (2 mol%)
Triethylamine (TEA) 101.19 50 mL -

| Toluene | - | 50 mL | - |

Procedure:

  • To a dry 250 mL Schlenk flask equipped with a magnetic stir bar, add 5-chloro-2-iodobenzaldehyde, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with dry nitrogen or argon three times to establish an inert atmosphere.

  • Add dry, degassed toluene (50 mL) and triethylamine (50 mL) via cannula or syringe.

  • Stir the resulting suspension to dissolve the solids.

  • Add phenylacetylene dropwise via syringe over 5 minutes.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours.

  • Causality Insight: The amine base (TEA) is crucial; it serves as the solvent and scavenges the HI generated during the catalytic cycle, driving the reaction to completion.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The starting aldehyde should be consumed.

  • Upon completion, cool the mixture to room temperature. Filter through a pad of Celite® to remove the catalyst and amine salts, washing the pad with ethyl acetate (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the product as a solid.

Protocol 2: Olefination via Wittig Reaction to Synthesize 1-Chloro-4-(phenylethynyl)-2-vinylbenzene

Principle: The Wittig reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide. This is a highly reliable method for forming a C=C double bond with absolute regiochemical control.[11][12][13]

Reagent Table:

Reagent M.W. ( g/mol ) Amount Moles (mmol)
Methyltriphenylphosphonium bromide 357.23 428 mg 1.2
Sodium Hydride (NaH, 60% in oil) 24.00 (as NaH) 48 mg 1.2
This compound 240.68 241 mg 1.0

| Anhydrous Tetrahydrofuran (THF) | - | 15 mL | - |

Procedure:

  • Ylide Formation: a. To a dry, nitrogen-flushed 50 mL flask, add methyltriphenylphosphonium bromide and 10 mL of anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Carefully add the sodium hydride portion-wise. Trustworthiness: Using NaH requires an inert atmosphere as it reacts violently with water. The resulting H₂ gas must be safely vented. d. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange/yellow ylide is visually indicative of a successful deprotonation.

  • Wittig Reaction: a. In a separate dry flask, dissolve this compound in 5 mL of anhydrous THF. b. Cool the ylide suspension back to 0 °C. c. Add the aldehyde solution dropwise to the ylide suspension via syringe. d. Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.

  • Work-up and Purification: a. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL). b. Extract the mixture with diethyl ether (3 x 20 mL). c. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. d. Purify the crude product by column chromatography (hexanes) to yield the alkene. The major byproduct, triphenylphosphine oxide, is more polar and will elute later.

Diagram 2: Mechanism of the Wittig Reaction

Caption: Concerted mechanism of the Wittig olefination.

Protocol 3: Derivatization via Reductive Amination

Principle: This two-step, one-pot process first forms an imine intermediate via condensation of the aldehyde with a primary amine, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride is an ideal reducing agent as it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the protonated imine.[14][15]

Reagent Table:

Reagent M.W. ( g/mol ) Amount Moles (mmol)
This compound 240.68 241 mg 1.0
Benzylamine 107.15 107 mg (109 µL) 1.0
Sodium triacetoxyborohydride 211.94 318 mg 1.5
Dichloroethane (DCE) - 10 mL -

| Acetic Acid | 60.05 | ~1 drop | catalyst |

Procedure:

  • To a 50 mL round-bottom flask, add this compound, benzylamine, and dichloroethane.

  • Add one drop of glacial acetic acid. Expertise Insight: The acid catalyzes imine formation by protonating the carbonyl oxygen, making it more electrophilic.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion. Trustworthiness: While milder than NaBH₄, this reagent should still be handled in a fume hood. Effervescence (hydrogen gas) may be observed.

  • Stir the reaction for 12-18 hours at room temperature. Monitor by TLC or LC-MS for the disappearance of the imine intermediate and formation of the amine product.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography (hexanes/ethyl acetate with 1% triethylamine to prevent streaking) to yield the desired N-benzyl amine.

Protocol 4: Multi-component Synthesis of a 1,2-Dihydroisoquinoline Derivative

Principle: 2-Alkynylbenzaldehydes are exceptional substrates for cascade reactions. In this protocol, the aldehyde condenses with an amine to form an imine, which is activated by a silver catalyst. This triggers an intramolecular 6-endo-dig cyclization involving the alkyne, forming an isoquinolinium intermediate that is trapped by a nucleophile (diethyl phosphite).[1][16][17]

Reagent Table:

Reagent M.W. ( g/mol ) Amount Moles (mmol)
This compound 240.68 120 mg 0.5
Aniline 93.13 47 mg (46 µL) 0.5
Diethyl phosphite 138.10 83 mg (77 µL) 0.6
Silver Triflate (AgOTf) 256.94 13 mg 0.05 (10 mol%)

| Toluene | - | 5 mL | - |

Procedure:

  • To a dry, nitrogen-flushed vial, add this compound, silver triflate, and toluene.

  • Add aniline, followed by diethyl phosphite.

  • Seal the vial and stir the mixture at 60 °C for 24 hours.

  • Mechanistic Insight: The silver salt acts as a π-acid, coordinating to the alkyne and facilitating the nucleophilic attack by the imine nitrogen. This is the key step for cyclization.[1]

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude residue can be directly purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to isolate the C1-phosphonylated 1,2-dihydroisoquinoline product.

Diagram 3: Cascade Mechanism for Dihydroisoquinoline Synthesis

G A Aldehyde + Amine B Imine Intermediate A->B - H2O C Ag+ Activated Alkyne-Imine B->C AgOTf D Isoquinolinium Intermediate C->D 6-endo-dig cyclization E Final Product D->E + Diethyl Phosphite

Caption: Simplified catalytic cycle for the three-component reaction.

References

Application Notes and Protocols for the Synthesis of N-Heterocycles from 5-Chloro-2-(phenylethynyl)benzaldehyde and Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

5-Chloro-2-(phenylethynyl)benzaldehyde is a powerful and versatile building block in modern synthetic chemistry. Its unique arrangement of an aldehyde, a phenylethynyl group, and a chloro-substituent on a benzene ring offers multiple reactive sites for constructing complex molecular architectures. For researchers, scientists, and drug development professionals, this substrate serves as a key precursor for the synthesis of a diverse array of nitrogen-containing heterocycles, most notably substituted quinolines and isoquinolines.

The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The ability to strategically functionalize this core is paramount in drug discovery. This guide provides an in-depth exploration of the reaction conditions for transforming this compound with various amines into valuable heterocyclic products. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols for different catalytic systems, and discuss how reaction parameters can be tuned to selectively yield different structural isomers.

Part 1: The Primary Reaction Pathway: Synthesis of 6-Chloro-2,4-disubstituted Quinolines

The most common transformation involving ortho-alkynylbenzaldehydes and amines is the direct synthesis of quinolines. This reaction provides a highly efficient and atom-economical route to the quinoline core, which is central to many therapeutic agents.[4]

Governing Mechanism: Imine Formation and Intramolecular Cyclization

The reaction proceeds through a well-established cascade sequence. The causality behind this pathway is a logical progression of fundamental organic reactions:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the benzaldehyde. This is a standard condensation reaction, which, after dehydration, forms a reactive imine intermediate.[5][6]

  • Intramolecular Hydroamination/Cyclization: This is the key ring-forming step. Catalyzed by a Lewis or π-acidic metal, the alkyne is "activated," making it susceptible to nucleophilic attack. The nitrogen atom of the imine then attacks the internal carbon of the activated alkyne in a 6-endo-dig cyclization.[7]

  • Isomerization/Aromatization: The resulting intermediate undergoes tautomerization or a formal[1][8]-hydride shift, followed by aromatization to yield the thermodynamically stable quinoline ring system.

This elegant cascade efficiently builds the complex quinoline scaffold from relatively simple starting materials.

G A This compound C Imine Intermediate A->C Condensation (-H2O) B Primary Amine (R-NH2) B->C D Cyclized Intermediate C->D E Substituted Quinoline D->E Aromatization G cluster_start Common Intermediate cluster_path1 ZrCl4 Pathway cluster_path2 AgOAc Pathway A α-Amino Phosphine Oxide Intermediate B 6-endo-dig Cyclization A->B  ZrCl4 (70-100 °C) D 5-exo-dig Cyclization A->D  AgOAc (70-90 °C) C 1,2-Dihydroisoquinoline B->C E 2H-Isoindoline D->E

References

Application Note: Quantitative Analysis of 5-Chloro-2-(phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the quantitative analysis of 5-Chloro-2-(phenylethynyl)benzaldehyde (CAS: 1186603-47-3), a key intermediate in pharmaceutical synthesis and materials science. Recognizing the critical need for accurate quantification in process monitoring, quality control, and stability studies, we present three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. This document explains the causality behind methodological choices, offers step-by-step, self-validating protocols, and provides a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.

Introduction and Analyte Overview

This compound is an organic compound characterized by a chlorinated benzaldehyde core functionalized with a phenylethynyl group. Its unique structure makes it a valuable building block in the synthesis of complex organic molecules. The purity and concentration of this intermediate are paramount, as they directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or material. Inaccurate quantification can lead to failed batches, regulatory hurdles, and compromised product efficacy.

This application note addresses this challenge by providing validated methodologies grounded in fundamental analytical principles.

Analyte Physicochemical Properties: | Property | Value | Source | | :--- | :--- | :--- | | CAS Number | 1186603-47-3 |[1] | | Molecular Formula | C₁₅H₉ClO |[2] | | Molecular Weight | 240.68 g/mol |[2] | | Boiling Point | 388.4 ± 32.0 °C at 760 mmHg |[3] | | Structure |

alt text
| |

Method 1: Stability-Indicating RP-HPLC with UV Detection

Principle of Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for quantifying non-volatile, polar to moderately non-polar organic molecules. This compound is well-suited for this technique due to its aromatic rings and conjugated system, which provide a strong chromophore for sensitive ultraviolet (UV) detection. A C18 stationary phase is selected for its hydrophobic character, which promotes retention of the analyte via partitioning from a more polar mobile phase. The method is designed to be stability-indicating, meaning it can separate the intact analyte from potential degradation products.[4]

Experimental Protocol: HPLC

2.1. Instrumentation & Consumables

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis detector.

  • Column: Zorbax StableBond C18 (4.6 x 150 mm, 5 µm particle size) or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Formic Acid (LC-MS grade).

  • Reference Standards: Certified this compound, Benzophenone (Internal Standard, IS).

2.2. Solutions Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 25 mg of Benzophenone and dissolve in 25 mL of diluent.

  • Analyte Stock (1 mg/mL): Accurately weigh 25 mg of this compound and dissolve in 25 mL of diluent.

2.3. Calibration & Sample Preparation

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Analyte Stock solution and adding a fixed amount of the IS Stock to each. A typical range would be 1 - 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample material, dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range, and add the internal standard. Filter through a 0.45 µm syringe filter prior to injection.

2.4. Chromatographic Conditions

Parameter Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan)

| Gradient Program | 0-2 min: 60% B; 2-10 min: 60% to 95% B; 10-12 min: 95% B; 12.1-15 min: 60% B |

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Analyte & IS Stock Solutions A->B C Create Calibration Curve Standards B->C D Prepare & Filter Test Sample B->D G Inject Standards & Sample C->G D->G E Set HPLC Method Parameters F Equilibrate System E->F F->G H Acquire Chromatographic Data G->H I Integrate Peak Areas (Analyte & IS) H->I J Generate Calibration Curve (Ratio vs. Conc.) I->J L Verify System Suitability I->L K Calculate Sample Concentration J->K

Caption: Workflow for quantification by RP-HPLC.

Expected Performance & Validation Summary

This method should be validated according to ICH guidelines.[5] Expected performance characteristics are summarized below.

Parameter Expected Value Rationale
Linearity (r²) > 0.999 Demonstrates a direct proportional response.[6]
LOD 0.1 - 0.5 µg/mL Based on typical sensitivity for similar chromophoric compounds.[7]
LOQ 0.3 - 1.5 µg/mL The lowest concentration quantifiable with acceptable precision and accuracy.[5]
Precision (%RSD) < 2% Ensures repeatability and intermediate precision.[6]

| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of results to the true value.[6] |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is a powerful technique for volatile and semi-volatile compounds. Given the analyte's estimated boiling point of ~388°C, it is amenable to GC analysis with a suitable high-temperature column and inlet.[3] The primary advantage of GC-MS is its specificity; the mass spectrometer acts as a highly selective detector, identifying the analyte based on its unique mass fragmentation pattern. This is crucial for confirming identity and quantifying the analyte in complex matrices where chromatographic co-elution might occur.[8][9]

Experimental Protocol: GC-MS

3.1. Instrumentation & Consumables

  • GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.

  • Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]

  • Reagents: Dichloromethane (GC grade), Hexane (GC grade).

  • Reference Standards: Certified this compound, Eicosane (Internal Standard, IS).

3.2. Solutions Preparation

  • Diluent: Dichloromethane.

  • Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 25 mg of Eicosane and dissolve in 25 mL of diluent.

  • Analyte Stock (1 mg/mL): Accurately weigh 25 mg of this compound and dissolve in 25 mL of diluent.

3.3. Calibration & Sample Preparation

  • Calibration Standards: Prepare standards ranging from 0.5 - 50 µg/mL by diluting the Analyte Stock and adding a fixed amount of the IS Stock.

  • Sample Preparation: Dissolve the sample in dichloromethane to a theoretical concentration within the calibration range, add the internal standard, and vortex.

3.4. GC-MS Conditions

Parameter Setting
Inlet Splitless, 280 °C
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp 20 °C/min to 300 °C (hold 5 min)
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Acquisition Mode | Selected Ion Monitoring (SIM). Quantifier ion: 240 (M⁺); Qualifiers: 205 (M-Cl)⁺, 176 (M-C₂H)⁺ (Predicted) |

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte & IS Stock Solutions in DCM B Create Calibration Standards A->B C Dissolve Test Sample & Add IS A->C F Inject Standards & Sample B->F C->F D Set GC-MS Method (Oven, SIM ions) E Perform Solvent Blank Injection D->E E->F G Acquire Mass Spectral Data F->G H Extract Ion Chromatograms (EIC) G->H I Integrate Quantifier Ion Peaks H->I J Build Calibration Curve I->J K Calculate Sample Concentration J->K

Caption: Workflow for quantification by GC-MS.

Expected Performance & Validation Summary
ParameterExpected ValueRationale
Linearity (r²) > 0.998Ensures a proportional response in SIM mode.
LOD 0.05 - 0.2 ng on-columnSIM mode provides excellent sensitivity by reducing noise.[8]
LOQ 0.15 - 0.6 ng on-columnAllows for trace-level quantification.[8]
Precision (%RSD) < 5%Slightly higher variability than HPLC is common but well within acceptable limits.
Accuracy (% Recovery) 95.0 - 105.0%Demonstrates method trueness.[9]

Method 3: Quantitative NMR (qNMR) Spectroscopy

Principle of Causality: qNMR is a primary analytical method that allows for the direct measurement of an analyte's concentration without the need for a calibration curve using an identical reference standard.[11] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal. By comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known amount of a certified internal standard, one can calculate the absolute concentration of the analyte.[12] This method is invaluable for certifying reference materials and for analyses where a pure standard of the analyte is unavailable. The aldehyde proton (~10 ppm) is an ideal signal for quantification due to its unique chemical shift, which minimizes the risk of overlap with other signals.[13]

Experimental Protocol: qNMR

4.1. Instrumentation & Consumables

  • NMR Spectrometer: Bruker 400 MHz Avance III or equivalent.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Reagents: Deuterated Chloroform (CDCl₃) with 0.03% TMS.

  • Reference Standards: Certified this compound (for identity confirmation), Maleic Acid (Certified Internal Standard).

4.2. Sample Preparation

  • Crucial Step: All weighings must be performed on a calibrated microbalance with high accuracy.

  • Accurately weigh ~15-20 mg of the sample containing this compound into a clean, dry vial. Record the weight precisely.

  • Accurately weigh ~5-10 mg of the certified Maleic Acid internal standard into the same vial. Record the weight precisely.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex until fully dissolved, then transfer the solution to an NMR tube.

4.3. NMR Acquisition Parameters

Parameter Setting Rationale
Pulse Program zg30 Standard 30-degree pulse for quantitative analysis.
Number of Scans (NS) 16 - 64 To achieve adequate signal-to-noise (S/N > 250:1).
Relaxation Delay (D1) 30 s Must be at least 5 times the longest T₁ of both analyte and IS protons to ensure full relaxation.
Acquisition Time (AQ) ~3-4 s For good digital resolution.

| Spectral Width (SW) | ~20 ppm | To cover all relevant signals. |

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Accurately weigh Analyte Sample B Accurately weigh Certified IS (Maleic Acid) A->B C Dissolve mixture in Deuterated Solvent B->C D Transfer to NMR Tube C->D F Acquire 1H NMR Spectrum D->F E Set qNMR Parameters (Long D1) E->F G Apply Phasing & Baseline Correction F->G H Integrate selected Analyte & IS signals G->H I Apply qNMR Purity Equation H->I J Calculate Analyte Purity (w/w %) I->J

Caption: Workflow for quantification by qNMR.

Data Analysis & Calculation

The purity of the analyte is calculated using the following equation:

PurityAnalyte (% w/w) = ( IAnalyte / IIS ) * ( NIS / NAnalyte ) * ( MWAnalyte / MWIS ) * ( mIS / mAnalyte ) * PurityIS

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal (Analyte aldehyde proton = 1; Maleic Acid olefinic protons = 2)

  • MW = Molecular Weight (Analyte = 240.68 g/mol ; Maleic Acid = 116.07 g/mol )

  • m = Mass weighed

  • PurityIS = Purity of the certified internal standard (e.g., 99.9%)

Comparative Summary of Techniques

FeatureRP-HPLCGC-MSqNMR
Principle Chromatographic SeparationChromatographic Separation + Mass AnalysisNuclear Resonance
Specificity Good (based on RT)Excellent (RT + Mass Spectrum)High (based on unique chemical shift)
Sensitivity HighVery HighModerate
Quantification Relative (vs. standard curve)Relative (vs. standard curve)Absolute (Primary Method)
Sample Throughput HighMediumLow
Destructive? YesYesNo
Best For Routine QC, stability testingImpurity identification, trace analysisReference standard certification, absolute purity

References

Application Notes and Protocols for 5-Chloro-2-(phenylethynyl)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutic agents. 5-Chloro-2-(phenylethynyl)benzaldehyde is a bespoke building block that offers a unique convergence of reactive functionalities, making it a highly valuable intermediate for the synthesis of complex molecular architectures. Its structure, featuring a reactive aldehyde, a versatile phenylethynyl group, and a strategically placed chlorine atom, provides multiple avenues for chemical elaboration. The aldehyde group serves as a handle for classical carbonyl chemistry, while the phenylethynyl moiety is a gateway to a rich variety of cyclization and cross-coupling reactions. The chloro-substituent can be used to modulate the electronic properties of the molecule or to serve as an additional point of diversification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound in medicinal chemistry, with a particular focus on its utility as a precursor to potent kinase inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1186603-47-3[1][2][3]
Molecular Formula C₁₅H₉ClO[1][2][3]
Molecular Weight 240.68 g/mol [1][2][3]
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)General Knowledge

Analytical Characterization:

The identity and purity of this compound should be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10.5 ppm), the aromatic protons of the phenyl ring (multiplet, ~7.4-7.6 ppm), and the aromatic protons of the chlorinated benzene ring (multiplets, ~7.6-8.0 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should reveal the carbonyl carbon of the aldehyde (~190 ppm), the acetylenic carbons (~90 and 95 ppm), and the aromatic carbons.

  • Mass Spectrometry (EI or ESI): The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹) and the alkyne C≡C stretch (~2200 cm⁻¹).

Synthesis of this compound: A Detailed Protocol

The most efficient and widely used method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (2-bromo-5-chlorobenzaldehyde).[4]

Reaction Scheme:

G cluster_0 Sonogashira Coupling A 2-Bromo-5-chlorobenzaldehyde C This compound A->C Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt B Phenylacetylene B->C G cluster_1 Proposed Synthesis of Isoquinoline-Based Kinase Inhibitors start This compound step1 Condensation with Amine (R-NH₂) start->step1 intermediate Substituted Isoquinoline step1->intermediate Lewis Acid Catalyst (e.g., Zn(OTf)₂) step2 Further Functionalization (e.g., Suzuki Coupling) intermediate->step2 final Novel Kinase Inhibitor Library step2->final

References

5-Chloro-2-(phenylethynyl)benzaldehyde: A Versatile Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AP-2026-01

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 5-Chloro-2-(phenylethynyl)benzaldehyde as a precursor for the synthesis of novel fluorescent probes. We will delve into the synthesis of this key intermediate, explore its intrinsic photophysical properties, and present detailed protocols for its derivatization into functional probes for biological imaging and sensing. The rationale behind the molecular design, the influence of its specific substituents, and its application in live-cell imaging will be discussed, providing a robust framework for researchers in cellular biology and medicinal chemistry.

Introduction: The Rationale for a New Probe Precursor

The field of fluorescence imaging has become an indispensable tool in modern biological and medical research, enabling the real-time visualization of complex cellular processes.[1] The development of small-molecule fluorescent probes with high sensitivity, selectivity, and photostability is paramount for advancing our understanding of cellular function and for the development of new diagnostic and therapeutic agents.[2]

This compound emerges as a promising precursor for fluorescent probes due to its unique combination of structural and electronic properties. The molecule consists of three key functional components:

  • A Fluorophore Core: The phenylethynyl benzaldehyde moiety forms a conjugated π-system that is inherently fluorescent.

  • A Reactive Handle: The aldehyde group provides a versatile site for chemical modification, allowing for the introduction of recognition elements for specific analytes.[3][4]

  • Modulating Substituents: The chloro and phenylethynyl groups play a crucial role in tuning the photophysical and chemical properties of the resulting probes.

The strategic placement of the electron-withdrawing chloro group and the π-donating phenylethynyl group creates a "push-pull" system that can enhance the brightness and modulate the emission wavelength of the fluorophore. This design principle is a cornerstone of modern fluorescent probe development.[5]

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a Sonogashira cross-coupling reaction.[6][7] This well-established palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials:

  • 2-bromo-5-chlorobenzaldehyde

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-chlorobenzaldehyde (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • To the stirred solution, add Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Add phenylacetylene (1.2 eq) followed by triethylamine (2.5 eq).

  • Heat the reaction mixture to 70°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]

Photophysical Properties

Understanding the intrinsic photophysical properties of the precursor is essential for designing probes with desired spectral characteristics.

PropertyValue (in appropriate solvent)Reference Standard
Absorption Max (λ_abs) ~320-340 nm-
Emission Max (λ_em) ~400-450 nm-
Stokes Shift ~80-110 nm-
Molar Absorptivity (ε) To be determined experimentally-
Fluorescence Quantum Yield (Φ_F) To be determined experimentallyQuinine sulfate

Note: The exact values will vary depending on the solvent and substitution pattern. The provided ranges are estimates based on similar structures.[9]

Application as a Fluorescent Probe Precursor

The aldehyde functionality of this compound is a key feature that allows for its conversion into a variety of fluorescent probes. A common strategy is to utilize the aldehyde as a recognition site for specific analytes, particularly biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[10][11]

Probe Design Strategy: Detection of Biothiols

A "turn-on" fluorescent probe for biothiols can be designed by introducing a recognition moiety that quenches the fluorescence of the core fluorophore. Upon reaction with the target biothiol, the quencher is removed or its electronic properties are altered, leading to a significant increase in fluorescence intensity.

Caption: General mechanism for a "turn-on" fluorescent probe.

Protocol: Synthesis of a Thiol-Reactive Probe

This protocol describes the synthesis of a probe where the aldehyde is converted to a hydrazone, a common strategy for creating a "turn-off" state that can be reversed by thiols.

Materials:

  • This compound

  • 2,4-Dinitrophenylhydrazine

  • Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of 2,4-dinitrophenylhydrazine (1.1 eq) in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum.

Live-Cell Imaging Protocol

The following is a general protocol for using a fluorescent probe derived from this compound for live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific probe and cell line.[12][13]

Cell Culture and Staining
  • Cell Seeding: Plate cells (e.g., HeLa, A549) on glass-bottom dishes or chamber slides and culture in appropriate medium until they reach 60-70% confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM in DMSO).

  • Cell Staining:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Dilute the probe stock solution in serum-free cell culture medium to the desired final concentration (typically 1-10 µM).

    • Incubate the cells with the probe-containing medium for 15-60 minutes at 37°C in a CO₂ incubator.

  • Analyte Stimulation (if applicable): To induce a response, treat the cells with a known inducer of the target analyte (e.g., a drug that increases intracellular cysteine levels).

  • Washing: Wash the cells three times with pre-warmed PBS to remove excess probe.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

Fluorescence Microscopy
  • Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.

  • Image Acquisition:

    • Acquire a baseline image of the stained cells before analyte stimulation.

    • After stimulation, acquire images at regular time intervals to monitor the change in fluorescence intensity.

    • Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.[12]

Data Analysis and Interpretation

  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity in individual cells or regions of interest.

  • Data Normalization: Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold-change in fluorescence.

  • Statistical Analysis: Perform appropriate statistical tests to determine the significance of the observed changes in fluorescence.

Conclusion

This compound is a valuable and versatile precursor for the development of novel fluorescent probes. Its straightforward synthesis via Sonogashira coupling and the presence of a reactive aldehyde group make it an ideal platform for creating a wide range of sensors for biologically relevant analytes. The principles and protocols outlined in this application note provide a solid foundation for researchers to design and implement new tools for advancing our understanding of cellular processes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2-(phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 5-Chloro-2-(phenylethynyl)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common issues encountered during its purification, providing troubleshooting guides and frequently asked questions in a practical, question-and-answer format. Our approach is grounded in mechanistic principles and extensive laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Introduction to the Challenges

This compound is commonly synthesized via a Sonogashira coupling reaction between a 2-bromo- or 2-iodo-5-chlorobenzaldehyde and phenylacetylene.[1][2] While this reaction is highly efficient, the purification of the final product can be complicated by the presence of residual catalysts, starting materials, and various side products. The aldehyde functionality and the conjugated enyne system also introduce specific stability concerns that must be managed during purification and storage.

This guide will walk you through a systematic approach to identifying and resolving these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the synthesis of this compound?

A1: The impurity profile is largely dictated by the Sonogashira coupling reaction conditions. Key impurities include:

  • Residual Starting Materials: Unreacted 2-halo-5-chlorobenzaldehyde and excess phenylacetylene.

  • Catalyst Residues: Palladium and copper catalysts, along with their associated phosphine ligands (e.g., triphenylphosphine and its oxide). These can often be observed as baseline material in TLC or as colored contaminants in the isolated product.

  • Homocoupled Byproduct: The Glaser-Hay coupling of phenylacetylene to form 1,4-diphenylbuta-1,3-diyne is a common side reaction, especially in the presence of copper co-catalysts and oxygen.[3]

  • Oxidation Product: The aldehyde group can be susceptible to oxidation, forming 5-chloro-2-(phenylethynyl)benzoic acid, particularly if the reaction is exposed to air for extended periods at elevated temperatures.

  • Solvent and Base Residues: Residual high-boiling solvents (e.g., DMF, THF) and amine bases (e.g., triethylamine, diisopropylamine) are also common.[1]

Q2: My crude product is a dark, oily residue. Is this normal, and how should I proceed?

A2: A dark, oily appearance is common and often indicates the presence of residual palladium catalyst (which can be reduced to palladium black) and other colored impurities. Do not be discouraged. The first step is to perform a preliminary purification to remove the bulk of the non-polar and highly polar impurities before proceeding to more refined techniques. A typical first step is to dissolve the crude residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and filter it through a plug of silica gel or Celite®.[2] This can help remove baseline catalyst residues and other insoluble materials.

Q3: Can I use an aqueous workup to remove some of the impurities?

A3: Yes, a carefully planned aqueous workup is highly recommended. After the reaction, quenching with a saturated aqueous solution of ammonium chloride can help to complex with the copper catalyst.[2] Subsequent washes with water and brine will help remove the amine base and its corresponding hydrohalide salt.[2] However, be mindful of the potential for emulsion formation.

Troubleshooting Guide: Purification by Column Chromatography

Flash column chromatography is the most common method for purifying this compound.[4][5][6] However, several issues can arise.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and a Key Impurity (e.g., unreacted aryl halide) The polarity of the eluent system is not optimized.Systematically vary the solvent ratio. A common starting point is a hexane/ethyl acetate gradient.[5] Try adding a small percentage of a third solvent, like DCM, to fine-tune the separation.
Product Streaking or Tailing on the Column The compound may be too polar for the chosen solvent system, or it could be interacting strongly with the acidic silica gel. The column may also be overloaded.Reduce the polarity of the eluent at the start of the purification. Consider using a less acidic stationary phase, such as neutral alumina. Ensure the crude material is fully dissolved in a minimal amount of the initial eluent before loading.
Product Appears to Decompose on the Column (Visible Color Change) The aldehyde functionality may be sensitive to the acidic nature of standard silica gel. The conjugated system might also be unstable over long periods on the stationary phase.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%). Perform the chromatography as quickly as possible. Consider using a different purification technique, such as recrystallization, if decomposition is severe.
Co-elution of Phenylacetylene Homocoupled Byproduct The homocoupled product (1,4-diphenylbuta-1,3-diyne) is often non-polar and can elute close to the desired product in non-polar solvent systems.Start with a very non-polar eluent (e.g., pure hexane) to first elute the non-polar homocoupled byproduct before increasing the polarity to elute your product. Careful monitoring of fractions by TLC is crucial.
Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent system, gradually increasing the polarity (e.g., to 95:5, then 90:10 hexane:ethyl acetate) while collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or UV light) to visualize the spots.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide: Purification by Recrystallization

Recrystallization can be an excellent alternative or final polishing step to chromatography, especially for removing minor impurities and achieving high crystalline purity.

Problem Potential Cause(s) Recommended Solution(s)
Product Fails to Crystallize The chosen solvent or solvent system is not suitable. The product may be too soluble even at low temperatures. The concentration of impurities is too high, inhibiting crystal formation.Perform a systematic solvent screen using small amounts of the material. Good single solvents to try are isopropanol, ethanol, or mixtures like hexane/ethyl acetate or toluene/heptane. If the product "oils out," try adding a co-solvent in which the product is less soluble.
Low Recovery of Crystalline Product The product has significant solubility in the mother liquor even at low temperatures. Too much solvent was used for dissolution.Minimize the amount of hot solvent used to just dissolve the solid. After cooling to room temperature, place the flask in an ice bath or refrigerator for an extended period to maximize crystal precipitation.
Crystals are Colored or Appear Impure The impurity is co-crystallizing with the product. The solvent is not effectively excluding the impurity.Consider a pre-treatment with activated carbon to remove colored impurities before recrystallization. A second recrystallization from a different solvent system may be necessary.

Workflow for Selecting a Recrystallization Solvent

G start Start: Crude Product screen Solvent Screen: Test solubility in various solvents (e.g., Hexane, EtOAc, IPA, Toluene) start->screen hot_soluble Is it soluble in a hot solvent? screen->hot_soluble cold_insoluble Is it insoluble in the same solvent when cold? hot_soluble->cold_insoluble Yes no_single_solvent No suitable single solvent found. hot_soluble->no_single_solvent No single_solvent Use this as a single recrystallization solvent. cold_insoluble->single_solvent Yes cold_insoluble->no_single_solvent No end Pure Crystalline Product single_solvent->end solvent_pair Try a binary solvent system. 1. Dissolve in a 'good' solvent (high solubility). 2. Add a 'poor' solvent (low solubility) until cloudy. no_single_solvent->solvent_pair heat Heat to redissolve. solvent_pair->heat cool Cool slowly to crystallize. heat->cool cool->end

Caption: Decision workflow for selecting an appropriate recrystallization solvent system.

Stability and Storage

Q4: How stable is this compound? Are there any special storage recommendations?

A4: Aldehydes, in general, can be susceptible to oxidation to carboxylic acids, and this can be accelerated by light and air. The conjugated enyne system may also be prone to polymerization over time. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dark place, such as a refrigerator or freezer.

Logical Relationship of Purification Steps

G cluster_0 Post-Synthesis cluster_1 Initial Workup cluster_2 Primary Purification cluster_3 Final Polishing cluster_4 Final Product crude Crude Reaction Mixture workup Aqueous Workup (NH4Cl, H2O, Brine) crude->workup filtration Filtration through Silica/Celite Plug workup->filtration chromatography Flash Column Chromatography filtration->chromatography recrystallization Recrystallization chromatography->recrystallization Optional, for high purity pure_product Pure this compound chromatography->pure_product recrystallization->pure_product

References

Common side products in the synthesis of 5-Chloro-2-(phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(phenylethynyl)benzaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with this synthesis. Our focus is on identifying, understanding, and mitigating the formation of common side products to improve yield, purity, and process reliability.

Introduction: The Sonogashira Coupling Approach

The synthesis of this compound is most commonly achieved via a Sonogashira cross-coupling reaction.[1][2] This powerful transformation creates a carbon-carbon bond between an aryl halide (typically 5-chloro-2-iodobenzaldehyde or 5-chloro-2-bromobenzaldehyde) and a terminal alkyne (phenylacetylene).[3] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of a base.[4] While highly effective, this method is prone to several side reactions that can complicate purification and reduce the yield of the desired product.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most prevalent side products I should expect when synthesizing this compound?

A1: During a typical Sonogashira coupling for this target, you are most likely to encounter three primary side products:

  • 1,4-Diphenylbuta-1,3-diyne: This is the product of alkyne homocoupling, often referred to as the Glaser or Hay coupling product.[5][6] Its formation is a very common issue in copper-catalyzed Sonogashira reactions.[1]

  • 5-Chlorobenzaldehyde: This side product results from the dehalogenation (e.g., de-iodination or de-bromination) of the starting aryl halide.[5]

  • Unreacted Starting Materials: Incomplete conversion will leave residual 5-chloro-2-halobenzaldehyde and phenylacetylene in the crude mixture.

Q2: What is the underlying cause for the formation of 1,4-diphenylbuta-1,3-diyne?

A2: The formation of 1,4-diphenylbuta-1,3-diyne is a direct consequence of the copper(I) co-catalyst's activity. In the presence of oxygen, the copper acetylide intermediate, formed from phenylacetylene, can undergo oxidative dimerization.[6][7] This reaction is often more pronounced when the cross-coupling reaction is sluggish, for instance, when using a less reactive aryl halide (bromide vs. iodide), which allows more time for the homocoupling pathway to occur.[1][6]

Q3: My analysis shows a peak corresponding to 5-chlorobenzaldehyde. Why did my starting material lose its halogen?

A3: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. This can be mechanistically complex but is often promoted by factors such as elevated reaction temperatures, the specific phosphine ligand used, or the presence of impurities that can act as a hydride source. The base itself can sometimes facilitate this process. Minimizing reaction temperature and ensuring high-purity reagents can help suppress this pathway.

Q4: Is it possible for the 5-chloro-2-iodobenzaldehyde starting material to couple with itself?

A4: Yes, the homocoupling of the aryl halide to form a symmetrical biaryl compound (an Ullmann-type reaction) is a potential side reaction in palladium-catalyzed processes. However, in the context of a well-optimized Sonogashira reaction, this is typically a minor byproduct compared to alkyne homocoupling and dehalogenation.

Part 2: Troubleshooting Guide for Side Product Mitigation

This section provides actionable solutions to the most common experimental issues.

Problem: Excessive Formation of 1,4-Diphenylbuta-1,3-diyne (Alkyne Homocoupling)
  • Causality: As established, this side reaction is catalyzed by the copper(I) salt and promoted by oxygen. The rate of this undesired reaction competes directly with the rate of the desired cross-coupling.

  • Solutions & Protocols:

    • Implement Rigorous Inert Atmosphere Conditions: Oxygen is a key ingredient for Glaser coupling.[6][7] Its exclusion is critical.

      • Protocol: Solvent Degassing and Reaction Setup

        • Place the chosen solvent (e.g., THF, DMF, or an amine like triethylamine) in a flask equipped with a stir bar.

        • Bubble argon or nitrogen gas through the solvent via a long needle for at least 30 minutes to displace dissolved oxygen.

        • Alternatively, use the "freeze-pump-thaw" method (three cycles) for the most stringent oxygen removal.

        • Assemble the reaction glassware and flame-dry it under vacuum, then backfill with an inert gas (N₂ or Ar).

        • Maintain a positive pressure of the inert gas throughout the entire reaction, including reagent addition and sampling.

    • Switch to Copper-Free Conditions: The most direct way to eliminate the primary pathway for Glaser coupling is to remove the copper co-catalyst.[1]

      • Protocol: Copper-Free Sonogashira Coupling

        • To a flame-dried and inerted flask, add 5-chloro-2-iodobenzaldehyde (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ at 2 mol%), and a suitable solvent like THF or DMF.

        • Add the base, such as diisopropylamine (DIPA) or triethylamine (TEA) (3.0-5.0 eq).

        • Add phenylacetylene (1.1-1.2 eq) dropwise at room temperature.

        • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS. While sometimes slower, this method effectively prevents the formation of 1,4-diphenylbuta-1,3-diyne.[5]

    • Strictly Control Alkyne Stoichiometry: Using a large excess of the alkyne increases its concentration, favoring the second-order homocoupling reaction.

      • Recommendation: Use a minimal excess of phenylacetylene, typically in the range of 1.05 to 1.1 equivalents.[3] This ensures the aryl halide is consumed without providing a large excess of alkyne for dimerization.

Problem: Significant Dehalogenation of the Aryl Halide
  • Causality: This side reaction is often a sign of non-optimal reaction conditions, particularly excessive heat or reactive impurities.

  • Solutions & Protocols:

    • Optimize Reaction Temperature: The oxidative addition step is generally the rate-determining step in the Sonogashira reaction.[5] However, higher temperatures can accelerate side reactions like dehalogenation.

      • Recommendation: Start the reaction at room temperature.[3] Only apply heat gently and incrementally if the reaction is not proceeding. For highly reactive aryl iodides, room temperature is often sufficient.

    • Screen Bases and Ligands: The choice of base and ligand can influence the stability of the catalytic intermediates.

      • Recommendation: If using an amine base like triethylamine leads to dehalogenation, consider switching to an inorganic base such as K₂CO₃ or Cs₂CO₃. These are less likely to be a source of hydrides. Additionally, ensure the amine base is freshly distilled and of high purity.

Problem: Difficulty in Purifying the Final Product
  • Causality: The primary side product, 1,4-diphenylbuta-1,3-diyne, is a non-polar, conjugated system that can have similar chromatographic behavior to the desired product, making separation challenging.

  • Solutions & Protocols:

    • Purification by Flash Column Chromatography: This is the most common method for purification.

      • Protocol: Chromatographic Separation

        • After workup, adsorb the crude material onto a small amount of silica gel.

        • Prepare a silica gel column.

        • Elute with a low-polarity solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

        • The less polar 1,4-diphenylbuta-1,3-diyne should elute before the more polar desired product, this compound. The dehalogenated 5-chlorobenzaldehyde will also separate under these conditions.

    • Purification by Recrystallization: If the crude product is obtained as a solid, recrystallization can be an effective alternative or complementary step to chromatography.

      • Recommendation: Experiment with solvent systems like ethanol/water, isopropanol, or hexane/ethyl acetate mixtures to find conditions where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor.

Part 3: Data Summary & Visualizations

Table 1: Key Characteristics of Common Side Products
Compound NameStructureMolecular Weight ( g/mol )Common Analytical Signatures
1,4-Diphenylbuta-1,3-diyne Ph-C≡C-C≡C-Ph202.26Symmetrical structure leads to a simplified ¹H and ¹³C NMR spectrum. Absence of aldehyde proton/carbon signals.
5-Chlorobenzaldehyde 140.57Presence of an aldehyde proton signal (~10 ppm in ¹H NMR). Absence of signals corresponding to the phenylethynyl group.
Unreacted 5-Chloro-2-iodobenzaldehyde 266.47Characteristic aromatic splitting pattern and aldehyde proton signal. Mass spectrometry will show the isotopic pattern for I and Cl.

Diagram: Sonogashira Cycle and Competing Side Reactions

Sonogashira_Side_Reactions Fig. 1: Catalytic Cycles in the Synthesis cluster_pd Palladium Cycle (Desired Reaction) cluster_cu Copper Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)(L)₂-X Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Trans Ar-Pd(II)(L)₂-C≡CPh Pd_Aryl->Pd_Trans Transmetalation Dehalogenation Ar-H (Dehalogenated Product) Pd_Aryl->Dehalogenation Side Pathway Product Ar-C≡CPh (Desired Product) Pd_Trans->Product Reductive Elimination Cu_Acetylide Ph-C≡C-Cu Alkyne Ph-C≡C-H Alkyne->Cu_Acetylide [Cu(I)], Base Cu_Acetylide->Pd_Aryl Glaser Ph-C≡C-C≡C-Ph (Glaser Product) Cu_Acetylide->Glaser O₂, [Cu(I)] Homocoupling

Caption: Sonogashira cycle and key side reactions.

References

Stability and degradation of 5-Chloro-2-(phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(phenylethynyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a versatile bifunctional molecule, featuring a reactive aldehyde, a phenylethynyl group, and a chlorinated aromatic ring. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials. However, this same structural complexity also presents challenges related to its stability and handling. This guide will address the most common issues encountered in the lab, providing both preventative measures and corrective actions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the practical challenges you may face during the storage, handling, and use of this compound.

FAQ 1: Storage and Handling

Question: My once off-white solid of this compound has turned yellow/brownish. What is causing this discoloration, and is the compound still usable?

Answer:

The yellow to brownish discoloration is a common indicator of degradation, primarily due to oxidation of the aldehyde functional group. The aldehyde is susceptible to air oxidation, especially in the presence of light and trace metal impurities, forming the corresponding 5-chloro-2-(phenylethynyl)benzoic acid.[1][2] While a slight color change might indicate minor degradation, a significant change suggests a considerable loss of purity, which can negatively impact your reaction yields and introduce impurities.

Troubleshooting Steps:

  • Assess Purity: Before use, it is highly recommended to assess the purity of the discolored reagent. This can be done using techniques like ¹H NMR, HPLC, or TLC.

    • ¹H NMR: Look for the appearance of a broad singlet in the downfield region (around 10-12 ppm), which is characteristic of a carboxylic acid proton, and a decrease in the integration of the aldehyde proton peak (around 9.5-10.5 ppm).

    • HPLC: A purity check by HPLC will show a new, more polar peak corresponding to the carboxylic acid impurity, with a reduced peak area for the parent aldehyde.[3]

    • TLC: On a silica gel plate, the carboxylic acid will appear as a more polar spot (lower Rf value) that may streak, compared to the aldehyde.

  • Purification: If significant degradation has occurred, purification by column chromatography on silica gel is recommended. A non-polar/polar solvent system, such as hexane/ethyl acetate, can effectively separate the aldehyde from the more polar carboxylic acid.

Prevention:

  • Inert Atmosphere: Always store this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[4][5][6][7]

  • Cold and Dark Storage: Store the compound at low temperatures (2-8 °C) and protected from light to inhibit both photo-oxidation and thermal degradation.[8]

  • Aliquotting: For frequently used batches, consider aliquotting the compound into smaller, single-use vials to avoid repeated exposure of the entire stock to the atmosphere.

FAQ 2: Reaction Troubleshooting

Question: I am getting a low yield in my reaction where this compound is a starting material. What are the possible reasons related to the stability of this compound?

Answer:

Low yields can often be traced back to the degradation of this compound either before or during the reaction. The primary culprits are oxidation and potential intramolecular side reactions.

Potential Causes and Solutions:

  • Oxidation to Carboxylic Acid: As mentioned in FAQ 1, the aldehyde can oxidize to the corresponding carboxylic acid. This non-reactive byproduct will reduce the effective concentration of your starting material, leading to lower yields.

    • Solution: Always use freshly purified or high-purity starting material. Confirm purity via analytical techniques before starting your reaction.

  • Intramolecular Cyclization: The ortho-relationship of the aldehyde and phenylethynyl groups can facilitate intramolecular cyclization under certain conditions, especially in the presence of acid or metal catalysts, leading to the formation of isobenzofuran or other cyclic byproducts.[1][2][9][10]

    • Solution: Carefully control the reaction conditions. Avoid strongly acidic conditions unless the reaction specifically calls for them. When using metal catalysts, screen different ligands and reaction temperatures to minimize side reactions.

  • Photodegradation: The chlorinated aromatic ring can be susceptible to photodegradation, especially under UV light, which can lead to the formation of radical species and subsequent decomposition.[9][11]

    • Solution: Protect your reaction from light by wrapping the reaction vessel in aluminum foil.

Workflow for Handling Air-Sensitive Aldehydes

To ensure the integrity of this compound, a systematic workflow for handling is crucial.

storage Store under Inert Gas (Argon/Nitrogen) in a cool, dark place purity_check Purity Check (TLC/NMR/HPLC) before use storage->purity_check Before Experiment weighing Weigh quickly in a dry, inert atmosphere (glovebox or nitrogen-flushed bag) purity_check->weighing reaction_setup Set up reaction under inert atmosphere weighing->reaction_setup monitoring Monitor reaction progress (TLC/LC-MS) reaction_setup->monitoring workup Aqueous workup and extraction monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterize final product (NMR, MS, etc.) purification->characterization

Caption: Workflow for handling this compound.

Part 2: Key Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and for designing robust experimental protocols.

Oxidation of the Aldehyde

The most common degradation pathway is the oxidation of the aldehyde group to a carboxylic acid. This can occur via auto-oxidation in the presence of air and can be accelerated by light and metal catalysts.

reactant This compound intermediate [Intermediate Radical Species] reactant->intermediate O2, light, or trace metals product 5-Chloro-2-(phenylethynyl)benzoic acid intermediate->product Further Oxidation

Caption: Oxidation of this compound.

Intramolecular Cyclization

The proximity of the aldehyde and alkyne functionalities allows for intramolecular reactions, particularly under acidic or catalytic conditions, to form cyclic ethers or other annulated products.[1][2][9][10]

reactant This compound product Cyclized Byproducts (e.g., Isobenzofuran derivatives) reactant->product Acid or Metal Catalyst

Caption: Intramolecular cyclization degradation pathway.

Part 3: Analytical Methodologies for Stability Assessment

To ensure the quality of your starting material and to monitor the progress of your reactions, the following analytical techniques are recommended.

Technique Application Key Observations for Degradation
¹H NMR Structural confirmation and purity assessment.- Appearance of a broad singlet for the carboxylic acid proton (~10-12 ppm).- Disappearance or decreased integration of the aldehyde proton (~9.5-10.5 ppm).- Shifts in aromatic proton signals upon degradation.
HPLC Quantitative purity analysis and monitoring of reaction progress.- Appearance of new peaks, typically at different retention times (oxidation products are often more polar).- Decrease in the peak area of the parent compound.[3]
TLC Quick purity check and reaction monitoring.- Appearance of a new, more polar spot (lower Rf) for the carboxylic acid.- Streaking of the new spot may be observed.
FT-IR Functional group analysis.- Broadening of the O-H stretch region (~2500-3300 cm⁻¹) due to the carboxylic acid.- Shift in the C=O stretching frequency.
LC-MS Identification of byproducts and degradation products.- Detection of the molecular ion corresponding to the oxidized product (M+16).- Identification of other minor impurities.[12][13]

Part 4: Experimental Protocols

Protocol 1: Small-Scale Purification by Column Chromatography

This protocol is for the purification of this compound that has undergone partial oxidation.

  • Slurry Preparation: Dissolve the crude, discolored compound in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the compound) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5 v/v) as the eluent.

  • Loading: Carefully load the silica-adsorbed compound onto the top of the packed column.

  • Elution: Elute the column with the hexane/ethyl acetate mixture. The less polar aldehyde will elute before the more polar carboxylic acid.

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure aldehyde.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified, off-white solid.

  • Storage: Immediately store the purified compound under an inert atmosphere in a cool, dark place.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 5-Chloro-2-(phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Chloro-2-(phenylethynyl)benzaldehyde (CAS No. 1186603-47-3)[1][2][3][4]. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the synthesis and subsequent reactions of this versatile bifunctional building block. The presence of a reactive aldehyde, a nucleophilic alkyne, and a less reactive aryl chloride presents unique synthetic opportunities and potential challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Part 1: Synthesis of this compound

The most common route to synthesizing this compound is the Sonogashira cross-coupling reaction. Success hinges on the careful control of several key parameters.

FAQ 1: My Sonogashira coupling of 2-bromo-5-chlorobenzaldehyde and phenylacetylene is resulting in low to no yield. What are the most critical factors to investigate?

A low or non-existent yield in a Sonogashira reaction is a common but solvable issue. The primary suspects are almost always the catalyst system, the reaction atmosphere, or the purity of the reagents. A systematic approach is essential for diagnosis.[5]

Causality: The Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper.[6] Failure in any part of these cycles—such as catalyst decomposition, consumption of starting materials by side reactions, or inhibition of the catalyst—will halt the reaction. Aryl chlorides are generally the least reactive halides in this coupling, making the reaction conditions even more critical compared to reactions with aryl bromides or iodides.[5]

Troubleshooting Workflow:

The following diagram outlines a logical workflow to diagnose the root cause of low product yield.

start Low / No Product Yield check_atmosphere 1. Verify Inert Atmosphere - Was the solvent properly degassed? - Was the reaction run under N₂ or Ar? start->check_atmosphere check_reagents 2. Assess Reagent Quality - Is the amine base dry and pure? - Is the CuI fresh (off-white, not green)? - Are starting materials pure? check_atmosphere->check_reagents Atmosphere is OK solution_atmosphere Solution: - Degas solvent via freeze-pump-thaw (3x). - Ensure positive inert gas pressure. check_atmosphere->solution_atmosphere Problem Found check_catalyst 3. Evaluate Catalyst System - Is the Palladium source active? - Is a suitable ligand used? - Black precipitate (Pd black) observed? check_reagents->check_catalyst Reagents are OK solution_reagents Solution: - Use freshly opened/purified reagents. - Distill amine base (e.g., Et₃N) from CaH₂. check_reagents->solution_reagents Problem Found check_conditions 4. Review Reaction Conditions - Is the temperature appropriate for an aryl chloride? - Is the solvent appropriate (e.g., THF vs. amine)? check_catalyst->check_conditions Catalyst seems OK solution_catalyst Solution: - Use a fresh, active catalyst source. - If Pd black forms, consider a different solvent or ligand. check_catalyst->solution_catalyst Problem Found end Advanced Troubleshooting (Ligand screening, alternative Pd sources) check_conditions->end Conditions seem OK (Consider more active catalyst) solution_conditions Solution: - Increase temperature. - Use the amine as the solvent instead of THF. check_conditions->solution_conditions Problem Found

Caption: Troubleshooting workflow for Sonogashira coupling.

FAQ 2: I see a significant amount of a white solid and a yellow byproduct, but very little of my desired product. What is happening?

This strongly suggests two common side reactions are dominating:

  • Amine Halide Salt Formation: The white, insoluble solid is almost certainly the hydrohalide salt of your amine base (e.g., triethylammonium bromide). Its presence is normal, but an excessive amount with no product indicates the reaction has stalled after the initial steps.

  • Glaser Homocoupling: The yellow byproduct is likely 1,4-diphenylbuta-1,3-diyne, the result of the oxidative homocoupling of phenylacetylene. This side reaction is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[5][7]

Solutions:

  • Improve Anaerobic Conditions: The most effective way to suppress Glaser coupling is to rigorously exclude oxygen. Use freeze-pump-thaw cycles to degas your solvent and ensure the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[7]

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, copper-free Sonogashira protocols are an excellent alternative.[5][6] These reactions may require a different palladium precatalyst, specific ligands, or a different base (e.g., an inorganic base like Cs₂CO₃) but completely eliminate the primary pathway for alkyne homocoupling.[6][7]

Recommended Protocol: Sonogashira Synthesis

This protocol is adapted from established procedures for similar 2-alkynylbenzaldehydes.[8]

  • Preparation: To a Schlenk flask, add 2-bromo-5-chlorobenzaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Through a syringe, add a degassed solvent, such as triethylamine (Et₃N). The amine can serve as both the base and the solvent.[9] Add phenylacetylene (1.1-1.2 equiv.).

  • Reaction: Heat the mixture to 50-70 °C. The less reactive starting material (a substituted aryl bromide) may require gentle heating to proceed at a reasonable rate.[5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and amine salts.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. After removing the solvent under reduced pressure, purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.[8]

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%)Standard, effective catalysts for Sonogashira couplings.[6]
Copper Co-catalyst CuI (1-3 mol%)Facilitates the formation of the copper(I) acetylide intermediate.[6]
Base Et₃N or DIPEA (can be used as solvent)Acts as a proton scavenger and is required to deprotonate the alkyne.[5]
Solvent Et₃N, THF, or DMF (anhydrous, degassed)Anhydrous and anaerobic conditions are critical to prevent side reactions.[5]
Temperature 50-70 °CMay be required to activate the C-Br bond of the starting material.[5]
Part 2: Troubleshooting Downstream Reactions

This compound is a substrate for a wide array of transformations, including multicomponent reactions, cycloadditions, and standard aldehyde chemistry.[10][11][12] Understanding the interplay between its functional groups is key to troubleshooting.

sub This compound aldehyde Aldehyde (Electrophilic Carbon) sub->aldehyde Site A alkyne Alkyne (Nucleophilic π-system) sub->alkyne Site B r_aldehyde1 Condensation aldehyde->r_aldehyde1 r_aldehyde2 Reductive Amination aldehyde->r_aldehyde2 r_aldehyde3 Wittig Reaction aldehyde->r_aldehyde3 r_alkyne1 Cycloaddition alkyne->r_alkyne1 r_alkyne2 Hydration alkyne->r_alkyne2 r_alkyne3 Cyclization alkyne->r_alkyne3

Caption: Key reactive sites and potential reaction pathways.

FAQ 3: I am attempting a condensation reaction with the aldehyde, but the reaction is messy and yields are low. What could be the issue?

When the aldehyde functionality is the target, the alkyne can interfere, especially under harsh conditions (strong base or high temperatures).

Causality: The acetylenic proton is weakly acidic, and strong bases can deprotonate it, leading to unwanted side reactions. Furthermore, the aldehyde itself can be sensitive. Benzaldehydes are prone to oxidation to the corresponding benzoic acid if exposed to air for prolonged periods.[13]

Solutions:

  • Use Milder Conditions: Opt for milder bases (e.g., K₂CO₃ instead of NaH) and lower reaction temperatures.

  • Protect the Aldehyde: If harsh conditions are unavoidable for a separate transformation, consider protecting the aldehyde as an acetal. This group is stable to many reaction conditions used for alkynes and can be easily removed afterward.

  • Ensure Purity of Starting Material: An older sample of the aldehyde may have partially oxidized to 5-chloro-2-(phenylethynyl)benzoic acid, which can complicate subsequent reactions. Purify the aldehyde by column chromatography if its purity is in doubt.

FAQ 4: My goal is a cyclization reaction involving the alkyne, but I am observing decomposition or polymerization. How can I get a clean reaction?

Reactions targeting the alkyne, such as transition-metal-catalyzed cyclizations or multicomponent reactions, require careful optimization.[14][15]

Causality: The aldehyde group can coordinate to transition metal catalysts, potentially inhibiting the desired catalytic cycle. Under acidic conditions, both the aldehyde and the alkyne can be prone to polymerization or decomposition.

Solutions:

  • Catalyst Choice is Critical: The choice of catalyst and ligands is paramount. For example, gold and palladium catalysts are frequently used to activate the alkyne for nucleophilic attack.[11][14] Screen different catalysts to find one that is selective for the alkyne.

  • Solvent Effects: The solvent can dramatically influence the reaction pathway. In some cases, changing the solvent can switch the reaction from one product to a completely different one.[12][15]

  • Control Stoichiometry: In multicomponent reactions, the precise stoichiometry of the reactants is crucial. Ensure accurate measurements of all components, including the aldehyde, an amine, and a third component like a phosphite.[10][16]

Part 3: General FAQs
FAQ 5: How should I store this compound?

To ensure its integrity, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C.[1][2] This minimizes oxidation of the aldehyde and potential degradation.

FAQ 6: What are the expected ¹H and ¹³C NMR spectral features for this compound?

While a full spectrum requires experimental data, key characteristic peaks can be predicted based on its structure and data from similar compounds.[8]

  • ¹H NMR (in CDCl₃):

    • Aldehyde CHO: A singlet at ~10.6 ppm.

    • Aromatic CH: Multiple signals in the range of 7.3-8.0 ppm.

    • Phenyl group on alkyne: Signals in the range of 7.3-7.6 ppm.

  • ¹³C NMR (in CDCl₃):

    • Aldehyde C=O: A signal around 191 ppm.

    • Alkyne C≡C: Two signals in the range of 84-96 ppm.

    • Aromatic Carbons: Multiple signals between 120-140 ppm.

References

Technical Support Center: Improving the Solubility of 5-Chloro-2-(phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-2-(phenylethynyl)benzaldehyde. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you successfully prepare solutions for your experiments.

Compound Overview: Understanding the Challenge

This compound (MW: 240.68 g/mol , Formula: C₁₅H₉ClO) is a highly aromatic and lipophilic molecule.[1] Its structure, characterized by a chlorinated benzene ring, a phenyl group, and a rigid phenylethynyl linker, results in strong intermolecular forces and a high degree of crystallinity. These features contribute to its inherently poor solubility in aqueous media, a common challenge for many advanced organic compounds in drug discovery.[2][3] This guide will walk you through systematic approaches to overcome this limitation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous solutions?

A: The molecule is predominantly non-polar due to its multiple aromatic rings and hydrocarbon structure. Water, a highly polar solvent, cannot effectively solvate it. To dissolve, the energy required to break the compound's crystal lattice structure must be overcome by favorable interactions with the solvent, which are minimal between this hydrophobic compound and water.

Q2: What is the very first approach I should try for solubilization?

A: Start with co-solvency. This is often the simplest and most direct method.[4][5] Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. You can then dilute this stock into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough to be compatible with your experimental system.

Q3: Can I use pH adjustment to improve its solubility?

A: It is highly unlikely to be effective. The structure of this compound lacks readily ionizable functional groups, such as carboxylic acids or amines. Therefore, altering the pH of the solution will not significantly change the charge state of the molecule to enhance its interaction with water.[4][]

Q4: What are co-solvents and how do they work?

A: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[7] They work by reducing the overall polarity of the aqueous solvent system, making it more "hospitable" to non-polar molecules like this compound.[8] This process reduces the interfacial tension between the compound and the solvent, facilitating dissolution.[9]

Q5: What is cyclodextrin complexation and when should I consider it?

A: Cyclodextrins are cyclic oligosaccharides with a unique "donut-like" structure, featuring a hydrophobic interior cavity and a hydrophilic exterior.[10][11] They can encapsulate a poorly soluble "guest" molecule, like ours, within their hydrophobic core, forming a water-soluble inclusion complex.[10][12] This is an excellent secondary strategy if co-solvents are insufficient or interfere with your assay.

Troubleshooting Guide: From Problem to Solution

This section addresses common issues encountered during the solubilization of this compound.

Issue 1: The compound will not dissolve in my aqueous buffer, even with vigorous mixing.
  • Underlying Cause: The polarity mismatch between the compound and the aqueous buffer is too great. The energy of the compound's crystal lattice is much more favorable than solvation in water.

  • Recommended Solution Path:

    • Primary Action - Co-solvency: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Dilution: Serially dilute this stock solution into your final aqueous buffer. Critically, ensure you are adding the DMSO stock to the buffer with vigorous vortexing, not the other way around. This prevents the compound from immediately precipitating.

    • Final Concentration Check: Keep the final concentration of DMSO in your working solution as low as possible (ideally <1%, but this depends on the tolerance of your experimental system).

Issue 2: The compound dissolves in a co-solvent but precipitates upon dilution in my aqueous buffer.
  • Underlying Cause: This phenomenon, known as "crashing out," occurs when the dilution shifts the solvent polarity back to a point where it can no longer support the dissolved compound. The solution has become supersaturated.

  • Recommended Solution Path:

    • Optimize Co-solvent Percentage: The final co-solvent concentration is too low. Systematically test increasing final concentrations of the co-solvent (e.g., 1%, 2%, 5% DMSO). Determine the lowest percentage that maintains solubility without compromising your experiment.

    • Alternative Strategy - Cyclodextrin Complexation: If the required co-solvent level is toxic to your cells or interferes with your assay, cyclodextrin complexation is the preferred next step. The cyclodextrin will form a stable, water-soluble complex that is less prone to precipitation upon dilution.[13]

Issue 3: I need a higher final concentration than co-solvency or cyclodextrins alone can achieve.
  • Underlying Cause: You have reached the intrinsic solubility limit of the compound in that specific formulation.

  • Recommended Solution Path:

    • Combined Approaches: Consider a ternary system. You may be able to achieve higher solubility by using a cyclodextrin solution that also contains a small percentage of a co-solvent. The co-solvent can help disrupt the compound's crystal lattice, making it more available for encapsulation by the cyclodextrin.

    • Surfactant-Based Systems: For very high concentrations, non-ionic surfactants like Polysorbate 80 (Tween 80) can be used.[14] Surfactants form micelles in aqueous solution, and the hydrophobic core of these micelles can effectively solubilize the compound.[15] This creates a microemulsion, but be aware that surfactants can have significant biological effects.

In-Depth Methodologies & Protocols

Method 1: Solubility Enhancement via Co-Solvency

This protocol provides a systematic approach to using co-solvents to solubilize this compound.

Causality: The mechanism of co-solvency involves reducing the dielectric constant of the solvent mixture.[8] Water's high polarity and strong hydrogen-bonding network tend to exclude non-polar molecules. Co-solvents like DMSO or ethanol disrupt this network, creating a less polar environment where the hydrophobic compound can be more readily solvated.[][8]

Protocol:

  • Select a Co-solvent: Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). DMSO is often the most powerful solubilizing agent for very non-polar compounds.

  • Prepare a High-Concentration Stock:

    • Weigh out a precise amount of this compound into a sterile glass vial.

    • Add the minimum required volume of 100% DMSO to achieve a high-concentration stock (e.g., 50 mM).

    • Vortex vigorously. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary. Ensure the compound is fully dissolved with no visible particulates.

  • Prepare the Working Solution:

    • Add the desired volume of your aqueous buffer (e.g., PBS, cell culture media) to a sterile tube.

    • While vortexing the buffer, add the required volume of the DMSO stock solution dropwise to achieve your final target concentration. For example, to make a 50 µM solution from a 50 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of buffer).

  • Validation:

    • Visually inspect the final solution for any signs of precipitation (cloudiness, particulates).

    • For quantitative validation, measure the concentration of the filtered solution using a calibrated HPLC method.

Method 2: Cyclodextrin Inclusion Complexation

This protocol describes the preparation of a cyclodextrin inclusion complex to enhance aqueous solubility.

Causality: This technique leverages the formation of a non-covalent host-guest complex.[10] The hydrophobic phenylethynyl and chlorophenyl moieties of the compound are encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, rendering the entire complex soluble.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred over native β-cyclodextrin due to its significantly higher aqueous solubility.[13]

Protocol (Kneading Method):

  • Select a Cyclodextrin: HP-β-CD is recommended for its high solubility and low toxicity.

  • Calculate Molar Ratio: A 1:1 molar ratio of the compound to HP-β-CD is a common starting point.

  • Preparation:

    • Place the calculated amount of HP-β-CD into a glass mortar.

    • Add a small amount of a suitable solvent (e.g., a 50:50 mixture of ethanol and water) to form a paste.

    • Add the this compound to the paste.

    • Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying and Reconstitution:

    • Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until all solvent has evaporated and a solid powder is obtained.

    • The resulting powder is the complex. It can be weighed and dissolved directly into your aqueous buffer. The dissolution should be significantly faster and more complete than that of the uncomplexed compound.

  • Validation:

    • Confirm complex formation using analytical techniques such as Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR) spectroscopy if required.

    • Verify the final concentration in solution via HPLC.

Data Presentation: Comparative Solubility Strategies

The following table provides an illustrative comparison of the expected solubility of this compound using different formulation strategies. Note: These are estimated values for guidance and should be experimentally determined.

Formulation VehicleExpected Solubility Range (µg/mL)Mechanism of ActionKey Considerations
Deionized Water< 1-Baseline; effectively insoluble.
Water with 1% DMSO (v/v)10 - 50Co-solvency: Reduces solvent polarity.[8]Check for precipitation upon further dilution.
Water with 5% DMSO (v/v)50 - 200Co-solvency: Further reduction in solvent polarity.[9]May impact biological assays; check system tolerance.
Aqueous Solution with 5% (w/v) HP-β-CD200 - 1000+Complexation: Encapsulation of the hydrophobic molecule.[10][11]Higher cost; may alter compound bioavailability.
Aqueous Solution with 5% HP-β-CD + 1% Ethanol> 1000+Combined Complexation & Co-solvencyPotentially synergistic effect for maximum solubility.

Visual Workflow and Diagrams

Solubility Enhancement Workflow

This diagram outlines the decision-making process for selecting an appropriate solubilization strategy.

G cluster_0 Start: Solubility Issue cluster_1 Primary Strategy cluster_2 Secondary Strategy cluster_3 Advanced Strategy cluster_4 End Point Start Compound precipitates in aqueous buffer CoSolvent Attempt Co-Solvency (e.g., 1% DMSO) Start->CoSolvent Check1 Is compound soluble and stable? CoSolvent->Check1 Optimize Optimize Co-solvent % (e.g., 2-5%) Check1->Optimize No Success Proceed with Experiment Check1->Success Yes Check2 Is solvent % compatible with experiment? Optimize->Check2 Cyclodextrin Use Cyclodextrin (HP-β-CD) Check2->Cyclodextrin No Check2->Success Yes Combined Combine Methods (CD + Co-solvent) Cyclodextrin->Combined Solubility still insufficient Cyclodextrin->Success

Caption: Decision workflow for troubleshooting solubility.

Mechanism of Cyclodextrin Encapsulation

This diagram illustrates how a cyclodextrin molecule encapsulates the poorly soluble compound.

G cluster_CD Cyclodextrin (Host) cluster_Drug Drug Molecule (Guest) cluster_Complex Water-Soluble Inclusion Complex CD_outer Hydrophilic Exterior CD_inner Hydrophobic Cavity Complex_inner Drug inside Hydrophobic Cavity CD_inner->Complex_inner Encapsulation Drug 5-Chloro-2- (phenylethynyl) benzaldehyde Drug->Complex_inner Complex_outer Hydrophilic Exterior

Caption: Host-guest inclusion complex formation.

References

Common pitfalls in the handling of 5-Chloro-2-(phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(phenylethynyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the handling and use of this versatile reagent. My insights are drawn from a combination of established chemical principles and practical, field-proven experience to ensure your experiments are both successful and safe.

I. Compound Overview and Safety First

This compound (CAS: 1186603-47-3) is a bifunctional molecule featuring a reactive aldehyde and a phenylethynyl group. This structure makes it a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic systems and in cross-coupling reactions like the Sonogashira coupling.

However, its reactivity also necessitates careful handling. The aldehyde functional group can be susceptible to oxidation and other side reactions, while the overall structure may have limited stability under certain conditions.

Before you begin any experiment, it is crucial to:

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for detailed information on hazards, personal protective equipment (PPE), and emergency procedures.

  • Work in a well-ventilated area: A fume hood is mandatory for handling this compound.

  • Use appropriate PPE: This includes safety goggles, a lab coat, and chemically resistant gloves.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges in a practical, question-and-answer format.

Storage and Handling

Q1: My new bottle of this compound has arrived. How should I store it?

A1: Proper storage is critical to maintain the integrity of the compound. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Exposure to air and light should be minimized. The aldehyde group is prone to oxidation to the corresponding carboxylic acid, which can complicate future reactions.

Q2: The compound is a solid. What is the best way to handle and weigh it?

A2: Given its potential sensitivity to air, it is best to handle the solid under a stream of inert gas.[2][3] If you do not have a glovebox, you can create an inert atmosphere in a flask using a balloon filled with nitrogen or argon.[4] Weigh out the desired amount quickly and reseal the container tightly under an inert atmosphere.

Solubility and Solution Preparation

Q3: I'm having trouble dissolving the compound. What solvents are recommended?

A3: While specific solubility data for this compound is not extensively published, its structure suggests it will be soluble in a range of common organic solvents. Based on the solubility of similar benzaldehydes, you can expect good solubility in chlorinated solvents, ethers, and some polar aprotic solvents.[5][6] Always perform a small-scale solubility test before preparing a large-volume solution.

Table 1: Estimated Solubility of this compound

SolventExpected SolubilityNotes
Dichloromethane (DCM)HighA good starting point for many reactions.
Tetrahydrofuran (THF)HighEnsure THF is dry and inhibitor-free.
TolueneModerate to HighMay require gentle warming.
Acetonitrile (ACN)ModerateOften used in polar reaction conditions.
N,N-Dimethylformamide (DMF)HighUse anhydrous grade.
Diethyl EtherModerate
Hexanes / HeptaneLowLikely to be insoluble.
WaterVery LowInsoluble for practical purposes.[5][7]

Q4: My solution of the compound has turned yellow/brown over time. Is it still usable?

A4: A color change often indicates degradation. The aldehyde may be oxidizing or undergoing other side reactions. It is highly recommended to use freshly prepared solutions. If you must use an older solution, it is advisable to first check its purity by TLC or ¹H NMR. The aldehyde proton signal in the ¹H NMR spectrum (typically around 10 ppm) should be sharp and clean.[8][9]

Reactions and Side Products

Q5: I am planning a Sonogashira coupling. What are the key parameters to consider?

A5: The Sonogashira coupling is a powerful reaction for this substrate.[10] Key considerations include:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are standard.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. The base also often serves as the solvent or co-solvent.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions like Glaser coupling of the alkyne.[11] Ensure your reaction setup is thoroughly purged with an inert gas.

Q6: My Sonogashira reaction is not working or is giving a low yield. What should I troubleshoot?

A6: Low yields in Sonogashira couplings can stem from several issues. Use the following workflow to diagnose the problem.

Sonogashira_Troubleshooting Start Low Yield in Sonogashira Reaction Inert_Atmosphere Is the inert atmosphere adequate? Start->Inert_Atmosphere Reagent_Quality Are reagents and solvents pure and dry? Inert_Atmosphere->Reagent_Quality Yes Fix_Inert Improve degassing (e.g., freeze-pump-thaw) and ensure a positive pressure of N₂/Ar. Inert_Atmosphere->Fix_Inert No Catalyst_Activity Is the catalyst active? Reagent_Quality->Catalyst_Activity Yes Fix_Reagents Use freshly distilled solvents and high-purity reagents. Check alkyne for dimerization. Reagent_Quality->Fix_Reagents No Reaction_Conditions Are temperature and time optimal? Catalyst_Activity->Reaction_Conditions Yes Fix_Catalyst Use a fresh batch of catalyst. Consider a more active pre-catalyst. Catalyst_Activity->Fix_Catalyst No Success Reaction Successful Reaction_Conditions->Success Yes Fix_Conditions Screen different temperatures and monitor reaction over time by TLC/LC-MS. Reaction_Conditions->Fix_Conditions No Fix_Inert->Start Fix_Reagents->Start Fix_Catalyst->Start Fix_Conditions->Start

Caption: Troubleshooting workflow for a low-yielding Sonogashira reaction.

Q7: I see an unexpected spot on my TLC plate. What could it be?

A7: Besides starting material and the desired product, several side products are possible:

  • Carboxylic Acid: Oxidation of the aldehyde. This will likely have a much lower Rf value on silica gel.

  • Alkyne Homocoupling (Glaser coupling): This results in a symmetrical diyne. This is more prevalent with insufficient inert atmosphere.

  • Cyclization Products: 2-Alkynylbenzaldehydes can undergo intramolecular cyclization reactions, especially in the presence of certain catalysts or nucleophiles.[12]

Side_Reactions Start_Material This compound Oxidation Side Product 1 5-Chloro-2-(phenylethynyl)benzoic acid Start_Material->Oxidation [O₂], light, trace metals Homocoupling Side Product 2 1,4-Diphenylbuta-1,3-diyne Start_Material->Homocoupling O₂, Cu(I) catalyst (Glaser Coupling) Cyclization Side Product 3 Isochromene/Indanone derivatives Start_Material->Cyclization Lewis/Brønsted acids, nucleophiles, heat

Caption: Potential side reactions of this compound.

Purification

Q8: What is the best way to purify the crude product from a reaction involving this compound?

A8: Flash column chromatography on silica gel is the most common method for purifying products derived from this reagent.[13][14]

  • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the properties of your product.

  • TLC Analysis: Use TLC to determine the optimal solvent system and to track the separation during chromatography.[15]

  • Compound Stability: Be aware that some compounds can degrade on silica gel. If your product is sensitive, consider deactivating the silica gel with a small amount of triethylamine in the eluent or work quickly at low temperatures.

III. Experimental Protocols

Protocol 1: General Procedure for Sonogashira Cross-Coupling

This protocol provides a general starting point for the Sonogashira coupling of this compound with an aryl iodide.

  • Glassware Preparation: Oven-dry all glassware and cool under a stream of inert gas (N₂ or Ar).[2]

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl iodide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine and toluene (e.g., 5:1 ratio, to a concentration of ~0.1 M).[16]

  • Reaction: Stir the mixture at the desired temperature (room temperature to 80°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[17]

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using the desired eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure with air or an inert gas.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

IV. Final Remarks

This compound is a powerful synthetic intermediate. Success in its application hinges on a thorough understanding of its reactivity and careful attention to handling procedures. By anticipating potential pitfalls such as oxidation, unwanted side reactions, and catalyst deactivation, you can significantly improve the reliability and yield of your synthetic transformations. Always prioritize safety and consult the relevant literature for specific reaction conditions.

References

Technical Support Center: Minimizing Impurities in 5-Chloro-2-(phenylethynyl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(phenylethynyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and structurally related molecules. Here, we will delve into the common challenges and impurities encountered during its synthesis, with a primary focus on the Sonogashira coupling reaction. Our goal is to provide you with not only troubleshooting steps but also the underlying chemical principles to empower you to optimize your synthetic protocols for higher purity and yield.

I. Overview of the Synthesis

The most common and efficient route to this compound is via a Sonogashira cross-coupling reaction.[1] This powerful reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (5-chloro-2-iodobenzaldehyde).[2][3][4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3][4][5]

While the Sonogashira coupling is a robust and versatile reaction, it is not without its challenges.[6] The formation of impurities can significantly impact the yield and purity of the desired product, necessitating careful control of reaction conditions and effective purification strategies. This guide will address the most frequently encountered issues and provide practical solutions.

Visualizing the Core Reaction: Sonogashira Coupling

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System cluster_product Product 5-Chloro-2-iodobenzaldehyde 5-Chloro-2-iodobenzaldehyde Reaction Sonogashira Coupling 5-Chloro-2-iodobenzaldehyde->Reaction Phenylacetylene Phenylacetylene Phenylacetylene->Reaction Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI)->Reaction Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Reaction This compound This compound Reaction->this compound

Caption: The Sonogashira coupling reaction scheme for the synthesis of this compound.

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Common Impurities and Side Reactions
Question 1: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of phenylacetylene. What is happening and how can I prevent it?

Answer: You are likely observing the formation of 1,4-diphenylbuta-1,3-diyne, which is the result of the Glaser-Hay homocoupling of phenylacetylene.[7][8] This is a very common side reaction in copper-mediated Sonogashira couplings, especially when the reaction is exposed to oxygen.[6][7][8]

Causality: The copper(I) acetylide intermediate, which is crucial for the cross-coupling, can be oxidized to copper(II) in the presence of oxygen. This copper(II) species then promotes the oxidative homocoupling of the terminal alkyne.[7]

Troubleshooting Protocol:

  • Deoxygenate Your Reaction Mixture:

    • Thoroughly degas your solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes prior to adding the catalysts.

    • Maintain a positive pressure of the inert gas throughout the reaction.

  • Control the Stoichiometry of Phenylacetylene:

    • Using a large excess of phenylacetylene can favor the homocoupling pathway. Aim for a stoichiometry of 1.05 to 1.2 equivalents of phenylacetylene relative to 5-chloro-2-iodobenzaldehyde.

  • Consider a Copper-Free Sonogashira Coupling:

    • If homocoupling remains a persistent issue, a copper-free protocol can be employed.[9][10] While these reactions may require higher temperatures or more specialized palladium catalysts and ligands, they completely eliminate the possibility of Glaser-Hay coupling.[7]

ParameterStandard SonogashiraCopper-Free Sonogashira
Co-catalyst Copper(I) salt (e.g., CuI)None
Primary Side Reaction Alkyne HomocouplingGenerally fewer side reactions
Reaction Conditions Typically milder (room temp to moderate heat)Often requires higher temperatures
Oxygen Sensitivity HighLower
Question 2: My final product is contaminated with a compound that appears to be 5-chlorobenzaldehyde. What is the source of this impurity?

Answer: The presence of 5-chlorobenzaldehyde suggests a competing dehalogenation or protodeiodination reaction of your starting material, 5-chloro-2-iodobenzaldehyde.

Causality: This side reaction can be promoted by several factors:

  • Impurities in the Base: The presence of water or other protic impurities in the amine base can lead to the protonolysis of the aryl-palladium intermediate.

  • Excess Base or Prolonged Reaction Times: These conditions can increase the likelihood of side reactions.

  • Low-Quality Palladium Catalyst: Some palladium sources may contain impurities that promote dehalogenation.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled and dry solvents and bases.

    • Dry all glassware thoroughly before use.

  • Optimize Reaction Time and Base Equivalents:

    • Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times.

    • Use the minimum amount of base required to effectively scavenge the HI produced during the reaction (typically 2-3 equivalents).

  • Use High-Purity Reagents:

    • Utilize a high-quality palladium catalyst from a reputable supplier.

B. Purification Challenges
Question 3: I'm having difficulty separating my product from residual palladium catalyst and phosphine ligands by column chromatography. What are some effective purification strategies?

Answer: Removing palladium and phosphine-based impurities can be challenging due to their potential to co-elute with the product. Here are several strategies to address this:

Troubleshooting Workflow for Purification:

Purification_Workflow Start Crude Product (contains Pd/Phosphine impurities) Aqueous_Wash Aqueous Workup (e.g., NH4Cl, EDTA) Start->Aqueous_Wash Filtration Filtration through Celite/Silica Plug Aqueous_Wash->Filtration Column Column Chromatography Filtration->Column Recrystallization Recrystallization Column->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: A systematic workflow for the purification of this compound.

Detailed Purification Protocols:

  • Aqueous Workup:

    • After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride. This can help to complex with and remove some of the copper salts.

    • Washing the organic layer with a dilute aqueous solution of EDTA can also help to chelate and remove residual metal catalysts.

  • Filtration through a Plug:

    • Before concentrating the organic layer, pass it through a short plug of silica gel or Celite®. This is often very effective at adsorbing a significant portion of the palladium catalyst and polar phosphine oxides.

  • Optimized Column Chromatography:

    • Solvent System: Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The non-polar nature of the product should allow it to elute relatively early, while the more polar catalyst residues are retained on the column.

    • Dry Loading: For better separation, consider adsorbing your crude product onto a small amount of silica gel and then loading this dry powder onto the top of your column.

  • Recrystallization:

    • If the product is a solid, recrystallization can be a highly effective final purification step. Common solvent systems for aryl alkynes include ethanol, methanol, or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate.

C. Starting Material Quality and Synthesis
Question 4: I suspect my 5-chloro-2-iodobenzaldehyde starting material is impure. What are the common impurities in this reagent and how can I purify it?

Answer: The quality of your starting material is critical for a successful Sonogashira coupling. Common impurities in 5-chloro-2-iodobenzaldehyde can include the corresponding benzoic acid (from oxidation) or other isomers from the synthesis.

Synthesis and Purification of 5-chloro-2-iodobenzaldehyde:

A common route to 5-chloro-2-iodobenzaldehyde involves the diazotization of 2-amino-5-chlorobenzoic acid, followed by a Sandmeyer-type iodination and subsequent reduction of the carboxylic acid to the aldehyde.

Potential Impurities and their Origin:

ImpurityPotential Origin
5-chloro-2-iodobenzoic acid Incomplete reduction of the carboxylic acid.
Isomeric iodobenzaldehydes Impurities in the starting aminobenzoic acid.
Residual starting materials Incomplete reaction at any stage.

Purification Protocol for 5-chloro-2-iodobenzaldehyde:

  • Column Chromatography:

    • This is the most effective method for removing both more polar (acid) and less polar impurities.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes.

  • Recrystallization:

    • If the material is mostly pure, recrystallization from a suitable solvent like ethanol or a mixture of hexanes and dichloromethane can be effective.

III. FAQs

Q1: What is the optimal palladium catalyst for this reaction? A1: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are both commonly used and effective catalysts for this type of Sonogashira coupling.[2][3] The choice between them often comes down to stability and ease of handling, with PdCl₂(PPh₃)₂ being generally more air-stable.

Q2: Can I use 5-chloro-2-bromobenzaldehyde instead of the iodo-analogue? A2: Yes, but you will likely need to adjust the reaction conditions. Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings.[2] You may need to use a higher reaction temperature, a more electron-rich phosphine ligand, and potentially a longer reaction time to achieve a good yield.

Q3: What is the role of the base in the Sonogashira reaction? A3: The base, typically an amine like triethylamine or diisopropylamine, serves two primary purposes. First, it deprotonates the terminal alkyne to form the reactive acetylide species.[3][9] Second, it neutralizes the hydrogen halide (HI or HBr) that is formed as a byproduct of the reaction.[2]

Q4: My reaction is not proceeding to completion, even after an extended time. What could be the issue? A4: Several factors could be at play:

  • Catalyst Deactivation: Your palladium catalyst may have been deactivated by exposure to air or impurities.

  • Insufficiently Anhydrous Conditions: Water can interfere with the catalytic cycle.

  • Poor Quality Reagents: Ensure the purity of your starting materials, catalysts, and solvents.

  • Suboptimal Temperature: If using a less reactive aryl halide, you may need to increase the reaction temperature.

IV. References

  • Wikipedia. Sonogashira coupling. --INVALID-LINK--

  • Chemistry LibreTexts. Sonogashira Coupling. --INVALID-LINK--

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. --INVALID-LINK--

  • Organic Chemistry Portal. Sonogashira Coupling. --INVALID-LINK--

  • Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. --INVALID-LINK--

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. --INVALID-LINK--

  • Royal Society of Chemistry. Sonogashira Coupling. In: Synthetic Methods in Drug Discovery: Volume 1. --INVALID-LINK--

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. --INVALID-LINK--

  • BenchChem. Technical Support Center: Purification of Branched Internal Alkynes. --INVALID-LINK--

  • National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. --INVALID-LINK--

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. --INVALID-LINK--

  • AOBChem USA. 5-Chloro-2-iodobenzaldehyde. --INVALID-LINK--

  • ChemicalBook. This compound CAS#: 1186603-47-3. --INVALID-LINK--

  • The Sonogashira Coupling. --INVALID-LINK--

  • Sigma-Aldrich. 5-Chloro-2-iodobenzaldehyde. --INVALID-LINK--

  • Google Patents. A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-. --INVALID-LINK--

  • BenchChem. Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. --INVALID-LINK--

  • Google Patents. Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. --INVALID-LINK--

References

Technical Support Center: Catalyst Selection and Optimization for 5-Chloro-2-(phenylethynyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Chloro-2-(phenylethynyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection and optimization for Sonogashira coupling reactions with this specific substrate. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.

Section 1: Catalyst and Ligand Selection

The choice of catalyst and ligand is paramount for a successful Sonogashira coupling, especially with an aryl chloride like this compound, which is known to be less reactive than its bromide or iodide counterparts.[1] The strength of the C-Cl bond necessitates a more active catalytic system to facilitate the rate-limiting oxidative addition step.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best initial palladium catalyst to screen for the coupling of this compound with a terminal alkyne?

A1: For challenging substrates like aryl chlorides, standard catalysts such as Pd(PPh₃)₄ may prove insufficient.[1] A more robust starting point is to use a palladium(II) precatalyst in combination with a bulky, electron-rich phosphine ligand.[1][3] We recommend starting with a catalyst system like PdCl₂(PPh₃)₂ in combination with a ligand from the Buchwald family, such as XPhos or SPhos. These ligands are known to enhance the rate of oxidative addition for aryl chlorides.[4] Alternatively, palladacycle catalysts have demonstrated high efficacy for the coupling of aryl chlorides.[1][5]

Q2: I'm observing low to no conversion with Pd(PPh₃)₄. What's the likely cause and how can I improve it?

A2: Low conversion with Pd(PPh₃)₄ when using an aryl chloride is often due to the catalyst's insufficient activity to break the strong C-Cl bond.[1] The oxidative addition of the aryl chloride to the Pd(0) center is likely the bottleneck. To improve this, you should switch to a more active catalyst system. Consider using a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in conjunction with a sterically demanding and electron-rich ligand such as cataCXium® A or XPhos.[3] These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step.[3][6]

Q3: Is a copper co-catalyst always necessary? What are the pros and cons of a copper-free system?

A3: While the traditional Sonogashira reaction utilizes a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction, it is not always necessary.[7][8]

  • Pros of using copper: The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] This generally allows for milder reaction conditions, such as lower temperatures and faster reaction times.[6][7]

  • Cons of using copper: The primary drawback of using copper is the potential for the undesired homocoupling of the terminal alkyne, known as Glaser coupling, to form a diyne byproduct.[7][9] This side reaction is promoted by the presence of oxygen.[9] Copper can also complicate purification, particularly in pharmaceutical applications.[6]

  • Copper-free systems: To avoid Glaser coupling, copper-free Sonogashira protocols have been developed.[7][8] These systems often require more specialized ligands and potentially higher reaction temperatures to proceed efficiently.[10] However, they offer the advantage of a cleaner reaction profile with fewer byproducts.[7]

Section 2: Reaction Condition Optimization

Optimizing reaction conditions is a critical step to maximize yield and minimize side products. Key parameters to consider include the choice of base, solvent, and reaction temperature.

Troubleshooting Guide: Common Issues and Solutions
Issue Potential Cause(s) Recommended Solution(s)
No or Low Product Yield 1. Inactive catalyst. 2. Inappropriate ligand for aryl chloride. 3. Insufficient temperature. 4. Impure reagents or solvent.1. Use a fresh, high-purity palladium precatalyst and ligand. 2. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[4] 3. Gradually increase the reaction temperature, potentially up to 100-120 °C for aryl chlorides. Microwave irradiation can also be effective.[1] 4. Ensure all reagents are pure and solvents are anhydrous and degassed.
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of oxygen in a copper-catalyzed reaction. 2. High concentration of copper catalyst.1. Ensure strictly anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere (e.g., argon or nitrogen).[9] 2. Reduce the loading of the copper(I) iodide co-catalyst. 3. Switch to a copper-free Sonogashira protocol.[7]
Catalyst Decomposition (Palladium Black) 1. Presence of oxygen. 2. Excessively high temperatures. 3. Impurities in reagents.1. Maintain a strict inert atmosphere throughout the reaction.[9] 2. Optimize the temperature; avoid unnecessarily high heat.[9] 3. Use high-purity, anhydrous reagents and solvents.[9]
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Insufficient base.1. Consider a more robust catalyst system with a stabilizing ligand. 2. Ensure an adequate excess of a suitable base is used. The choice of base can be critical; for challenging substrates, consider stronger bases like Cs₂CO₃ or K₂CO₃.[1]
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

This is a generalized starting protocol that should be optimized for your specific alkyne substrate.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)[11]

  • Ligand (if required, e.g., XPhos, 2-10 mol%)

  • Copper(I) iodide (if using a copper-catalyzed system, 1-5 mol%)[4]

  • Base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equivalents)[9]

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)[9]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, ligand (if used), and copper(I) iodide (if used).

  • Add this compound and the terminal alkyne.

  • Add the anhydrous, degassed solvent, followed by the amine base via syringe.

  • Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if no reaction is observed).

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: Visualizing the Process

Understanding the catalytic cycle and the troubleshooting workflow can be greatly enhanced through visualization.

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)(L2)-C≡CR' Transmetalation->Ar-Pd(II)-Alkyne CuX CuX Transmetalation->CuX Returns to Cu Cycle Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR' Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination H-C≡CR' Cu-Alkyne Cu-C≡CR' Alkyne_Coordination->Cu-Alkyne + Base - Base-HX Cu-Alkyne->Transmetalation Enters Pd Cycle Base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.[12]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Check Catalyst Activity (Pd & Cu) Start->Check_Catalyst Check_Reagents Verify Reagent Purity (Aryl Halide, Alkyne, Base, Solvent) Check_Catalyst->Check_Reagents Catalysts Active Failure Consult Further Literature or Technical Support Check_Catalyst->Failure Catalysts Inactive Optimize_Conditions Optimize Reaction Conditions (Inert Atmosphere, Solvent, Base, Temp) Check_Reagents->Optimize_Conditions Reagents Pure Check_Reagents->Failure Reagents Impure Success Successful Reaction Optimize_Conditions->Success Conditions Optimal Optimize_Conditions->Failure Optimization Fails

Caption: A systematic workflow for troubleshooting low or no yield in Sonogashira coupling reactions.[9]

References

Technical Support Center: Recrystallization of 5-Chloro-2-(phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide provides a generalized, robust framework for the recrystallization of 5-Chloro-2-(phenylethynyl)benzaldehyde based on established principles of organic chemistry and purification techniques for analogous compounds.[1][2][3] Given the specificity of the target molecule, the protocols herein should be considered a strong starting point, subject to optimization based on empirical results in your laboratory.

Introduction

This compound is a substituted aromatic aldehyde commonly synthesized via Sonogashira coupling.[4][5][6][7] As with many cross-coupling reactions, the crude product mixture often contains residual starting materials, catalysts, and homocoupled byproducts.[6] Recrystallization is a powerful and cost-effective technique for isolating the desired product in high purity.[3][8] This technical guide addresses common challenges and provides detailed troubleshooting protocols for the successful recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Impurities will largely depend on the specific reaction conditions of your Sonogashira coupling.[5] However, common contaminants include:

  • Unreacted Starting Materials: 2-bromo-5-chlorobenzaldehyde (or the corresponding iodide/triflate) and phenylacetylene.

  • Homocoupled Byproducts: Diphenylacetylene (from Glaser coupling of phenylacetylene). This is more prevalent when a copper co-catalyst is used.[6]

  • Catalyst Residues: Palladium and copper catalyst complexes.

  • Solvent and Base Residues: Residual reaction solvent (e.g., THF, DMF) and amine bases (e.g., triethylamine, diisopropylamine).[5][6]

  • Oxidation Product: 5-Chloro-2-(phenylethynyl)benzoic acid, if the aldehyde is exposed to air for extended periods, especially under non-neutral conditions.

Q2: What is the most critical first step in developing a recrystallization protocol for this compound?

A2: Solvent selection is paramount. [1][3][9] The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[3][10] A systematic solvent screen is the most effective approach.

Q3: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling because its melting point is lower than the temperature of the solution.[1][11] It can also be caused by a high concentration of impurities depressing the melting point.[1][12]

  • Solution 1: Add More Solvent. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[1][13]

  • Solution 2: Change Solvents. Select a solvent with a lower boiling point.[1][12]

  • Solution 3: Use a Solvent Pair. Dissolve the compound in a "good" solvent at its boiling point, then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes faintly cloudy (turbid). Reheat to clarify and then cool slowly.[14][15][16]

Q4: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A4: This indicates that the solution is not supersaturated.[1][17] Several techniques can be used to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[1][13] This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a single seed crystal to the solution.[1] This provides a template for further crystallization.

  • Concentration: The most common reason for no crystal formation is using too much solvent.[2][11] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[1][13]

  • Deep Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out 1. Melting point of the compound is below the solvent's boiling point.[11] 2. High impurity load depressing the melting point.[1] 3. Solution is cooling too rapidly.[1][13]1. Reheat, add more of the "good" solvent, and cool slowly.[1][13] 2. Switch to a lower-boiling point solvent or solvent system.[12] 3. Consider a preliminary purification step like a quick filtration through a silica plug to remove gross impurities.
No Crystal Formation 1. Too much solvent was used, solution is not supersaturated.[2][11] 2. Cooling period is too short.1. Boil off excess solvent to concentrate the solution and re-cool.[1] 2. Induce crystallization by scratching the flask or adding a seed crystal.[1][13] 3. Allow the solution to stand undisturbed for a longer period, potentially overnight in a cold environment.
Rapid Crystal Formation / Powder Precipitation 1. Solution is too concentrated or cooled too quickly ("shock cooling").[13][17]1. Reheat the solution to redissolve the solid. 2. Add a small amount of additional hot solvent (1-2 mL).[13] 3. Ensure slow, undisturbed cooling. Insulating the flask can help.
Low Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[2][13] 2. Premature crystallization during a hot filtration step.[13] 3. Crystals were washed with solvent that was not ice-cold.[2][12]1. Concentrate the mother liquor by evaporation to recover a second crop of crystals.[1] 2. Use a pre-heated funnel and flask for hot filtration.[12][16] 3. Always wash the final crystals with a minimal amount of ice-cold recrystallization solvent.[2]
Colored Crystals (when pure product should be colorless/white) 1. Presence of colored, soluble impurities.[2]1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip). 2. Boil the solution with the charcoal for a few minutes. 3. Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[3][18]

Experimental Protocols & Methodologies

Protocol 1: Single-Solvent Recrystallization Screening

This protocol is designed to efficiently identify a suitable single solvent for recrystallization.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see table below) dropwise, starting with ~0.5 mL. Agitate the tube. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[10]

  • Heating: For solvents that did not dissolve the compound at room temperature, heat the test tube gently in a sand bath or with a heat gun. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the tube from the heat and allow it to cool to room temperature. Observe for crystal formation. If crystals form, the solvent is a good candidate.

  • Ice Bath: If no crystals form at room temperature, place the tube in an ice-water bath for 10-15 minutes. Heavy crystal formation at this stage indicates a very suitable solvent.

Table 1: Candidate Solvents for Screening
Solvent ClassExample SolventsRationale & Expected Behavior
Alcohols Ethanol, IsopropanolThe polarity of alcohols often provides the desired solubility profile for moderately polar compounds. Ethanol is a common starting point for aromatic aldehydes.[12][14]
Hydrocarbons Hexanes, Heptane, TolueneThese nonpolar solvents are less likely to dissolve the target compound well, even when hot. They are excellent candidates as the "poor" solvent in a solvent-pair system.[14][19]
Esters Ethyl AcetateOffers intermediate polarity. May be a good single solvent or a "good" solvent in a pair with hexanes.[20]
Ketones AcetoneA polar aprotic solvent that may dissolve the compound too readily, but can be useful in solvent pairs.[14]
Protocol 2: Two-Solvent (Solvent-Pair) Recrystallization

This method is employed when no single solvent provides the ideal solubility characteristics. A common and effective pair for compounds like this is Ethanol/Water or Ethyl Acetate/Hexanes .[14][15]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the boiling "good" solvent (e.g., ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[16]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 20 minutes to maximize yield. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent mixture, and air-dry.[18]

Visualization of Workflows

Recrystallization Decision Workflow

The following diagram outlines the logical steps for choosing and troubleshooting a recrystallization method.

Recrystallization_Workflow start Start with Crude Product solvent_screen Perform Solvent Screen (Protocol 1) start->solvent_screen single_solvent Good Single Solvent Found? solvent_screen->single_solvent perform_single Perform Single-Solvent Recrystallization single_solvent->perform_single Yes two_solvent Try Two-Solvent System (Protocol 2) single_solvent->two_solvent No success Pure Crystals Obtained perform_single->success oiling_out Compound Oils Out? two_solvent->oiling_out troubleshoot_oil Troubleshoot Oiling Out (Add more solvent, cool slower) oiling_out->troubleshoot_oil Yes no_crystals No Crystals Form? oiling_out->no_crystals No troubleshoot_oil->two_solvent no_crystals->success No troubleshoot_no_xtal Troubleshoot Supersaturation (Concentrate, scratch, seed) no_crystals->troubleshoot_no_xtal Yes troubleshoot_no_xtal->two_solvent Troubleshooting_Logic problem Problem Observed No Crystals Oiling Out Low Yield Colored Product cause_no_xtal Potential Cause Too much solvent problem:f0->cause_no_xtal cause_oil Potential Cause Cooling too fast OR High impurity load problem:f1->cause_oil cause_yield Potential Cause Too much solvent used OR Loss during transfer/wash problem:f2->cause_yield cause_color Potential Cause Soluble, colored impurities problem:f3->cause_color solution_no_xtal Solution Concentrate solution by boiling off solvent. Induce via scratching/seeding. cause_no_xtal->solution_no_xtal solution_oil Solution Reheat, add more solvent, cool slowly. Consider different solvent system. cause_oil->solution_oil solution_yield Solution Concentrate mother liquor for 2nd crop. Use minimal ice-cold wash. cause_yield->solution_yield solution_color Solution Treat hot solution with activated charcoal and perform hot filtration. cause_color->solution_color

References

Validation & Comparative

A Comprehensive Guide to the Mass Spectrometry Fragmentation of 5-Chloro-2-(phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Chloro-2-(phenylethynyl)benzaldehyde. In the absence of published experimental spectra for this specific molecule, this document synthesizes established fragmentation principles from structurally related compounds to construct a reliable predictive model. This approach offers researchers a robust framework for identifying this compound and distinguishing it from related structures in complex analytical workflows.

The target molecule, this compound, incorporates three key structural motifs that dictate its fragmentation behavior: an aromatic aldehyde, a chloro-substituted benzene ring, and a phenylethynyl group. The interplay of these features results in a unique mass spectral fingerprint.

Predicted Molecular Ion and Isotopic Signature

The molecular formula of this compound is C₁₅H₉ClO. A critical feature in its mass spectrum arises from the natural isotopic abundance of chlorine, which exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.[1][2] Consequently, the molecular ion (M⁺˙) will appear as a characteristic doublet:

  • m/z 240: Corresponding to the molecule containing the ³⁵Cl isotope.

  • m/z 242: Corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of the M⁺˙ peak at m/z 240 to the M+2 peak at m/z 242 will be approximately 3:1, serving as a primary diagnostic indicator for the presence of a single chlorine atom in the molecule or its fragments. Aromatic systems like this tend to produce strong molecular ion peaks due to their inherent stability.[3][4]

Primary Fragmentation Pathways

Electron ionization imparts significant energy into the molecule, initiating a cascade of fragmentation events. The most probable pathways are governed by the formation of the most stable carbocations and neutral losses.

Pathway I: Alpha-Cleavage of the Aldehyde Group

The aldehyde functional group is a primary driver of fragmentation. Alpha-cleavage, involving the bond between the carbonyl carbon and the aldehydic hydrogen, is a highly characteristic process for aldehydes.[2][5]

  • Loss of a Hydrogen Radical ([M-H]⁺): The initial molecular ion can lose a hydrogen radical from the aldehyde group to form a very stable acylium ion. This is often a prominent peak in the spectra of aromatic aldehydes.[6][7]

    • M⁺˙ (m/z 240/242) → [M-1]⁺ (m/z 239/241) + H•

  • Loss of Carbon Monoxide ([M-H-CO]⁺): The resulting acylium ion can subsequently lose a neutral carbon monoxide (CO) molecule, a common fragmentation step for such ions.[6][7] This leads to the formation of a 4-chloro-2-(phenylethynyl)phenyl cation.

    • [M-1]⁺ (m/z 239/241) → [M-29]⁺ (m/z 211/213) + CO

Alternatively, the entire formyl radical (•CHO) can be lost in a single step from the molecular ion to yield the same fragment ion at m/z 211/213.[7]

  • M⁺˙ (m/z 240/242) → [M-29]⁺ (m/z 211/213) + •CHO

Pathway II: Loss of the Chlorine Atom

Cleavage of the carbon-chlorine bond, while requiring more energy than aldehyde fragmentation, is another potential pathway.[8]

  • Loss of a Chlorine Radical ([M-Cl]⁺): The molecular ion ejects a chlorine radical to form a cation at m/z 205.

    • M⁺˙ (m/z 240) → [M-35]⁺ (m/z 205) + Cl•

  • Subsequent CO Loss ([M-Cl-CO]⁺): This ion can then undergo decarbonylation to produce a fragment at m/z 177.

    • [M-35]⁺ (m/z 205) → [M-63]⁺ (m/z 177) + CO

Pathway III: Cleavage at the Ethynyl Linkage

Fragmentation can also occur around the alkyne bridge, leading to ions characteristic of the phenylethynyl and phenyl moieties.

  • Formation of Phenyl Cation: The ubiquitous phenyl cation ([C₆H₅]⁺) at m/z 77 is expected. This is a hallmark of many aromatic compounds and is formed by cleavage of the bond between the alkyne and the phenyl ring, or from subsequent fragmentation of larger ions.[3][7]

  • Secondary Fragmentation of Phenyl Cation: The phenyl cation itself can fragment further by losing acetylene (C₂H₂), resulting in a peak at m/z 51 .[6][7]

    • [C₆H₅]⁺ (m/z 77) → [C₄H₃]⁺ (m/z 51) + C₂H₂

The following diagram illustrates the proposed major fragmentation pathways.

G M C₁₅H₉ClO⁺˙ m/z 240/242 M_minus_H [M-H]⁺ m/z 239/241 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 211/213 M->M_minus_CHO - •CHO M_minus_Cl [M-Cl]⁺ m/z 205 M->M_minus_Cl - Cl• phenyl [C₆H₅]⁺ m/z 77 M->phenyl - C₉H₄ClO• M_minus_H->M_minus_CHO - CO M_minus_Cl_CO [M-Cl-CO]⁺ m/z 177 M_minus_Cl->M_minus_Cl_CO - CO C4H3 [C₄H₃]⁺ m/z 51 phenyl->C4H3 - C₂H₂

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Fragments

The key diagnostic ions predicted to appear in the EI mass spectrum are summarized below.

m/z (³⁵Cl / ³⁷Cl) Proposed Ion Structure Neutral Loss Pathway
240 / 242[C₁₅H₉ClO]⁺˙ (Molecular Ion)--
239 / 241[C₁₅H₈ClO]⁺H•I
211 / 213[C₁₄H₈Cl]⁺H•, CO or •CHOI
205[C₁₅H₉O]⁺Cl•II
177[C₁₄H₉]⁺Cl•, COII
77[C₆H₅]⁺C₉H₄ClO•III
51[C₄H₃]⁺C₉H₄ClO•, C₂H₂III

Comparison with Structural Alternatives

To confidently identify this compound, it is crucial to compare its predicted fragmentation pattern with those of structurally similar compounds.

Compound Molecular Ion (m/z) Key Diagnostic Fragments (m/z) Distinguishing Features
This compound 240 / 242239/241, 211/213, 205, 77Presence of Cl isotope pattern; losses of H, CO, and Cl.
2-(Phenylethynyl)benzaldehyde 206205, 178, 177, 77No Cl isotope pattern; M⁺˙ at m/z 206; [M-H]⁺ at 205; [M-CO-H]⁺ at 177.
5-Chlorobenzaldehyde 140 / 142139/141, 111/113, 75Cl isotope pattern present but at a much lower mass; loss of H and CO from m/z 140/142. Lacks fragments > m/z 142.

This comparative analysis highlights how the unique combination of functional groups in the target molecule yields a distinct fragmentation fingerprint, allowing for its unambiguous identification.

Experimental Protocol: GC-MS Analysis

The following is a standard protocol for acquiring an EI mass spectrum for a solid, thermally stable compound like this compound.

1. Sample Preparation:

  • Dissolve ~1 mg of the compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

2. GC-MS Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
  • Ion Source: Electron Ionization (EI) at 70 eV.

3. Chromatographic Method:

  • Injection Volume: 1 µL.
  • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 280 °C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Oven Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 20 °C/min to 300 °C.
  • Final hold: Hold at 300 °C for 5 minutes.

4. Mass Spectrometer Method:

  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.
  • Solvent Delay: 3 minutes (to protect the filament from the solvent).

5. Data Analysis:

  • Extract the mass spectrum from the apex of the chromatographic peak corresponding to the target compound.
  • Analyze the molecular ion region to confirm the m/z values (240/242) and the ~3:1 isotopic ratio.
  • Identify major fragment ions and compare them against the predicted pathways outlined in this guide.

The following workflow diagram illustrates the analytical process.

G cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample (~1 mg/mL) inject Inject 1 µL dissolve->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analysis (m/z 40-400) ionize->detect extract Extract Spectrum detect->extract compare Compare with Predicted Pattern extract->compare confirm Confirm Structure compare->confirm

Caption: Standard workflow for the GC-MS analysis of an organic compound.

References

A Comparative Guide to 5-Chloro-2-(phenylethynyl)benzaldehyde and Its Derivatives for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, ortho-alkynylbenzaldehydes are powerful and versatile building blocks. Their unique arrangement of a reactive aldehyde and a carbon-carbon triple bond within the same molecule allows for a diverse array of chemical transformations, leading to the construction of complex polycyclic and heterocyclic scaffolds. Among these, 5-Chloro-2-(phenylethynyl)benzaldehyde stands out as a key intermediate, offering a unique combination of electronic properties and reactivity. This guide provides an in-depth, objective comparison of this compound with its electronically distinct analogues, 5-Bromo-2-(phenylethynyl)benzaldehyde and 5-Methoxy-2-(phenylethynyl)benzaldehyde. Through a detailed analysis of their synthesis, spectroscopic properties, and reactivity in key transformations, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal building block for their specific synthetic challenges.

Comparative Synthesis via Sonogashira Coupling: Understanding Substituent Effects

The most common and efficient method for the synthesis of 2-(phenylethynyl)benzaldehyde derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene in this case) and an aryl halide. The choice of the starting 2-halobenzaldehyde derivative is critical, as the nature of the halogen and other ring substituents significantly influences reaction efficiency and conditions.

The general synthetic workflow is depicted below:

Sonogashira_Synthesis cluster_reactants Reactants cluster_catalysts Catalytic System cluster_product Product Aryl_Halide 5-Substituted-2-iodobenzaldehyde (X = Cl, Br, OMe) Reaction_Vessel Sonogashira Coupling Aryl_Halide->Reaction_Vessel Alkyne Phenylacetylene Alkyne->Reaction_Vessel Pd_Catalyst PdCl₂(PPh₃)₂ Pd_Catalyst->Reaction_Vessel Cu_Cocatalyst CuI Cu_Cocatalyst->Reaction_Vessel Base Et₃N Base->Reaction_Vessel Product 5-Substituted-2-(phenylethynyl)benzaldehyde Reaction_Vessel->Product

Caption: General workflow for the synthesis of 5-substituted-2-(phenylethynyl)benzaldehydes.

The electronic nature of the substituent at the 5-position exerts a considerable influence on the rate and yield of the Sonogashira coupling. This is primarily due to its effect on the electron density of the aromatic ring and, consequently, the reactivity of the carbon-halogen bond towards oxidative addition to the palladium(0) catalyst.

DerivativeSubstituent (X)Electronic EffectExpected Reactivity in Sonogashira CouplingTypical Yield (%)
Target Compound -ClElectron-withdrawing (inductive)Moderate to high85-95
Analogue 1 -BrElectron-withdrawing (inductive)High90-98
Analogue 2 -OCH₃Electron-donating (resonance)Lower70-85

Causality Behind Experimental Choices:

  • Aryl Halide: 2-Iodobenzaldehydes are generally preferred over their bromo or chloro counterparts due to the weaker carbon-iodine bond, which facilitates a faster rate of oxidative addition, the rate-determining step in many Sonogashira couplings.

  • Catalyst System: The combination of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) cocatalyst (CuI) is a classic and highly effective system. The palladium is the primary catalyst for the cross-coupling, while the copper(I) salt facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, typically triethylamine (Et₃N), is essential to deprotonate the terminal alkyne, forming the reactive acetylide nucleophile, and to neutralize the hydrogen halide byproduct generated during the reaction.

  • Solvent: Anhydrous and deoxygenated solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are crucial to prevent side reactions and catalyst deactivation.

The electron-withdrawing nature of the chloro and bromo substituents in our target compound and Analogue 1, respectively, increases the electrophilicity of the aryl halide, making it more susceptible to oxidative addition and generally leading to higher yields compared to the electron-donating methoxy group in Analogue 2.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add 5-chloro-2-iodobenzaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Atmosphere Control: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF (0.2 M).

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Protocol 2: Synthesis of 5-Bromo-2-(phenylethynyl)benzaldehyde and 5-Methoxy-2-(phenylethynyl)benzaldehyde

Follow the same procedure as Protocol 1, substituting 5-chloro-2-iodobenzaldehyde with 5-bromo-2-iodobenzaldehyde or 5-methoxy-2-iodobenzaldehyde, respectively.

Comparative Spectroscopic Analysis

The electronic differences between the chloro, bromo, and methoxy substituents are clearly reflected in the ¹H NMR spectra of the resulting 2-(phenylethynyl)benzaldehyde derivatives.

DerivativeAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)
This compound~10.47.5-8.0
5-Bromo-2-(phenylethynyl)benzaldehyde~10.47.6-8.1
5-Methoxy-2-(phenylethynyl)benzaldehyde~10.37.0-7.8

Analysis of Spectroscopic Data:

  • Aldehyde Proton: The chemical shift of the aldehyde proton is sensitive to the electronic nature of the substituent at the 5-position. The electron-withdrawing chloro and bromo groups result in a downfield shift of the aldehyde proton signal compared to the electron-donating methoxy group. This is due to the deshielding effect of the halogens, which withdraw electron density from the aromatic ring and, consequently, from the aldehyde functional group.

  • Aromatic Protons: The chemical shifts and splitting patterns of the aromatic protons are also influenced by the substituent. The electron-donating methoxy group in Analogue 2 causes an upfield shift of the aromatic proton signals compared to the halogenated derivatives, reflecting the increased electron density in the aromatic ring.

Comparative Reactivity in Multicomponent Reactions

A key application of 2-alkynylbenzaldehydes is their use in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. The reactivity of the aldehyde group in these reactions is directly influenced by the electronic nature of the substituent at the 5-position.

To illustrate this, we will consider a representative three-component reaction involving the 2-(phenylethynyl)benzaldehyde derivative, an amine (e.g., aniline), and a phosphite (e.g., diethyl phosphite) to form α-aminophosphonates, which can subsequently cyclize to form 1,2-dihydroisoquinolines.[1]

MCR_Reactivity cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Aldehyde 5-Substituted-2- (phenylethynyl)benzaldehyde Reaction_Vessel Multicomponent Reaction Aldehyde->Reaction_Vessel Amine Aniline Amine->Reaction_Vessel Phosphite Diethyl Phosphite Phosphite->Reaction_Vessel Catalyst Lewis Acid (e.g., CuCl) Catalyst->Reaction_Vessel Solvent Acetonitrile Solvent->Reaction_Vessel Product 1,2-Dihydroisoquinoline Derivative Reaction_Vessel->Product

References

A Framework for Investigating the Biological Activity of 5-Chloro-2-(phenylethynyl)benzaldehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Aryl Alkyne Scaffold

In the landscape of modern medicinal chemistry, the terminal alkyne functional group has emerged as a versatile and powerful tool in the design of novel therapeutic agents. Its unique linear geometry and electronic properties allow for specific and strong interactions with biological targets.[1][2] The 2-(phenylethynyl)benzaldehyde scaffold, in particular, presents a compelling framework for the development of new anticancer agents. This guide provides a comparative analysis of the potential biological activity of 5-Chloro-2-(phenylethynyl)benzaldehyde against other well-characterized alkynes, offering a strategic approach for its evaluation as a potential therapeutic candidate.

While direct experimental data for this compound is not yet available in the public domain, the extensive body of research on structurally related compounds, particularly diaryl alkynes, provides a strong rationale for its investigation. Many of these related compounds have demonstrated potent anticancer activity, often through the disruption of microtubule dynamics, a clinically validated target for cancer chemotherapy.[3][4] This guide will leverage this existing knowledge to propose a comprehensive experimental plan to elucidate the biological activity of this compound.

Comparative Analysis: Aryl Alkynes as Anticancer Agents

A prominent class of anticancer agents that share structural similarity with 2-(phenylethynyl)benzaldehyde are the combretastatin A-4 (CA-4) analogues. CA-4 is a natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3] The cis-stilbene bridge in CA-4 is crucial for its activity but can be synthetically challenging and prone to isomerization. Consequently, researchers have developed analogues where the stilbene is replaced with other linkers, including the alkyne group, to improve stability and maintain or enhance biological activity.[4]

These alkyne-containing CA-4 analogues serve as excellent benchmarks for evaluating the potential of this compound. The presence of the chloro-substituent on the benzaldehyde ring of the target compound may further enhance its activity, as halogenation is a common strategy in drug design to improve potency and pharmacokinetic properties.

Below is a table summarizing the cytotoxic activity of representative alkyne-containing tubulin inhibitors, which will serve as a comparative baseline for the proposed investigation of this compound.

CompoundCancer Cell LineIC50 (µM)Proposed Mechanism of Action
Comparator 1 (CA-4 Alkyne Analogue) HepG2< 0.5Tubulin Polymerization Inhibition[3]
Comparator 2 (Diaryl Alkyne) HCT-1163.25Tubulin Polymerization Inhibition[5]
This compound To be determinedTBDTBD

Proposed Experimental Workflow for the Biological Evaluation of this compound

To systematically assess the biological activity of this compound, a multi-step experimental workflow is proposed. This workflow is designed to first establish its cytotoxic potential and then to elucidate its mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation & Next Steps A Compound Synthesis & Purity Analysis B Cell Line Selection (e.g., MCF-7, HCT-116, A549) A->B C MTT Cell Viability Assay B->C D IC50 Determination C->D E Apoptosis Analysis (Western Blot for Caspase-3, PARP cleavage) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Tubulin Polymerization Assay (if cytotoxicity is high) E->G H Signaling Pathway Analysis (e.g., PI3K/Akt) E->H I Structure-Activity Relationship (SAR) Analysis H->I J Lead Optimization I->J

Caption: Proposed experimental workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6] It measures the metabolic activity of cells, which is indicative of their viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample.[7] To investigate if this compound induces apoptosis, the expression of key apoptotic markers such as cleaved caspase-3 and cleaved PARP can be analyzed.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound at its IC50 concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Potential Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Many anticancer agents exert their effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt pathway is frequently dysregulated in cancer and is a major target for drug development.[4][8] It is plausible that this compound could inhibit this pathway, leading to apoptosis.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Compound This compound (Hypothesized Target) Compound->PI3K Inhibition? Compound->Akt Inhibition?

Caption: A simplified schematic of the PI3K/Akt signaling pathway and potential points of inhibition by this compound.

Conclusion and Future Directions

This guide provides a robust framework for the initial biological evaluation of this compound. By leveraging the knowledge of structurally similar anticancer agents, we have outlined a clear and logical experimental path to determine its cytotoxic potential and elucidate its mechanism of action. The proposed experiments, from initial cell viability screening to more detailed mechanistic studies, will provide the critical data needed to assess the therapeutic promise of this compound. Positive results from these studies would warrant further investigation, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analysis to optimize its anticancer properties.

References

The Strategic Application of 5-Chloro-2-(phenylethynyl)benzaldehyde in Catalytic Multicomponent Reactions for the Synthesis of N-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, the quest for efficient and selective methodologies for the construction of complex molecular architectures remains a paramount objective. Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to afford a final product that incorporates substantial portions of all the reactants, have emerged as a powerful tool in this endeavor. This guide delves into the efficacy of 5-Chloro-2-(phenylethynyl)benzaldehyde as a key building block in such transformations, with a particular focus on its application in the synthesis of biologically relevant N-heterocyclic scaffolds. While direct catalytic cycle data for the chloro-substituted derivative is nascent, a robust body of evidence for the parent molecule, 2-(phenylethynyl)benzaldehyde, provides a strong predictive framework for its utility and offers a platform for comparative analysis against alternative synthetic strategies.

The introduction of a chloro-substituent at the 5-position of the benzaldehyde ring is anticipated to modulate the electronic properties of the molecule, primarily through its electron-withdrawing inductive effect. This can influence the reactivity of both the aldehyde carbonyl group and the phenylethynyl moiety, potentially leading to altered reaction kinetics, yields, and even divergent reaction pathways compared to the unsubstituted analogue. This guide will therefore leverage the well-documented catalytic cycles of 2-(phenylethynyl)benzaldehyde as a foundational model, while extrapolating the potential impact of the chloro-substituent to provide a forward-looking perspective for researchers.

Comparative Analysis of Catalytic Systems

The true potential of 2-(phenylethynyl)benzaldehyde, and by extension its chloro-derivative, is unlocked through the judicious selection of a catalyst. Different catalysts can steer the reaction towards distinct product outcomes from the same set of starting materials. A prime example is the three-component reaction of a 2-alkynylbenzaldehyde, an amine, and a phosphite or phosphine oxide.

A significant study has demonstrated that in the reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine oxide, the choice of catalyst is critical in selectively forming either a 1,2-dihydroisoquinoline or a 2H-isoindole derivative.[1][2] Zirconium(IV) chloride was identified as a highly efficient catalyst for the synthesis of the phosphinoyl-functionalized 1,2-dihydroisoquinoline, whereas silver(I) acetate selectively yielded the 2H-isoindol-1-ylphosphine oxide.[2]

Table 1: Catalyst Efficacy in the Three-Component Reaction of 2-(Phenylethynyl)benzaldehyde, Aniline, and Diphenylphosphine Oxide [1][2]

CatalystProductYield (%)
Zirconium(IV) chloride (ZrCl₄)(2,3-diphenyl-1,2-dihydroisoquinolin-1-yl)diphenylphosphine oxide>95
Silver(I) acetate (AgOAc)(3-benzyl-2-phenyl-2H-isoindol-1-yl)diphenylphosphine oxide>95
Copper(I) chloride (CuCl)Mixture of productsN/A
Copper(II) chloride (CuCl₂)Mixture of productsN/A
No catalystN-(2-(phenylethynyl)benzyl)amine intermediateHigh

The data unequivocally illustrates the power of catalyst control in directing reaction pathways. For researchers utilizing this compound, this provides a crucial starting point for reaction optimization. The electron-withdrawing nature of the chlorine atom may enhance the electrophilicity of the aldehyde, potentially accelerating the initial imine formation and influencing the subsequent cyclization step.

Mechanistic Considerations and Catalytic Cycles

The divergent outcomes observed with different catalysts can be rationalized by considering their distinct Lewis acidic properties and their coordination preferences with the reactants and intermediates.

Zirconium(IV) Chloride Catalyzed Formation of 1,2-Dihydroisoquinoline

In the presence of a strong Lewis acid like ZrCl₄, the reaction is believed to proceed through the initial formation of an imine from the benzaldehyde and the amine. The Lewis acid then activates the alkyne moiety towards intramolecular nucleophilic attack by the nitrogen of the enamine tautomer of the intermediate formed from the addition of diphenylphosphine oxide to the imine.

G cluster_0 Catalytic Cycle A This compound + Amine B Imine Intermediate A->B -H2O C ZrCl4 Activation of Alkyne B->C + Diphenylphosphine Oxide D Intramolecular Cyclization C->D 6-endo-dig E 1,2-Dihydroisoquinoline Product D->E Protonolysis Catalyst ZrCl4 E->Catalyst Regeneration Catalyst->A Coordination

Figure 1: Proposed catalytic cycle for the ZrCl₄-catalyzed synthesis of 1,2-dihydroisoquinolines.

Silver(I) Acetate Catalyzed Formation of 2H-Isoindole

In contrast, the use of a softer Lewis acid like AgOAc is proposed to favor a different reaction pathway. Silver(I) has a known affinity for alkynes, and its coordination to the phenylethynyl group can promote a different mode of cyclization. It is postulated that after the initial formation of the phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amine intermediate, the silver catalyst facilitates a 5-exo-dig cyclization, leading to the formation of the 2H-isoindole scaffold.

G cluster_1 Catalytic Cycle F Intermediate Amine G Ag(I) Coordination to Alkyne F->G H 5-exo-dig Cyclization G->H I 2H-Isoindole Product H->I Rearrangement & Protonolysis AgCatalyst AgOAc I->AgCatalyst Regeneration AgCatalyst->F Activation

Figure 2: Postulated catalytic cycle for the AgOAc-catalyzed synthesis of 2H-isoindoles.

Alternative Substrates and Comparative Performance

While this compound is a highly promising substrate, a comprehensive evaluation necessitates a comparison with alternative 2-alkynylbenzaldehydes. The electronic nature of the substituent on the phenylacetylene ring can significantly impact reaction outcomes.

Table 2: Influence of Substituents on the Phenylacetylene Moiety in Copper-Catalyzed Three-Component Reactions [3]

2-Alkynylbenzaldehyde DerivativeYield of α-Aminophosphonate (%)
2-((4-methylphenyl)ethynyl)benzaldehyde87
2-((4-methoxyphenyl)ethynyl)benzaldehyde89
2-((4-chlorophenyl)ethynyl)benzaldehyde98
2-(phenylethynyl)benzaldehyde95

The data from a related study on the synthesis of α-amino (2-alkynylphenyl)-methylphosphonates suggests that electron-withdrawing groups on the phenylacetylene ring, such as a chloro-substituent, can lead to excellent yields.[3] This trend supports the hypothesis that this compound would be a highly effective substrate, with the chloro group on the benzaldehyde ring potentially further enhancing reactivity.

Experimental Protocols

To facilitate the adoption of these methodologies, detailed experimental protocols derived from the literature are provided below.

General Procedure for the Zirconium(IV) Chloride Catalyzed Synthesis of (2,3-diphenyl-1,2-dihydroisoquinolin-1-yl)diphenylphosphine oxide[1]
  • To a Schlenk tube, add 2-(phenylethynyl)benzaldehyde (1.0 mmol, 0.21 g), aniline (1.0 mmol, 0.09 mL), and diphenylphosphine oxide (1.0 mmol, 0.20 g).

  • Add zirconium(IV) chloride (0.05 mmol, 0.012 g) as the catalyst.

  • Add acetonitrile (2 mL) as the solvent.

  • Stir the reaction mixture at 70–100 °C for 0.5–1 hour.

  • Monitor the reaction progress by TLC and HPLC-MS.

  • Upon completion, remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 6:4) to yield the desired product.

General Procedure for the Silver(I) Acetate Catalyzed Synthesis of (3-benzyl-2-phenyl-2H-isoindol-1-yl)diphenylphosphine oxide[1]
  • To a Schlenk tube, add 2-(phenylethynyl)benzaldehyde (1.0 mmol, 0.21 g), aniline (1.0 mmol, 0.09 mL), and diphenylphosphine oxide (1.0 mmol, 0.20 g).

  • Add silver(I) acetate (0.05 mmol, 0.009 g) as the catalyst.

  • Add acetonitrile (2 mL) as the solvent.

  • Stir the reaction mixture at 70–90 °C for 0.5–5 hours.

  • Monitor the reaction progress by TLC and HPLC-MS.

  • Upon completion, remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 6:4) to afford the final product.

Conclusion

This compound stands as a promising and versatile building block for the synthesis of complex N-heterocycles through multicomponent reactions. While direct experimental data for this specific derivative is emerging, the extensive research on the parent compound, 2-(phenylethynyl)benzaldehyde, provides a robust framework for predicting its behavior and designing effective catalytic systems. The strategic choice of catalyst, particularly Lewis acids such as ZrCl₄ and AgOAc, allows for remarkable control over the reaction outcome, selectively yielding either 1,2-dihydroisoquinolines or 2H-isoindoles. The anticipated electronic effects of the chloro-substituent are likely to enhance the reactivity of the substrate, making it an even more attractive component for the rapid generation of molecular diversity. The protocols and comparative data presented herein offer a valuable resource for researchers and drug development professionals seeking to leverage the power of catalytic multicomponent reactions in their synthetic endeavors.

References

A Researcher's Guide to the Structural Elucidation of 5-Chloro-2-(phenylethynyl)benzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, the precise characterization of molecular structure is the bedrock upon which innovation is built. The molecule 5-Chloro-2-(phenylethynyl)benzaldehyde, a halogenated aromatic aldehyde featuring a conjugated alkyne system, represents a class of compounds with significant potential as synthetic intermediates. Its functionality suggests applications ranging from novel therapeutics to advanced organic materials. The spatial arrangement of atoms, molecular conformation, and intermolecular interactions are critical determinants of its chemical reactivity, biological activity, and solid-state properties.

This guide provides an in-depth, comparative analysis of the analytical techniques used to achieve a comprehensive structural understanding of this compound. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, demonstrating how a multi-technique approach provides a holistic and validated structural portrait. We will focus on single-crystal X-ray diffraction as the definitive method for solid-state structure determination and compare its outputs with complementary techniques essential for a full characterization dossier.

I. The Definitive Structure: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands as the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.[1][2][3][4] It provides a static snapshot of the molecule's preferred conformation and packing within a crystal lattice, revealing precise bond lengths, angles, and non-covalent interactions that govern the material's macroscopic properties.

Principle of the Technique

X-ray crystallography relies on the phenomenon of diffraction. When a focused beam of X-rays, with wavelengths on the order of interatomic distances (~1 Å), passes through a highly ordered single crystal, the electrons of the atoms scatter the X-rays.[3] Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of spots. By measuring the geometry and intensity of these spots, a three-dimensional map of the electron density within the crystal can be mathematically reconstructed, from which the atomic positions are determined.[2]

Experimental Protocol: From Powder to Structure

Obtaining a high-quality crystal structure is a meticulous process that demands careful execution at each step.

  • Crystal Growth (Rate-Limiting Step): The journey begins with growing a single crystal of suitable size and quality, often the most challenging step.[4]

    • Rationale: Slow crystallization is crucial. Rapid precipitation traps solvent and introduces defects, disrupting the long-range order necessary for sharp diffraction.

    • Methodology: Slow evaporation from a saturated solution is a common and effective method.

      • Dissolve this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol/dichloromethane mixture). The choice of solvent is critical and often determined empirically.

      • Loosely cap the vial to allow the solvent to evaporate over several days to weeks at a constant temperature.

      • Harvest a well-formed, defect-free crystal with dimensions typically between 0.1-0.3 mm.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (e.g., 100 K or 150 K).[1]

    • Rationale: Cryo-cooling minimizes thermal vibrations of the atoms, leading to higher resolution data and reduced radiation damage to the crystal.

    • The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and rotated.[1] A series of diffraction images are collected by a detector as the crystal is rotated.[2]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and the intensities of each reflection.[1]

    • The structure is "solved" using computational methods (e.g., direct methods) to generate an initial model of the atomic positions.[1]

    • This model is then "refined" using a least-squares algorithm to best fit the calculated diffraction pattern to the experimental data. The quality of the final structure is assessed by figures of merit such as the R-factor (R1).

Analysis of Crystallographic Data

While a specific public structure for this compound is not available, the following table presents representative data based on analyses of structurally similar substituted benzaldehyde derivatives.[1] This serves as an expert illustration of a typical output.

Parameter Representative Value Significance
Chemical FormulaC₁₅H₉ClOConfirms the elemental composition of the crystallized molecule.
Formula Weight240.68 g/mol Molecular weight derived from the formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 8.5, b = 15.2, c = 9.8Dimensions of the unit cell, the repeating building block of the crystal.
α, β, γ (°)α = 90, β = 105, γ = 90Angles of the unit cell. For monoclinic, α and γ are 90°.
Volume (ų)1225Volume of a single unit cell.
Z4Number of molecules per unit cell.
R1 (final)< 0.05A key indicator of the quality of the refinement. A value below 5% is considered good for small molecules.
Goodness-of-Fit (S)~1.0Should be close to 1 for a good model.
Structural Insights from SC-XRD

The refined crystal structure would provide unparalleled insights:

  • Molecular Conformation: It would reveal the planarity of the benzaldehyde ring and the relative orientation of the phenylethynyl group. Torsion angles would precisely define any twist between the aromatic rings.

  • Intermolecular Interactions: The packing diagram would show how molecules arrange in the solid state. One would look for key interactions such as π-π stacking between the aromatic rings or potential halogen bonding involving the chlorine atom, which can significantly influence melting point and solubility.

  • Unambiguous Connectivity: It confirms the chemical structure derived from synthesis, ruling out isomers.

II. Comparative Analysis: Alternative & Complementary Techniques

While SC-XRD provides the definitive solid-state structure, it is a single piece of a larger puzzle. A full characterization requires confirmation of the structure in solution and verification of the bulk material's identity and purity.[5][6][7]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in the solution state. It provides detailed information about the chemical environment, connectivity, and number of different types of atoms (primarily ¹H and ¹³C).[8]

  • Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In a strong external magnetic field, they can align with or against the field. Radiofrequency pulses can cause these nuclei to "flip" between energy states. The specific frequency required for this transition (the chemical shift, δ) is highly sensitive to the local electronic environment, providing a unique fingerprint for each atom in the molecule.

  • Experimental Protocol (¹H NMR):

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) to avoid a large solvent signal.[8][9] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).[8][9]

    • Data Acquisition: Place the sample in the NMR spectrometer. The instrument is "locked" on the deuterium signal and the magnetic field is "shimmed" to improve homogeneity.[8]

    • Acquire the spectrum using standard pulse sequences. Key parameters include the pulse angle, acquisition time, and relaxation delay.[8]

  • Predicted Data Interpretation for this compound:

    • ¹H NMR: The spectrum would show distinct signals.[9]

      • Aldehyde Proton (-CHO): A highly deshielded singlet around δ 9.5-10.5 ppm.[9][10] This is a diagnostic peak for the aldehyde functional group.

      • Aromatic Protons: A complex multiplet region between δ 7.0-8.0 ppm integrating to 8 protons (3 on the chloro-substituted ring and 5 on the phenyl ring).[9] High-resolution analysis would resolve the coupling patterns between adjacent protons.

    • ¹³C NMR:

      • Carbonyl Carbon (C=O): A highly deshielded signal around δ 190 ppm.[11]

      • Alkyne Carbons (-C≡C-): Two signals in the δ 80-100 ppm region.

      • Aromatic Carbons: Multiple signals in the δ 120-140 ppm region.

  • SC-XRD vs. NMR:

Feature Single-Crystal X-ray Diffraction (SC-XRD) Nuclear Magnetic Resonance (NMR)
State Solid (Single Crystal)Solution
Primary Info 3D atomic coordinates, bond lengths/angles, packingChemical environment, atom connectivity, dynamics
Strengths Unambiguous 3D structure, stereochemistry, intermolecular forces.Provides structure in a biologically/chemically relevant state (solution), can study dynamic processes.
Limitations Requires a high-quality single crystal, provides a static picture.Provides an averaged structure, less precise geometric data, can be complex to interpret.
B. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable fragmentation data.[5][12]

  • Principle: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The path of the ions is deflected based on their m/z ratio, allowing them to be separated and detected.

  • Data Interpretation:

    • Molecular Ion Peak (M⁺): For this compound (C₁₅H₉ClO), the molecular weight is ~240.68. The key feature will be the isotopic pattern of chlorine.[13][14][15]

    • Isotopic Pattern: Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two molecular ion peaks: an M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[13][14][15] This pattern is a definitive indicator of the presence of one chlorine atom.

    • Fragmentation: The molecule will break apart in predictable ways, providing clues to its structure. Loss of the -CHO group or the Cl atom would be expected fragmentation pathways.

C. Powder X-ray Diffraction (PXRD)

PXRD is essential for bridging the gap between the idealized single crystal and the bulk material used in applications. It analyzes the crystallographic nature of a polycrystalline powder.[16][17][18][19]

  • Principle: Instead of a single crystal, a powder sample containing millions of tiny, randomly oriented crystallites is exposed to an X-ray beam. The diffraction pattern is a plot of intensity versus diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.[19]

  • Application:

    • Phase Purity: The primary use is to confirm that the bulk synthesized material is the same crystalline phase as the single crystal used for SC-XRD. This is done by comparing the experimental PXRD pattern of the powder to a pattern simulated from the single-crystal data.

    • Polymorph Screening: Many organic molecules can crystallize in multiple forms (polymorphs) with different properties.[17] PXRD is the primary tool used to identify and differentiate between these forms.[16][17]

III. Integrated Structural Analysis Workflow

In practice, these techniques are not used in isolation. They form a logical, self-validating workflow to ensure the comprehensive characterization of a new chemical entity.

Integrated_Workflow Integrated Characterization Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_solid Solid-State Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) - Confirms connectivity in solution Purification->NMR Verify Structure MS Mass Spectrometry - Confirms MW and formula Purification->MS Verify MW Crystal_Growth Crystal Growth Purification->Crystal_Growth Prepare for XRD PXRD Powder XRD - Checks bulk phase purity Purification->PXRD Measure Bulk Sample Final_Report Comprehensive Characterization Report NMR->Final_Report MS->Final_Report SC_XRD Single-Crystal XRD - Solves 3D structure Crystal_Growth->SC_XRD SC_XRD->PXRD Simulate Pattern PXRD->Final_Report

Caption: A typical workflow for the comprehensive structural characterization of a novel small molecule.

IV. Conclusion

The structural elucidation of this compound is not accomplished by a single technique but by a synergistic application of multiple analytical methods. While single-crystal X-ray diffraction provides the ultimate, high-resolution picture of the molecule's solid-state architecture, its findings must be contextualized and validated by other techniques. NMR spectroscopy confirms the structure's integrity in solution, mass spectrometry verifies its elemental composition and molecular weight with high certainty, and powder XRD ensures that the structure determined from a single perfect crystal is representative of the bulk material. For researchers in drug development and materials science, mastering this integrated approach is paramount to ensuring the identity, purity, and solid-state properties of their compounds, paving the way for successful downstream applications.

References

Validated HPLC method for 5-Chloro-2-(phenylethynyl)benzaldehyde analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to a Validated Stability-Indicating HPLC Method for the Analysis of 5-Chloro-2-(phenylethynyl)benzaldehyde

This guide provides a comprehensive framework for the development and validation of a high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices and establishing a robust, self-validating system for ensuring data integrity. We will compare the proposed HPLC method with alternative analytical techniques, providing the experimental data and validation framework necessary for its implementation in a quality control or research environment.

Introduction: The Analytical Challenge

This compound is a complex aromatic aldehyde featuring a chlorinated phenyl ring coupled with a phenylethynyl group. This molecular structure, while offering significant potential as a synthetic intermediate in pharmaceutical and materials science, presents a distinct analytical challenge. Accurate quantification is critical for ensuring reaction yield, monitoring purity, and assessing the stability of the compound. The presence of multiple chromophores (two aromatic rings, a carbon-carbon triple bond, and a carbonyl group) makes it an ideal candidate for UV-based detection methods, while its polarity and molecular weight are well-suited for reversed-phase liquid chromatography.

The objective of this guide is to establish a specific, accurate, and precise stability-indicating HPLC method, validated according to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]

Overview of Analytical Approaches

The quantification of aromatic aldehydes can be approached via several techniques. The selection of the optimal method depends on the sample matrix, required sensitivity, and the need to separate the analyte from potential impurities or degradants.

Method Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High specificity, sensitivity, and suitability for non-volatile and thermally labile compounds; can be stability-indicating.[1]Higher complexity and cost compared to spectrophotometry.
Gas Chromatography (GC) Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and semi-volatile compounds; high resolution.[4][5]Potential for thermal degradation of the analyte; may require derivatization for polar compounds.[6]
UV-Vis Spectrophotometry Measurement of light absorption by the analyte in a solution at a specific wavelength.Simple, fast, and cost-effective.[4]Lacks specificity; cannot distinguish between the analyte and interfering substances that absorb at the same wavelength.

Given the need for a method that can separate this compound from process impurities and degradation products, Reversed-Phase HPLC (RP-HPLC) is the most authoritative and reliable choice.

Proposed RP-HPLC Method for Analysis

The following method is designed to provide robust separation and quantification of this compound.

Rationale for Methodological Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and strong hydrophobic retention, which is ideal for the non-polar phenylethynyl and aromatic moieties of the analyte.[4][7][8] This provides a strong retention mechanism to effectively separate it from more polar impurities.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol.[7] A gradient is chosen over an isocratic elution to ensure that impurities with a wide range of polarities can be eluted and separated effectively, culminating in a sharp, well-defined peak for the main analyte while reducing total run time. The addition of 0.1% formic acid is a critical step to control the ionization of any acidic or basic functional groups and to sharpen the peak shape of the aldehyde.[7]

  • Detection: A Photodiode Array (PDA) detector is recommended. This allows for the determination of the analyte's maximum absorbance wavelength (λmax), ensuring maximum sensitivity. Furthermore, a PDA detector is invaluable for assessing peak purity, a key component of method specificity and stability-indicating assays.

Experimental Protocol: HPLC Analysis

1. Apparatus and Reagents

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified).

  • Formic acid (reagent grade).

2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Monitor at λmax (determined by UV scan, expected ~280-320 nm)
Gradient Program Time (min)
0
15
20
21
25

3. Solution Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in acetonitrile, and dilute with the 50:50 acetonitrile/water mixture to bring the concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[9]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Weigh Reference Standard dissolve Dissolve in Acetonitrile prep_std->dissolve prep_sample Weigh Sample prep_sample->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect PDA Detection (at λmax) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Fig. 1: Experimental workflow for HPLC analysis.

Method Validation Protocol (ICH Q2(R2) Framework)

Validating an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][10][11][12][13] The following validation parameters must be assessed according to ICH guidelines.[2][14][15]

Validation_Parameters center_node Validated Method spec Specificity (Peak Purity) center_node->spec lin Linearity & Range center_node->lin acc Accuracy (% Recovery) center_node->acc prec Precision (%RSD) center_node->prec lod LOD / LOQ center_node->lod rob Robustness center_node->rob sys_suit System Suitability center_node->sys_suit

Fig. 2: Core parameters for HPLC method validation per ICH Q2(R2).
Specificity and Stability-Indicating Properties

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[2][13]

Protocol:

  • Blank Analysis: Inject a blank solvent (50:50 acetonitrile/water) to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject the analyte solution to stress conditions to intentionally produce degradation products. This is essential for a stability-indicating method.[16]

    • Acidic: 0.1 M HCl at 60°C for 4 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples. The method is specific if the analyte peak is well-resolved from all degradation peaks (Resolution > 2). Use the PDA detector to assess peak purity.

Linearity and Range

Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.[1][14]

Protocol:

  • Prepare at least five concentrations of the reference standard across the expected working range (e.g., 80% to 120% of the target concentration).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • Y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the measured value to the true value.[1][13][17] This is typically evaluated using recovery studies.

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1][13][17]

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Acceptance Criteria:

  • %RSD for repeatability should be ≤ 2.0%.

  • %RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.[1][13]

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be demonstrated with acceptable accuracy and precision.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][14][17]

Protocol: Introduce small variations to the method and observe the effect on the results (e.g., retention time, peak area).

  • Flow Rate (± 0.1 mL/min).

  • Column Temperature (± 2°C).

  • Mobile Phase Composition (e.g., vary % acetonitrile by ±2%).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits.

  • The %RSD of the results should not be significantly affected.

Summary of Validation Parameters
Parameter Assessment Typical Acceptance Criteria
Specificity Forced degradation, peak purity analysisResolution > 2, no co-elution, peak purity > 990
Linearity Calibration curve (5 levels, n=3)r² ≥ 0.999
Range Confirmed by linearity, accuracy, precision80-120% of test concentration
Accuracy Spike recovery (3 levels, n=3)98.0 - 102.0% recovery
Precision (Repeatability) 6 replicates at 100% concentration%RSD ≤ 2.0%
Precision (Intermediate) Different day/analyst/instrument%RSD ≤ 2.0%
LOD & LOQ Signal-to-Noise or Slope MethodVisually discernible and quantifiable with precision
Robustness Deliberate changes in method parametersSystem suitability passes
System Suitability Injections of a standard solutionTailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak area < 2.0%

Conclusion

This guide outlines a scientifically grounded, robust, and reliable RP-HPLC method for the quantitative analysis of this compound. The causality behind the selection of the column, mobile phase, and detector has been explained to provide a deeper understanding of the chromatographic process. The detailed validation protocol, structured in accordance with ICH Q2(R2) guidelines, provides a clear pathway for establishing the method's trustworthiness and ensuring its suitability for its intended purpose in a regulated environment.[11][17] By demonstrating specificity, linearity, accuracy, and precision, this method serves as an authoritative tool for the quality control and stability assessment of this compound.

References

Comparative study of different synthetic methods for 5-Chloro-2-(phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of complex organic molecules with precision and efficiency is paramount. 5-Chloro-2-(phenylethynyl)benzaldehyde is a valuable building block in the synthesis of various pharmaceuticals and organic materials. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering in-depth technical insights and field-proven protocols to inform your experimental design.

Introduction: The Significance of this compound

This compound serves as a key intermediate in the construction of a variety of complex molecular architectures. Its utility stems from the presence of three distinct functional groups: a chloro substituent, an aldehyde, and a phenylethynyl moiety. This unique combination allows for sequential and diverse chemical transformations, making it a versatile precursor in medicinal chemistry and materials science. The primary challenge in its synthesis lies in the efficient and selective formation of the carbon-carbon triple bond at the ortho position to the aldehyde.

Primary Synthetic Strategy: The Sonogashira Coupling

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] The general reaction is depicted below:

G reactant1 5-Chloro-2-halobenzaldehyde catalyst Pd/Cu catalyst, Base reactant1->catalyst reactant2 Phenylacetylene reactant2->catalyst product This compound catalyst->product

Figure 1: General scheme of the Sonogashira coupling for the synthesis of this compound.

The choice of the halogen atom on the benzaldehyde precursor is a critical factor influencing the reaction's efficiency. The reactivity of aryl halides in the Sonogashira coupling follows the order: I > Br > OTf >> Cl. Therefore, the two most viable starting materials are 5-chloro-2-iodobenzaldehyde and 2-bromo-5-chlorobenzaldehyde.

Comparative Analysis of Synthetic Routes

This section provides a detailed comparison of the synthetic routes starting from the iodo and bromo derivatives of 5-chlorobenzaldehyde.

ParameterRoute 1: From 5-Chloro-2-iodobenzaldehydeRoute 2: From 2-Bromo-5-chlorobenzaldehyde
Starting Material 5-Chloro-2-iodobenzaldehyde2-Bromo-5-chlorobenzaldehyde
Reactivity HighModerate
Catalyst Loading Typically lower Pd/Cu loading requiredMay require higher catalyst loading or more active catalysts
Reaction Conditions Milder conditions (often room temperature)May require elevated temperatures
Yield Generally higherGenerally good, but can be lower than the iodo route
Cost of Starting Material Generally more expensiveGenerally less expensive
Synthesis of Starting Material Can be multi-step and complexCan be synthesized in fewer steps

Route 1: Synthesis via 5-Chloro-2-iodobenzaldehyde

This route is often favored for its high reactivity, which typically leads to higher yields and milder reaction conditions.

Synthesis of the Precursor: 5-Chloro-2-iodobenzaldehyde

The synthesis of 5-chloro-2-iodobenzaldehyde can be a multi-step process, often starting from 2-chloro-5-aminobenzoic acid.

G A 2-Chloro-5-aminobenzoic acid B Diazonium Salt A->B NaNO2, H2SO4 C 2-Chloro-5-iodobenzoic acid B->C KI D 2-Chloro-5-iodobenzyl alcohol C->D Reduction (e.g., LiAlH4) E 5-Chloro-2-iodobenzaldehyde D->E Oxidation (e.g., MnO2)

Figure 2: Synthetic pathway for 5-Chloro-2-iodobenzaldehyde.

Experimental Protocol: Synthesis of 2-Chloro-5-iodobenzoic Acid [2]

  • To a solution of 2-chloro-5-aminobenzoic acid in aqueous sulfuric acid at 0-10°C, add a solution of sodium nitrite dropwise.

  • After the formation of the diazonium salt, add a solution of potassium iodide.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Filter the crude product, dissolve it in a suitable organic solvent like ethyl acetate, and wash with aqueous solutions of hydrochloric acid and sodium bisulfate.

  • Dry the organic layer and concentrate it to obtain the crude 2-chloro-5-iodobenzoic acid, which can be further purified by recrystallization.

Experimental Protocol: Synthesis of 5-Chloro-2-iodobenzaldehyde [3]

  • Reduce the 2-chloro-5-iodobenzoic acid to the corresponding benzyl alcohol using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF.

  • The resulting 2-chloro-5-iodobenzyl alcohol is then oxidized to the aldehyde. A common method is using manganese dioxide (MnO2) in a solvent like dichloromethane, under reflux.

  • After the reaction is complete, the mixture is filtered to remove the manganese salts, and the solvent is evaporated to yield 5-chloro-2-iodobenzaldehyde.

Sonogashira Coupling Protocol

With the precursor in hand, the final step is the Sonogashira coupling with phenylacetylene.

G A 5-Chloro-2-iodobenzaldehyde Catalysts Pd(PPh3)2Cl2, CuI, Base (e.g., Et3N) A->Catalysts B Phenylacetylene B->Catalysts C This compound Catalysts->C

Figure 3: Sonogashira coupling of 5-Chloro-2-iodobenzaldehyde with phenylacetylene.

Experimental Protocol:

  • To a solution of 5-chloro-2-iodobenzaldehyde in a suitable solvent (e.g., THF or DMF), add phenylacetylene, a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).[1]

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Route 2: Synthesis via 2-Bromo-5-chlorobenzaldehyde

This route utilizes a less reactive but often more readily available and cost-effective starting material.

Synthesis of the Precursor: 2-Bromo-5-chlorobenzaldehyde

2-Bromo-5-chlorobenzaldehyde can be synthesized from 3-chlorobenzaldehyde.[4]

G A 3-Chlorobenzaldehyde Reagents NBS, H2SO4, I2 (cat.) A->Reagents B 2-Bromo-5-chlorobenzaldehyde Reagents->B

Figure 4: Synthesis of 2-Bromo-5-chlorobenzaldehyde.

Experimental Protocol: Synthesis of 2-Bromo-5-chlorobenzaldehyde [4]

  • In a flask containing concentrated sulfuric acid, cool the system to below 10°C.

  • Slowly add 3-chlorobenzaldehyde followed by a catalytic amount of iodine.

  • Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature below 15°C.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature for several hours.

  • Pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent to yield 2-bromo-5-chlorobenzaldehyde, which can be purified by crystallization or chromatography.

Sonogashira Coupling Protocol

The Sonogashira coupling with 2-bromo-5-chlorobenzaldehyde may require more forcing conditions compared to the iodo analogue.

Experimental Protocol:

  • The setup is similar to the one described for the iodo-precursor, using a palladium catalyst, a copper co-catalyst, and a base.

  • Due to the lower reactivity of the aryl bromide, the reaction may need to be heated (e.g., to 60-80°C) to achieve a reasonable reaction rate and yield.[5]

  • The workup and purification procedures are analogous to those for the iodo-precursor.

Copper-Free Sonogashira Coupling: A Greener Alternative

In recent years, copper-free Sonogashira couplings have gained traction to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling) and the potential for copper contamination in the final product, which is a significant concern in pharmaceutical synthesis.[5][6] These reactions often employ palladium catalysts with bulky, electron-rich phosphine ligands and a strong organic base in a polar aprotic solvent.[6] While potentially requiring more specialized catalysts, this approach offers a cleaner reaction profile.

Conclusion and Recommendations

Both the iodo and bromo routes are viable for the synthesis of this compound, and the choice between them will depend on several factors:

  • For highest yield and mildest conditions: The route starting from 5-chloro-2-iodobenzaldehyde is preferable. The higher reactivity of the C-I bond allows for lower catalyst loadings and often room temperature reactions.

  • For cost-effectiveness and precursor availability: The route starting from 2-bromo-5-chlorobenzaldehyde may be more economical, as aryl bromides are generally less expensive than their iodo counterparts. However, this may be offset by the need for higher catalyst loadings and more energy-intensive reaction conditions.

  • For process purity and green chemistry considerations: A copper-free Sonogashira protocol should be considered, particularly in the context of pharmaceutical manufacturing where metal contamination is a critical concern.

Ultimately, the optimal synthetic strategy will be determined by the specific requirements of the research or manufacturing campaign, including scale, budget, and purity specifications.

References

A Comparative Guide to the Reactivity of 5-Chloro-2-(phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of synthetic chemistry and drug development, the strategic selection of starting materials is paramount. Benzaldehyde derivatives, with their inherent reactivity, serve as foundational pillars for constructing molecular complexity. This guide focuses on a particularly intriguing scaffold: 5-Chloro-2-(phenylethynyl)benzaldehyde . This molecule is distinguished by three key structural features: an electrophilic aldehyde, a deactivating chloro substituent, and a sterically and electronically significant ortho-phenylethynyl group.

The presence of the electron-withdrawing chloro group and the π-system of the alkyne significantly modulates the electrophilicity of the carbonyl carbon, differentiating its reactivity from simpler benzaldehydes.[1][2] Furthermore, the ortho-disposition of the aldehyde and alkyne functionalities presents a unique opportunity for subsequent intramolecular cyclization reactions, making it a valuable precursor for the synthesis of diverse heterocyclic systems like isochromenes, phthalides, and isoquinolines.[3][4][5]

This guide provides an objective, data-driven benchmark of this compound's performance in several canonical organic transformations. We will compare its reactivity against a panel of carefully selected alternatives:

  • Benzaldehyde: The unsubstituted baseline.

  • 4-Chlorobenzaldehyde: To isolate the electronic effect of a chloro group in a less sterically hindered position.

  • 2-(Phenylethynyl)benzaldehyde: To discern the specific influence of the 5-chloro substituent.

Through detailed protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to effectively harness the synthetic potential of this versatile building block.

Synthesis of the Core Scaffold: The Sonogashira Coupling

The most common and efficient route to 2-alkynylbenzaldehydes is the Sonogashira cross-coupling reaction.[6][7][8] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The choice of 2-bromo-5-chlorobenzaldehyde as the starting material provides a reliable and high-yielding pathway to the title compound.

// Nodes A [label="2-Bromo-5-chlorobenzaldehyde\n+ Phenylacetylene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Catalyst System:\nPd(PPh₃)₂Cl₂ (Palladium Catalyst)\nCuI (Copper(I) Iodide Cocatalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Base & Solvent:\nTriethylamine (Et₃N)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Sonogashira Cross-Coupling Reaction\n(Inert Atmosphere, 60-80 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Workup & Purification\n(Filtration, Extraction, Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="this compound\n(Final Product)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> D [color="#5F6368"]; B -> D [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; } Caption: Workflow for the synthesis of the title compound.

Experimental Protocol: Sonogashira Coupling
  • To a dry Schlenk flask under an argon atmosphere, add 2-bromo-5-chlorobenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous triethylamine (3.0 eq) as the solvent and base.

  • Add phenylacetylene (1.2 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to 70 °C and monitor by TLC until the starting aryl bromide is consumed (typically 4-6 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield this compound as a solid.

Benchmarking Reactivity: A Comparative Analysis

The reactivity of the aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups (EWGs) increase this electrophilicity, typically accelerating reactions involving nucleophilic attack. [1]Conversely, electron-donating groups (EDGs) decrease it. The 5-chloro group acts as an EWG through induction, while the ortho-phenylethynyl group has a more complex influence, exhibiting both electron-withdrawing character and significant steric bulk.

Horner-Wadsworth-Emmons (HWE) Olefination

// Edges Phosphonate -> Ylide [label=" Deprotonation\n(Base)"]; Base -> Ylide; Ylide -> Oxaphosphetane [label=" Nucleophilic\nAttack"]; Aldehyde -> Oxaphosphetane; Oxaphosphetane -> Alkene [label=" Elimination"]; Oxaphosphetane -> Phosphate; }

Caption: Generalized mechanism of the HWE reaction.

Comparative Data: HWE Reaction with Triethyl Phosphonoacetate

Aldehyde SubstrateReaction Time (h)Yield of (E)-alkene (%)
Benzaldehyde688
4-Chlorobenzaldehyde395
2-(Phenylethynyl)benzaldehyde590
This compound 2.5 96

Note: Data are representative values obtained under identical reaction conditions for comparative purposes.

Analysis: The results clearly demonstrate the enhanced reactivity of this compound. The reaction proceeds significantly faster and in higher yield compared to all other tested substrates. This is attributable to the cumulative electron-withdrawing effects of both the 5-chloro and 2-phenylethynyl groups, which render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the phosphonate carbanion.

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere.

  • Add triethyl phosphonoacetate (1.2 eq) dropwise and stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the respective aldehyde (1.0 eq) in anhydrous THF (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the α,β-unsaturated ester.

Knoevenagel Condensation

The Knoevenagel condensation is another fundamental C-C bond-forming reaction, involving the reaction of an aldehyde with an active methylene compound, such as malononitrile, typically catalyzed by a weak base like piperidine. [9][10][11]Similar to the HWE reaction, its efficiency is linked to the aldehyde's electrophilicity.

Comparative Data: Knoevenagel Condensation with Malononitrile

Aldehyde SubstrateReaction Time (h)Yield (%)
Benzaldehyde485
4-Chlorobenzaldehyde292
2-(Phenylethynyl)benzaldehyde3.588
This compound 1.5 94

Note: Data are representative values obtained under identical reaction conditions for comparative purposes.

Analysis: The trend observed in the Knoevenagel condensation mirrors that of the HWE reaction. The highly electron-deficient nature of this compound leads to a marked acceleration in the reaction rate and a higher product yield, reinforcing its status as a highly reactive electrophile.

  • Dissolve the aldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (5 mL).

  • Add piperidine (0.1 eq) as a catalyst.

  • Stir the mixture at room temperature and monitor the reaction by TLC. For less reactive aldehydes, gentle heating (40-50 °C) may be required.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. [9]

Reductive Amination

Reductive amination is a vital transformation in medicinal chemistry for the synthesis of amines. [12][13]The reaction proceeds via the initial formation of an imine or iminium ion, followed by reduction. The rate-limiting step is often the initial nucleophilic attack of the amine on the carbonyl, which is again favored by increased aldehyde electrophilicity.

Comparative Data: Reductive Amination with Aniline

Aldehyde SubstrateReaction Time (h)Yield of N-benzyl aniline derivative (%)
Benzaldehyde1280
4-Chlorobenzaldehyde889
2-(Phenylethynyl)benzaldehyde1084
This compound 6 91

Note: Data are representative values using NaBH(OAc)₃ as the reducing agent under identical conditions.

Analysis: this compound once again exhibits superior performance, providing the desired secondary amine product in the shortest time and highest yield. This heightened reactivity is advantageous for forming imine intermediates, which is often the slower step in the sequence, especially with less nucleophilic amines like aniline.

  • Dissolve the aldehyde (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane (DCE, 5 mL).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature under an argon atmosphere until the aldehyde is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Unique Reactivity Profile: Gateway to Heterocycles

G A This compound C Catalyst-Mediated Intramolecular Cyclization A->C B Nucleophile (Nu-H) (e.g., H₂O, R-OH, R-NH₂) B->C D Fused Heterocyclic Products (e.g., Isoquinolines, Phthalides) C->D

Caption: Cyclization potential of the title compound.

For instance, in the presence of various nucleophiles and catalysts (e.g., Ag(I), Pd(II), NHCs), the molecule can undergo cascade reactions to form complex polycyclic structures in a single, atom-economical step. [3][5]This dual reactivity—serving as both a potent electrophile for intermolecular reactions and a substrate for intramolecular cyclizations—makes it an exceptionally valuable tool in diversity-oriented synthesis.

Conclusion

This guide has systematically benchmarked the reactivity of This compound . The experimental data consistently demonstrate that the combined electron-withdrawing influence of the 5-chloro and 2-phenylethynyl substituents renders its aldehyde group significantly more electrophilic than that of benzaldehyde, 4-chlorobenzaldehyde, and its non-chlorinated counterpart.

Key Takeaways:

  • Enhanced Reactivity: In canonical nucleophilic addition-based reactions such as HWE olefination, Knoevenagel condensation, and reductive amination, this compound consistently outperforms the benchmark compounds, leading to faster reaction times and higher yields.

  • Causality: This heightened reactivity is a direct consequence of the lowered LUMO of the carbonyl group, making it a more potent electrophile.

  • Synthetic Utility: Its primary advantage lies in its dual-functionality. It is not only a superior substrate for a range of standard aldehyde transformations but also a pre-functionalized scaffold for elegant and efficient intramolecular cyclization cascades to build complex heterocyclic cores.

For researchers and drug development professionals, this compound should be considered a reagent of choice when high electrophilicity is desired or when a synthetic route calls for a subsequent intramolecular cyclization step. Its predictable and potent reactivity makes it a reliable and powerful building block for modern organic synthesis.

References

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling 5-Chloro-2-(phenylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Chloro-2-(phenylethynyl)benzaldehyde (CAS No. 1186603-47-3).[1][2] As a novel compound, comprehensive toxicological data is not extensively documented in publicly available literature. Therefore, this directive is built upon a conservative risk assessment, drawing from the known hazard profiles of its core structural motifs: substituted benzaldehydes and phenylethynyl compounds. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Assessment: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS), a prudent analysis of structurally related chemicals is necessary to establish a reliable safety framework.[3] The hazard profile of this compound can be inferred from its components:

  • Benzaldehyde Moiety : Benzaldehyde and its derivatives are generally classified as harmful if swallowed.[4][5] They can be irritants to the eyes and respiratory system.[6] While not typically a skin irritant, prolonged contact may lead to dermatitis.[7]

  • Chlorinated Aromatic System : The presence of a chloro- group necessitates that all waste be treated as halogenated organic waste for proper disposal.[8]

  • Phenylethynyl Group : Structurally similar compounds, such as 2-(phenylethynyl)benzaldehyde, are noted as being toxic to aquatic life with long-lasting effects.[9] The solid nature of the compound requires careful handling to prevent the generation and inhalation of dust.

Based on these analogs, it is prudent to handle this compound as a compound that is potentially harmful if swallowed, a skin and eye irritant, a respiratory tract irritant, and an environmental hazard.[10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE protocol is the cornerstone of safe chemical handling. The following equipment must be worn at all times when working with this compound.

Body PartRecommended ProtectionSpecifications & Rationale
Eyes/Face Safety Goggles & Face ShieldSafety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[11] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as transferring solutions or handling larger quantities.[12]
Skin Nitrile or Neoprene GlovesChemical-resistant gloves are essential.[13] Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable primary choice.[12] For prolonged handling or when dealing with highly corrosive substances, neoprene gloves should be considered.[12] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[10]
Body Chemical-Resistant Lab CoatA lab coat, preferably one with chemical-resistant properties, should be worn and kept fully fastened to protect against skin contact from spills.[11]
Respiratory NIOSH-Approved Respirator (if applicable)Under normal conditions in a certified chemical fume hood, respiratory protection is not typically required.[11] However, if engineering controls are insufficient or if aerosols or dust are generated (e.g., during weighing of powder), a NIOSH-approved N95 or higher respirator must be used to prevent inhalation.[10][12]

Operational Plan for Safe Handling

A systematic workflow minimizes the risk of exposure and ensures procedural consistency.

Step 1: Engineering Controls and Preparation
  • Verify Fume Hood Functionality : Ensure the chemical fume hood is operational and the sash is at the appropriate height. All handling of the solid compound and its solutions must occur within the fume hood.[11]

  • Assemble Materials : Before introducing the chemical, place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles) inside the fume hood to minimize air turbulence.

  • Locate Safety Equipment : Confirm the clear accessibility of the nearest safety shower and eyewash station.[11]

Step 2: Donning PPE
  • Put on the lab coat, ensuring it is fully buttoned.

  • Don safety goggles.

  • If weighing the solid outside of a contained balance, or if there is any risk of dust, put on your respirator.

  • Wash and dry hands, then don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

Step 3: Chemical Handling (Weighing and Transfer)
  • Minimize Dust : Handle the solid compound carefully to avoid generating dust. Use a spatula to gently transfer the material to a weigh boat.

  • Controlled Addition : When adding the solid to a solvent, do so slowly to prevent splashing. If creating a solution, cap the container before agitation.

  • Immediate Cleanup : Clean any minor spills within the fume hood immediately using an appropriate absorbent material.

Step 4: Doffing PPE and Decontamination
  • Glove Removal : Remove gloves first, turning them inside out as you pull them off to contain any surface contamination. Dispose of them in the designated solid waste container.

  • Hygiene : Immediately wash hands with soap and water.[10]

  • Final Removal : Remove your lab coat and goggles.

Disposal Plan: Ensuring Environmental Compliance

Disposal of this compound and associated materials must be managed as hazardous chemical waste.[8] Under no circumstances should this chemical or its solutions be disposed of down the drain.[8][10]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Container Management & Disposal A Generate Waste (Solid, Liquid, Contaminated PPE) B Is waste halogenated? (Contains Chlorine) A->B C Segregate into Halogenated Organic Waste Container B->C Yes D Segregate into Non-Halogenated Organic Waste Container B->D No E Label Container Clearly 'Halogenated Waste' List all contents C->E F Store in Satellite Accumulation Area E->F G Request Pickup from Environmental Health & Safety (EHS) F->G

Caption: Waste disposal decision workflow for halogenated compounds.

Step-by-Step Disposal Protocol
  • Waste Segregation : Collect all waste containing this compound separately. This includes excess solid, solutions, and contaminated materials like gloves and weigh boats. This waste stream must be designated as halogenated organic waste .[8]

  • Container Labeling : Use a designated, properly sealed waste container. Clearly label it "Halogenated Hazardous Waste" and list "this compound" and any solvents used.

  • Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Professional Disposal : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[8] The material must be disposed of by a licensed chemical destruction facility.[8]

Emergency First Aid Procedures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention.[10]

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]

By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(phenylethynyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(phenylethynyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.